DBCO-PEG4-GGFG-Dxd
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2694856-51-2 |
|---|---|
分子式 |
C72H79FN10O17 |
分子量 |
1375.4 g/mol |
IUPAC 名称 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1 |
InChI 键 |
UCUZJQMJKLKGGT-OHZCADGZSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of the DBCO-PEG4-GGFG-Dxd drug-linker conjugate, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs).
Core Concepts: Structure and Functionality
This compound is a heterobifunctional chemical entity designed for the targeted delivery of a potent cytotoxic agent to cancer cells. It is composed of four key components, each with a specific function in the overall mechanism of action.
-
Dibenzocyclooctyne (DBCO): This moiety is a sterically-strained alkyne that enables covalent conjugation to an azide-modified antibody via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for the conjugation of sensitive biomolecules like antibodies.[3]
-
Polyethylene Glycol (PEG4): The tetraethylene glycol spacer enhances the solubility and biocompatibility of the drug-linker conjugate.[4][5][6] It also provides a flexible linkage that can reduce steric hindrance between the antibody and the cytotoxic payload.
-
Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This peptide sequence serves as a tumor-selective cleavable linker.[7][8] It is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[8][9]
-
Deruxtecan (B607063) (Dxd): Dxd is a highly potent derivative of exatecan, a topoisomerase I inhibitor.[8][10] Upon release from the ADC, Dxd intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA damage and apoptotic cell death.[10]
Mechanism of Action of an ADC Utilizing this compound
The following diagram illustrates the stepwise mechanism of action of an ADC constructed with the this compound drug-linker.
-
Binding: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis, forming an endosome.[8]
-
Trafficking: The endosome containing the ADC-antigen complex is trafficked to the lysosome.
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the GGFG peptide linker is cleaved by proteases, such as cathepsins.[7][8] This releases the cytotoxic payload, Dxd.
-
Nuclear Entry: The released Dxd, being membrane-permeable, translocates to the nucleus.
-
Topoisomerase I Inhibition: In the nucleus, Dxd inhibits topoisomerase I, leading to DNA strand breaks and ultimately, apoptosis.[10]
-
Bystander Effect: Due to its membrane permeability, Dxd can diffuse out of the target cell and kill neighboring cancer cells, even if they do not express the target antigen.[10]
Quantitative Data
The following tables summarize key quantitative data for ADCs utilizing a GGFG-Dxd linker-payload system, such as trastuzumab deruxtecan (T-DXd).
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in HER2-Positive Breast Cancer Cell Lines
| Cell Line | HER2 Expression Level | IC50 (nM) | Reference |
| SK-BR-3 | High | 0.04 ± 0.01 | [11] |
| NCI-N87 | High | Not explicitly stated, but sensitive | [1] |
Table 2: Plasma Stability of Trastuzumab Deruxtecan (T-DXd)
| Species | Incubation Time | Payload Release (%) | Reference |
| Human | 21 days | 1-2 | [12] |
| Rat | 21 days | 1-2 | [12] |
| Mouse | 21 days | 1-2 | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium
-
ADC construct (this compound conjugated to a relevant antibody)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the HER2-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (negative control).
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the negative control.
-
Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
Plasma Stability Assay
This protocol outlines a method to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC construct
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Sample collection tubes
-
Immunoaffinity capture reagents (e.g., Protein A/G beads)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the ADC in PBS.
-
Add the ADC stock solution to pre-warmed plasma to a final concentration.
-
Incubate the ADC-plasma mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the mixture and immediately freeze them at -80°C to stop any reactions.
-
Thaw the samples and use immunoaffinity capture to isolate the ADC from the plasma matrix.
-
Wash the captured ADC to remove non-specifically bound proteins.
-
Elute the ADC from the capture reagent.
-
Analyze the eluted ADC using LC-MS to determine the relative abundance of different DAR species.
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.
Signaling Pathways and Logical Relationships
The following diagrams visualize key aspects of the this compound mechanism of action.
The GGFG linker is primarily cleaved by lysosomal proteases. Studies have indicated that Cathepsin L is more efficient at cleaving the GGFG linker compared to Cathepsin B, leading to the release of the Dxd payload.[7]
Once released into the cell, Dxd exerts its cytotoxic effect by inhibiting topoisomerase I. This leads to the accumulation of DNA double-strand breaks, which in turn triggers the apoptotic cascade, resulting in programmed cell death.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. DBCO PEG4 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 6. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the DBCO-PEG4-GGFG-Dxd Drug-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, components, and applications of the DBCO-PEG4-GGFG-Dxd drug-linker conjugate, a critical tool in the development of next-generation Antibody-Drug Conjugates (ADCs).
Core Structure and Components
This compound is a sophisticated chemical entity designed for the targeted delivery of a potent cytotoxic agent to cancer cells. It is comprised of four key components, each with a specific function in the overall mechanism of action of the resulting ADC.
-
DBCO (Dibenzocyclooctyne): This is a cyclooctyne (B158145) derivative that serves as a highly reactive handle for "click chemistry." Specifically, it participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody. This bioorthogonal conjugation method is highly efficient and proceeds under mild, aqueous conditions, preserving the integrity and function of the antibody.
-
PEG4 (Tetraethylene Glycol): The PEG4 spacer is a short polyethylene (B3416737) glycol chain that offers several advantages. It enhances the solubility of the hydrophobic drug-linker conjugate in aqueous media, preventing aggregation. Additionally, it provides a flexible spacer arm between the antibody and the cytotoxic payload, which can minimize steric hindrance and allow for efficient interaction of both the antibody with its target antigen and the payload with its intracellular target.
-
GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence constitutes a cleavable linker. It is designed to be stable in the systemic circulation, preventing premature release of the cytotoxic drug and minimizing off-target toxicity.[1] Upon internalization of the ADC into the target cancer cell, the GGFG linker is recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[2][3] This enzymatic cleavage ensures the specific release of the cytotoxic payload within the cancer cell.
-
Dxd (Deruxtecan): Dxd is a highly potent derivative of exatecan (B1662903) and acts as the cytotoxic payload. It is a topoisomerase I inhibitor.[4] By binding to the topoisomerase I-DNA complex, Dxd prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).[5]
The chemical formula for this compound is C72H79FN10O17, and its molecular weight is 1375.45 g/mol .[6]
Quantitative Data
The following tables summarize key quantitative parameters associated with ADCs developed using a similar GGFG-Dxd linker system, such as Trastuzumab Deruxtecan (B607063) (T-DXd).
Table 1: Drug-to-Antibody Ratio (DAR) of Trastuzumab Deruxtecan (T-DXd)
| Parameter | Value | Reference |
| Average DAR | ~8 | [7][8][9] |
| DAR after 21 days in circulation (monkeys) | ~2.5 | [10] |
Table 2: In Vitro Cytotoxicity (IC50) of Deruxtecan (Dxd) and Trastuzumab Deruxtecan (T-DXd) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| Pediatric Solid Tumors (Median) | Various | Dxd | 0.90 | [11] |
| Neuroblastoma (NB) (Minimum) | Neuroblastoma | T-DXd | 14.5 | [11] |
| Ewing Sarcoma (EWS) (Minimum) | Ewing Sarcoma | T-DXd | 6.5 | [11] |
| Rhabdomyosarcoma (RMS) (Minimum) | Rhabdomyosarcoma | T-DXd | 10.2 | [11] |
| Malignant Rhabdoid Tumor (MRT) (Minimum) | Malignant Rhabdoid Tumor | T-DXd | 8.1 | [11] |
| KPL-4 (HER2-positive) | Breast Cancer | T-DXd | - | [5] |
| MCF-7 (HER2-negative) | Breast Cancer | T-DXd | >100 | [5] |
| SK-OV-3 (HER2+) | Ovarian Cancer | T-DXd | > 10,000 ng/mL | [12] |
| SK-OV-3 (HER2+) | T-DM1 | 393 ng/mL | [12] |
Table 3: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) and released Dxd
| Parameter | Value | Species | Reference |
| T-DXd Half-life (T1/2) | - | - | - |
| Dxd Half-life (T1/2) | 1.35 h | Mice | [1] |
| T-DXd and Dxd AUC | Similar across various cancer types and patient demographics | Human | [13] |
Experimental Protocols
Antibody-Drug Conjugation via Click Chemistry
This protocol outlines the general steps for conjugating this compound to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody in PBS. Ensure the buffer is free of sodium azide (B81097) as it will interfere with the click reaction.[14]
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified antibody solution.[14]
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.[14]
-
Purification: Purify the resulting ADC from unreacted drug-linker conjugate and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of an ADC on cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for attachment.[15][16]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a defined period (e.g., 48-144 hours) at 37°C in a humidified incubator with 5% CO2.[16]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Topoisomerase I Inhibition Assay
This protocol outlines a method to confirm the inhibitory activity of the released Dxd payload on topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I assay buffer
-
Dxd (or ADC lysate)
-
Stop buffer/gel loading dye
-
Electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 10x assay buffer, supercoiled plasmid DNA, and the test compound (Dxd or ADC lysate) at various concentrations.[17][18]
-
Enzyme Addition: Add human topoisomerase I to the reaction mixture. Include a control reaction without the inhibitor.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[17][18]
-
Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.[18]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[17]
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator. Topoisomerase I will relax the supercoiled DNA, resulting in a slower migrating band. An effective inhibitor will prevent this relaxation, leading to a higher proportion of the supercoiled DNA form.[17]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of an ADC utilizing the GGFG-Dxd system.
Experimental Workflows
Caption: Experimental workflow for ADC synthesis via click chemistry.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
References
- 1. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Transition of average drug-to-antibody ratio of trastuzumab deruxtecan in systemic circulation in monkeys using a hybrid affinity capture liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inspiralis.com [inspiralis.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Strategic Role of the PEG4 Spacer in Antibody-Drug Conjugate Efficacy and Developability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Among the diverse linker technologies, the incorporation of discrete polyethylene (B3416737) glycol (PEG) spacers, particularly the four-unit PEG4 moiety, has become a cornerstone for enhancing the physicochemical and pharmacological properties of ADCs. The strategic inclusion of a PEG4 spacer addresses common challenges in ADC development, such as aggregation, poor pharmacokinetics, and a limited therapeutic window. By increasing hydrophilicity, the PEG4 spacer significantly enhances the solubility and stability of ADCs, leading to reduced aggregation and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the function of the PEG4 spacer in ADC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Core Functions of the PEG4 Spacer in ADCs
The integration of a PEG4 spacer into an ADC's linker imparts several key benefits that address prevalent challenges in ADC development.[1]
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to the aggregation of the resulting ADC.[2] This aggregation can diminish efficacy, increase immunogenicity, and complicate manufacturing and formulation. The hydrophilic nature of the PEG4 spacer helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility of the ADC and reducing its propensity to aggregate.[1][3] This is particularly crucial when developing ADCs with high drug-to-antibody ratios (DARs). By shielding the hydrophobic drug, PEGylated linkers can enable higher DARs.[1]
Improved Pharmacokinetics: The PEGylation of ADCs can significantly improve their pharmacokinetic profile.[4] The PEG4 spacer increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[4][5] This extended exposure can lead to enhanced therapeutic efficacy. Furthermore, the hydrophilic shield provided by the PEG spacer can reduce non-specific uptake by the reticuloendothelial system, further contributing to a longer circulation time and better tumor accumulation.[6]
Optimized Drug-to-Antibody Ratio (DAR): The use of PEGylated linkers can facilitate the production of ADCs with higher DARs while maintaining desirable physicochemical properties.[1] The ability to attach more payload molecules per antibody without inducing aggregation can lead to enhanced potency, which is especially important for targeting tumors with low antigen expression.[1]
Spatial Separation: The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload.[6] This steric hindrance can prevent the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.[6]
Data Presentation: The Impact of PEG Spacers on ADC Properties
The inclusion and length of a PEG spacer in an ADC linker have a quantifiable impact on its stability, pharmacokinetic profile, and in vitro potency. The following tables summarize representative data from preclinical studies.
Table 1: In Vitro Plasma Stability of ADCs with Different PEG Linker Lengths
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma |
| ADC-PEG4 | 24 | 22% |
| ADC-PEG8 | 24 | 12% |
| This data indicates that an ADC with a longer PEG8 linker exhibited greater stability in mouse plasma over a 24-hour period compared to an ADC with a shorter PEG4 linker.[7] |
Table 2: Impact of Linear PEG Linker Length on ADC Clearance in Rats
| Linker | ADC Construct | Clearance (mL/day/kg) |
| No PEG | Not Specified | ~15 |
| PEG2 | Not Specified | ~10 |
| PEG4 | Not Specified | ~8 |
| PEG8 | Not Specified | ~6 |
| This table illustrates that increasing the length of a linear PEG linker can decrease the rate of ADC clearance.[8] A plateau effect is often observed at a certain length (around PEG8 in this study).[8] |
Table 3: Representative In Vitro Cytotoxicity of ADCs with PEGylated Linkers
| ADC Construct | Cell Line | Linker Type | IC50 (ng/mL) |
| Trastuzumab-MMAE | SK-BR-3 (HER2-high) | Non-cleavable (with PEG4) | 15 |
| Trastuzumab-MMAE | MDA-MB-468 (HER2-low) | Non-cleavable (with PEG4) | >1000 |
| Cetuximab-MMAE | A431 (EGFR-high) | Cleavable (with PEG4) | 25 |
| Cetuximab-MMAE | MCF7 (EGFR-low) | Cleavable (with PEG4) | >2000 |
| Note: IC50 values are highly dependent on the specific antibody, payload, linker chemistry, and cell line used. The data presented here are representative examples to illustrate the target-specific cytotoxicity of ADCs incorporating PEG4 linkers. |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following are key experimental protocols.
Protocol 1: ADC Conjugation via Reduced Interchain Disulfides with a Maleimide-PEG4 Linker
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation with a maleimide-activated PEG4-drug linker.[5]
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG4-Drug conjugate dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Sephadex G-25 desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Reduction: Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to antibody will need to be optimized to achieve the desired number of free thiols (typically targeting a DAR of 2-4). Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Purification of Reduced Antibody: Remove excess TCEP by passing the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column using the conjugation buffer.
-
Conjugation Reaction: To the chilled solution of the reduced antibody, add the Maleimide-PEG4-Drug solution. A slight molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used. Allow the reaction to proceed for 1-2 hours at 4°C or room temperature, depending on the stability of the components.
-
Quenching: Add a molar excess of the quenching reagent to cap any unreacted maleimide (B117702) groups. Incubate for an additional 20-30 minutes.
-
Purification of ADC: Purify the ADC from unconjugated drug-linker and other reagents using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the cytotoxic potential of an ADC on cancer cell lines.[5][9]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug-linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[9]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free drug-linker in complete culture medium. A typical concentration range would be from 0.01 nM to 1000 nM.[9] Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
HIC is used to assess the hydrophobicity of an ADC and to determine the drug-to-antibody ratio (DAR).[2][4]
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[11]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[11]
-
ADC sample
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Injection: Inject the prepared sample onto the column. The ADC will bind to the hydrophobic stationary phase.
-
Elution: Apply a linear gradient from Mobile Phase A to Mobile Phase B. As the salt concentration decreases, the hydrophobic interactions weaken, and the ADC species elute in order of increasing hydrophobicity (lower DAR species elute first).
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: The retention time of the main peak provides a relative measure of the ADC's hydrophobicity. A shorter retention time for a PEGylated ADC compared to a non-PEGylated counterpart would indicate reduced hydrophobicity. The area under the peaks corresponding to different DAR species can be used to calculate the average DAR.
Visualizations: Signaling Pathways and Experimental Workflows
Graphviz diagrams are used to illustrate complex biological processes and experimental procedures.
Caption: ADC internalization and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
GGFG Peptide Linker Cleavage Mechanism in Lysosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the clinically successful ADC, trastuzumab deruxtecan (B607063) (DS-8201a).[1][2][3] This linker is engineered to be stable in systemic circulation, minimizing premature payload release and off-target toxicity, while being susceptible to cleavage within the lysosomal compartment of target cancer cells.[4][5] This guide provides a comprehensive overview of the GGFG linker's cleavage mechanism, the key enzymatic players, quantitative aspects of its performance, and detailed experimental protocols for its evaluation.
Core Mechanism: Lysosomal Proteolysis
The fundamental mechanism for the release of the cytotoxic payload from a GGFG-linked ADC is enzymatic degradation within the acidic and protease-rich environment of the lysosome. Following binding to a target antigen on the cancer cell surface, the ADC is internalized, often via receptor-mediated endocytosis, and trafficked through the endosomal-lysosomal pathway.[5][6] Within the lysosome, specific proteases recognize and cleave the peptide sequence, liberating the drug to exert its therapeutic effect.[1][4]
Key Enzymatic Players: The Cathepsin Family
The primary enzymes responsible for the cleavage of the GGFG linker are members of the cathepsin family of proteases, which are highly expressed and active in the lysosome.[1][4]
-
Cathepsin L: In vitro studies have demonstrated that Cathepsin L is significantly more efficient at cleaving the GGFG linker compared to other cathepsins.[7] One study reported the nearly complete release of the payload from a GGFG-containing ADC within 72 hours when incubated with Cathepsin L.[8]
-
Cathepsin B: While also capable of cleaving the GGFG sequence, Cathepsin B exhibits lower activity towards this particular linker compared to Cathepsin L.[8] Interestingly, the cleavage products can differ between these two enzymes. Cathepsin L tends to favor the direct release of the free drug, whereas Cathepsin B may generate an intermediate cleavage product.[9]
-
Other Cathepsins: Other cathepsins, such as Cathepsin S and F, may also contribute to the cleavage process, though their specific roles and efficiencies with the GGFG linker are less well-characterized.[4]
The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the activity of these cathepsins.[8]
Quantitative Data on GGFG Linker Performance
The following tables summarize key quantitative data related to the stability and cleavage of GGFG linkers. It is important to note that direct, head-to-head comparative studies with precise kinetic parameters are limited in the public domain. The data presented here are compiled from various sources and should be interpreted within the context of the specific experimental setups.
| Parameter | ADC/Platform | Species | Assay Type | Value | Reference(s) |
| Plasma Stability | |||||
| Drug-to-Antibody Ratio (DAR) Decrease | Trastuzumab Deruxtecan (T-DXd) | Rat | In vivo (Pharmacokinetic study) | ~50% decrease in 7 days | [10] |
| Payload Release | TROP2 ADC with GGFG linker | Mouse | In vitro (Serum incubation) | ~6.6% release in 14 days | [11] |
| Payload Release | Trastuzumab Deruxtecan (T-DXd) | Human | In vitro (Plasma incubation) | ~2.1% release after 21 days | [12] |
| Lysosomal Cleavage | |||||
| Payload Release | GGFG-linked ADC | N/A | In vitro (with Cathepsin L) | Nearly complete release in 72 hours | [8] |
| Payload Release | GGFG-linked ADC | N/A | In vitro (with Cathepsin B) | Minimal activity compared to Cathepsin L | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GGFG linker performance. The following are detailed protocols for key experiments.
In Vitro Enzymatic Cleavage Assay using LC-MS/MS
Objective: To determine the rate and profile of GGFG linker cleavage by a specific cathepsin (e.g., Cathepsin L or B) in a controlled in vitro environment.
Materials:
-
GGFG-containing ADC or a model substrate (e.g., GGFG-payload conjugate)
-
Recombinant human Cathepsin L or Cathepsin B (activated)
-
Assay Buffer: 50 mM sodium acetate, 2 mM DTT, pH 5.0
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., a stable isotope-labeled version of the payload)
-
96-well microplate
-
Thermomixer or incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the GGFG-ADC or substrate in an appropriate buffer (e.g., PBS).
-
Activate the recombinant cathepsin according to the manufacturer's instructions. Prepare a working solution of the activated enzyme in the Assay Buffer.
-
-
Reaction Setup (on ice):
-
In a 96-well plate, add the GGFG-ADC/substrate to the Assay Buffer to achieve the desired final concentration (e.g., 1-10 µM).
-
Prepare a "no enzyme" control well containing the ADC/substrate in Assay Buffer without the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the activated cathepsin solution to the wells.
-
Immediately take a time point zero (T=0) aliquot and quench it by adding it to the Quenching Solution.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h).
-
Quench each aliquot immediately in the Quenching Solution.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column suitable for small molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the intact substrate, cleavage products (e.g., GGFG, Phe-Gly, Gly-payload), and the free payload.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode to detect and quantify the analytes of interest.
-
-
Data Analysis:
-
Generate calibration curves for the payload and any quantifiable cleavage products.
-
Determine the concentration of the released payload and other cleavage products at each time point.
-
Plot the concentration of the released payload versus time to determine the cleavage rate.
-
Lysosomal Stability Assay
Objective: To evaluate the cleavage of the GGFG linker in a more biologically relevant environment using isolated lysosomes.
Materials:
-
GGFG-containing ADC
-
Cultured cancer cells or rat liver tissue
-
Lysosome Isolation Kit (or individual reagents for differential centrifugation)
-
Catabolism Buffer: 50 mM sodium acetate, pH 5.0, with 2 mM DTT
-
Quenching Solution: Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Lysosome Isolation (based on a generic protocol):
-
Harvest cultured cells or homogenize fresh rat liver tissue in an appropriate homogenization buffer.
-
Perform differential centrifugation steps to enrich for the lysosomal fraction. A common procedure involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet mitochondria, and a final high-speed spin to pellet lysosomes.
-
Resuspend the lysosomal pellet in the Catabolism Buffer.
-
Determine the protein concentration of the lysosomal fraction (e.g., using a BCA assay).
-
-
Cleavage Assay:
-
Incubate the GGFG-ADC with the isolated lysosomal fraction (e.g., 50-100 µg of lysosomal protein) at 37°C.
-
Collect and quench aliquots at various time points as described in the in vitro enzymatic assay.
-
-
Sample Processing and Analysis:
-
Process the samples and analyze by LC-MS/MS as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the amount of released payload over time to determine the linker's susceptibility to cleavage by the complex mixture of lysosomal proteases.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular trafficking and lysosomal cleavage of a GGFG-ADC.
Caption: General experimental workflow for GGFG linker cleavage assays.
Conclusion
The GGFG peptide linker represents a significant advancement in ADC technology, offering a balance of plasma stability and efficient, targeted payload release within the lysosomal compartment of cancer cells. The cleavage is primarily mediated by cathepsins, with Cathepsin L playing a dominant role. A thorough understanding of this cleavage mechanism, supported by robust and detailed experimental evaluation, is essential for the successful design and development of next-generation ADCs. The protocols and data presented in this guide provide a framework for researchers to conduct these critical assessments.
References
- 1. lcms.cz [lcms.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
The Core Principles of DBCO Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precise and stable covalent linking of biomolecules is paramount for advancements in therapeutics, diagnostics, and fundamental biological research. Among the arsenal (B13267) of chemical tools, dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone technology, primarily through their application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This in-depth guide elucidates the core principles of using DBCO linkers, offering a technical resource for their effective implementation in the laboratory.
The Fundamental Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
DBCO is a cyclic alkyne characterized by significant ring strain. This inherent molecular tension is the driving force behind its highly efficient and specific reaction with azide-functionalized molecules.[][2] This reaction, a type of [3+2] cycloaddition, forms a stable triazole linkage.[3][4] A key advantage of SPAAC is that it is a "click chemistry" reaction, a class of reactions known for being high-yielding, wide in scope, and generating minimal byproducts.[5][6]
The most significant feature of DBCO-mediated SPAAC is its bioorthogonal nature. The reaction proceeds with high specificity and efficiency in complex biological environments, such as in living cells or whole organisms, without interfering with native biochemical processes.[][3] This is a direct consequence of the fact that neither the DBCO group nor the azide (B81097) group is typically found in biological systems.[4]
A critical advantage of SPAAC over the related Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is that it does not require a cytotoxic copper catalyst.[7][8] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells, where the toxicity of copper is a significant concern.[8]
Core Advantages of DBCO Linkers
The unique properties of DBCO linkers confer several advantages in bioconjugation applications:
-
Biocompatibility: The absence of a copper catalyst renders the reaction non-toxic and ideal for use in living systems.[8][9]
-
High Specificity and Bioorthogonality: DBCO and azides react selectively with each other, minimizing off-target reactions with other functional groups present in a biological milieu.[9][10]
-
Rapid Reaction Kinetics: The inherent strain of the DBCO ring leads to fast reaction rates, even at low concentrations of reactants, under mild physiological conditions (aqueous buffer, room temperature).[][9]
-
High Efficiency and Yield: SPAAC reactions with DBCO typically proceed with high conversion rates, often resulting in quantitative yields of the desired conjugate.[8] This allows for precise control over the stoichiometry of the final product, which is crucial in applications like the development of antibody-drug conjugates (ADCs).[8]
-
Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, exhibit excellent stability under a wide range of physiological and experimental conditions.[8][9]
-
Traceability: The DBCO group possesses a characteristic UV absorbance at approximately 310 nm, which can be utilized to monitor the progress of the conjugation reaction.[9][11]
Quantitative Data for Experimental Design
The selection of a bioconjugation strategy and the optimization of reaction conditions are critically dependent on quantitative parameters. The following tables summarize key data for DBCO linkers.
Table 1: Comparative Second-Order Rate Constants for Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.24 - 1.0 | [9][12][13] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [9][12][13] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [9] |
| DBCO-PEG | Peptide with Azide | 0.34 | [9] |
Note: Reaction rates can be influenced by the specific structures of the reactants, solvent, and temperature.[9][12]
Table 2: Recommended Reaction Conditions for SPAAC with DBCO
| Parameter | Recommended Range | Notes | Reference(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | A molar excess of the azide-containing molecule is often used to ensure complete conjugation of the DBCO-labeled biomolecule. | [8][14][15] |
| pH | 7.0 - 8.5 | The reaction proceeds efficiently at physiological pH. | [14][16] |
| Temperature | 4°C to 37°C | Reactions can be performed at room temperature or refrigerated. | [8][17] |
| Reaction Time | < 5 minutes to 24 hours | Reaction times are dependent on the concentration and reactivity of the components. | [8] |
| Solvent | Aqueous buffers (e.g., PBS) | Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reagents, typically up to 20% of the final volume. | [11][18][19] |
Table 3: Stability of DBCO-Conjugates
| Linkage | Condition | Temperature | Duration | Stability (% Remaining) | Notes | Reference(s) |
| DBCO-Triazole | pH 7.4 (PBS) | 4°C | 48 hours | >95% | Demonstrates good stability for short-term storage. | [20] |
| DBCO-Triazole | pH 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Stable at room temperature for typical reaction times. | [20] |
| DBCO-Triazole | pH 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can lead to some degradation. | [20] |
| DBCO-Triazole | pH 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. | [20] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following are synthesized protocols for common applications of DBCO linkers.
Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional DBCO Linker
This protocol describes the conjugation of an azide-modified payload to an antibody functionalized with a DBCO linker (e.g., DBCO-PEG-NHS ester).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
Antibody Functionalization with DBCO:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[19]
-
Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.[19] The final concentration of the organic solvent should not exceed 10-20% (v/v) to prevent antibody denaturation.[19]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.[16][19]
-
Quench any unreacted NHS ester by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.[19]
-
Remove excess, unreacted DBCO linker using a desalting column or dialysis.[14]
-
-
SPAAC Reaction:
-
Final Purification:
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography to remove unconjugated payload and other impurities.[14]
-
Protocol 2: Live-Cell Labeling using DBCO
This protocol outlines a two-step process for labeling live cells. First, cells are metabolically engineered to express azide groups on their surface, followed by reaction with a DBCO-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., AF488-DBCO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling with Azide Sugar:
-
Preparation for Labeling:
-
Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[21]
-
-
Labeling with DBCO-Fluorophore:
-
Prepare the DBCO-fluorophore labeling solution by diluting a stock solution in pre-warmed live-cell imaging buffer or serum-free medium to the desired final concentration (typically 10-20 µM).[21]
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[21]
-
-
Washing and Imaging:
Visualizing Workflows and Principles
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying principles of DBCO linker chemistry.
Conclusion
DBCO linkers, through the mechanism of Strain-Promoted Alkyne-Azide Cycloaddition, offer a powerful and versatile platform for bioconjugation. Their biocompatibility, specificity, and efficiency make them an invaluable tool for researchers, scientists, and drug development professionals. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, the scientific community can continue to leverage DBCO chemistry to push the boundaries of biological discovery and therapeutic innovation.
References
- 2. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Click Chemistry - A Review [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Bystander Effect of DXd Payload ADCs: A Deep Dive into the Mechanism of Collateral Efficacy
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a significant stride in targeted cancer therapy. Among the most promising advancements in this field is the development of ADCs utilizing the potent topoisomerase I inhibitor, deruxtecan (B607063) (DXd), as a cytotoxic payload. A key feature that distinguishes DXd-ADCs and contributes to their remarkable clinical activity is their ability to induce a "bystander effect." This in-depth technical guide elucidates the core mechanisms of the DXd-mediated bystander effect, details the experimental protocols for its evaluation, and presents quantitative data to underscore its therapeutic significance.
The Core Mechanism: Unlocking Bystander Killing
The bystander effect of an ADC refers to its capacity to kill not only the antigen-expressing (Ag+) target cancer cells but also the neighboring antigen-negative (Ag-) cells.[1][2] This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied or lost. The bystander effect of DXd payload ADCs is not a fortuitous outcome but a deliberately engineered feature hinged on the interplay of the linker and the payload itself.
At the heart of this mechanism is a cleavable linker, often a tetrapeptide sequence like Gly-Phe-Gly-Gly (GGFG), which connects the antibody to the DXd payload.[1][] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are highly expressed in the tumor microenvironment and within cancer cells.[4]
Upon binding to the target antigen on a cancer cell, the ADC is internalized through receptor-mediated endocytosis.[5] Inside the cell, it is trafficked to the lysosome where the linker is cleaved, liberating the DXd payload.[4][5] Crucially, DXd possesses high membrane permeability, a property attributed to its physicochemical characteristics, including being a neutral, uncharged molecule with a degree of hydrophobicity.[][6] This high permeability allows the released DXd to diffuse out of the target Ag+ cell and penetrate the membranes of adjacent Ag- cells, where it can then exert its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[1][5]
Some evidence also suggests that extracellular cleavage of the linker by proteases in the tumor microenvironment can release DXd, which can then diffuse into nearby cells without the need for initial ADC internalization into the releasing cell.[4]
Key Determinants of the DXd Bystander Effect
Several factors are critical in governing the efficacy of the DXd-mediated bystander effect:
-
Linker Stability and Cleavability: The use of a cleavable linker is paramount. ADCs with non-cleavable linkers, such as Trastuzumab emtansine (T-DM1), do not exhibit a significant bystander effect because the payload remains charged after lysosomal degradation, preventing it from crossing the cell membrane.[2]
-
Payload Permeability: The physicochemical properties of the payload are a major determinant. DXd's high membrane permeability is a key differentiator from other payloads like MMAF, which is less membrane permeable and fails to mediate significant bystander killing in vivo.[6][7]
-
Tumor Microenvironment: The enzymatic landscape of the tumor, including the expression of lysosomal proteases like cathepsins, influences the rate and extent of payload release.[4]
Experimental Protocols for Evaluating the Bystander Effect
The assessment of the bystander effect is a critical component of the preclinical evaluation of DXd-ADCs. Both in vitro and in vivo models are employed to quantify this phenomenon.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or KPL-4) and an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7 or MDA-MB-468).[6][8] The Ag- cell line can be engineered to express a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, to facilitate its specific quantification.[9][10]
-
Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).[9]
-
ADC Treatment: Treat the co-culture with varying concentrations of the DXd-ADC and a control ADC (e.g., one with a non-cleavable linker like T-DM1).[8]
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and induction of cytotoxicity (typically 3-5 days).[6][9]
-
Quantification of Cell Viability:
-
Flow Cytometry: If the Ag- cells are fluorescently labeled, flow cytometry can be used to distinguish and count the viable Ag+ and Ag- cell populations.[6][9]
-
Luminescence/Fluorescence Imaging: If the Ag- cells express luciferase or a fluorescent protein, their viability can be specifically measured using a plate reader.[10]
-
Live-cell Imaging: Real-time monitoring of cell death in both populations can be achieved using live-cell imaging systems.[8][10]
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the extracellular medium and can kill cells without direct cell-to-cell contact.
Methodology:
-
ADC Treatment of Ag+ Cells: Treat the Ag+ cells with the DXd-ADC for a defined period (e.g., 24-48 hours).[8]
-
Collection of Conditioned Medium: Collect the culture supernatant, which now contains any released payload.[8]
-
Treatment of Ag- Cells: Add the conditioned medium to a culture of Ag- cells.[8]
-
Assessment of Viability: After an appropriate incubation period, measure the viability of the Ag- cells using standard assays (e.g., CellTiter-Glo).[8]
In Vivo Admixed Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.
Methodology:
-
Cell Preparation: Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cells are typically engineered to express luciferase for non-invasive monitoring.[1][10]
-
Tumor Implantation: Co-inject the mixed cell population subcutaneously into immunodeficient mice to establish a heterogeneous tumor.[][9]
-
ADC Administration: Once the tumors reach a palpable size, administer the DXd-ADC, a control ADC, and a vehicle control to different groups of mice.[]
-
Monitoring Tumor Growth and Bystander Effect:
-
Tumor Volume: Measure the overall tumor volume regularly using calipers.[]
-
Bioluminescence Imaging: Perform in vivo imaging to specifically monitor the luciferase signal from the Ag- cells. A reduction in the luciferase signal in the DXd-ADC treated group compared to controls indicates an in vivo bystander effect.[1][][10]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, highlighting the potent bystander effect of DXd-ADCs compared to those with non-permeable payloads.
Table 1: In Vitro Cytotoxicity of HER2-Targeting ADCs
| ADC | Cell Line | HER2 Status | IC50 (pM) | Reference |
| DS-8201a (T-DXd) | KPL-4 | Positive | 109.7 | [6] |
| DS-8201a (T-DXd) | MDA-MB-468 | Negative | > 10,000 | [6] |
| T-DM1 | KPL-4 | Positive | 18.5 | [6] |
| T-DM1 | MDA-MB-468 | Negative | > 10,000 | [6] |
| Anti-HER2-DXd (low permeability) | KPL-4 | Positive | 22.1 | [6] |
Table 2: Physicochemical Properties and Cytotoxicity of Payloads
| Payload | Log D | Permeability (Peff, 10⁻⁶ cm/s) | Cytotoxicity (IC50, nM) |
| DXd (from DS-8201a) | 2.3 | pH 5.0: 10.1, pH 7.4: 15.6 | KPL-4: 0.3, MDA-MB-468: 0.4 |
| DXd (low permeability) | 0.2 | pH 5.0: 1.0, pH 7.4: 0.9 | KPL-4: 0.4, MDA-MB-468: 0.6 |
| Lys-SMCC-DM1 (from T-DM1) | 0.2 | pH 5.0: 0.8, pH 7.4: 0.7 | KPL-4: 1.0, MDA-MB-468: 1.2 |
Data adapted from Ogitani et al., Cancer Sci, 2016.[6]
Table 3: In Vivo Bystander Effect in a Co-inoculation Xenograft Model
| Treatment Group | Ag+ Cells | Ag- Cells (luciferase-tagged) | Observation on Ag- Cells | Reference |
| DS-8201a (T-DXd) | NCI-N87 (HER2+) | MDA-MB-468-Luc (HER2-) | Significant reduction in luciferase signal, indicating inhibition of HER2- cell population. | [1][] |
| Control ADC | NCI-N87 (HER2+) | MDA-MB-468-Luc (HER2-) | No significant change in luciferase signal. | [] |
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows.
Caption: Mechanism of DXd-ADC bystander effect.
Caption: In Vitro Co-culture Bystander Assay Workflow.
Caption: In Vivo Admixed Xenograft Model Workflow.
Conclusion
The bystander effect is a pivotal mechanism contributing to the profound efficacy of DXd payload ADCs. By leveraging a cleavable linker and a highly membrane-permeable payload, these next-generation ADCs can overcome the challenge of tumor heterogeneity, a common mechanism of resistance to targeted therapies. The robust preclinical data, supported by well-defined experimental models, underscores the importance of designing ADCs with the capacity for bystander killing. As our understanding of the intricate interplay between ADC components and the tumor microenvironment deepens, the rational design of future ADCs will undoubtedly continue to harness this powerful therapeutic principle to improve patient outcomes.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. agilent.com [agilent.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
An In-depth Technical Guide to DBCO-PEG4-GGFG-Dxd for Novel Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides a comprehensive overview of a novel linker-payload combination, DBCO-PEG4-GGFG-Dxd, designed for the development of next-generation, site-specific ADCs. This conjugate leverages copper-free click chemistry for precise antibody conjugation, a hydrophilic PEG4 spacer for improved pharmacokinetics, a protease-cleavable GGFG peptide for targeted payload release, and the potent topoisomerase I inhibitor, Dxd, as the cytotoxic agent. This document details the core components, mechanism of action, experimental protocols for conjugation and evaluation, and relevant signaling pathways, offering a valuable resource for researchers in the field of oncology drug development.
Introduction to this compound
This compound is a pre-formed linker-payload conjugate that facilitates the streamlined development of ADCs.[1][2][3][4][5][6] Its modular design offers several advantages for creating homogenous and effective ADCs with a well-defined drug-to-antibody ratio (DAR).
The components of this compound are:
-
Dibenzocyclooctyne (DBCO): An alkyne moiety that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for the site-specific conjugation of the linker-payload to an azide-modified antibody under mild, physiological conditions, avoiding the use of a potentially cytotoxic copper catalyst.[1]
-
Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol spacer consisting of four ethylene (B1197577) glycol units. The inclusion of this hydrophilic spacer can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving its in vivo half-life.
-
Gly-Gly-Phe-Gly (GGFG): A tetrapeptide sequence that serves as a protease-cleavable linker. This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This ensures targeted release of the cytotoxic payload within the cancer cells.
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload. Dxd induces tumor cell death by stabilizing the topoisomerase I-DNA complex, leading to DNA double-strand breaks and subsequent apoptosis.[1][2][3][4][5][6]
Mechanism of Action
The mechanism of action for an ADC constructed with this compound follows a multi-step process designed for targeted cytotoxicity:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable GGFG linker preventing premature release of the Dxd payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Payload Release: Within the lysosome, the GGFG linker is cleaved by proteases like Cathepsin B, releasing the Dxd payload into the cytoplasm.
-
Induction of Apoptosis: The released Dxd translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and the activation of apoptotic signaling pathways, ultimately resulting in cancer cell death.
Quantitative Data
Table 1: In Vitro Cytotoxicity of T-DXd in HER2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | Breast Cancer | High | 15.8 |
| NCI-N87 | Gastric Cancer | High | 48.3 |
| KPL-4 | Breast Cancer | High | 25.6 |
| JIMT-1 | Breast Cancer | Moderate | 78.9 |
Note: Data is representative and compiled from various preclinical studies of Trastuzumab Deruxtecan.
Table 2: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) in Humans
| Parameter | Value | Unit |
| Clearance (CL) | 0.41 | L/day |
| Volume of Distribution (Vc) | 2.68 | L |
| Terminal Half-life (t1/2) | ~5.7 | days |
Note: Pharmacokinetic parameters can vary based on patient population and dosage.
Table 3: In Vivo Efficacy of T-DXd in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| T-DXd | 10 | >100 (tumor regression) |
Note: Data is illustrative of typical preclinical in vivo studies.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, its synthesis would conceptually involve a multi-step process:
-
Peptide Synthesis: Solid-phase peptide synthesis (SPPS) would be used to assemble the GGFG tetrapeptide on a resin.
-
PEG4 and DBCO Moiety Addition: The DBCO-PEG4-acid would be synthesized separately and then coupled to the N-terminus of the resin-bound GGFG peptide.
-
Dxd Conjugation: The Dxd payload, with a suitable reactive handle, would be conjugated to the C-terminus of the peptide, likely through a self-immolative spacer to ensure proper release of the active drug.
-
Cleavage and Purification: The final this compound conjugate would be cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
ADC Conjugation via Click Chemistry
This protocol outlines the general steps for conjugating this compound to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker-Payload Preparation: Prepare a stock solution of this compound in DMSO.
-
Conjugation Reaction: Add the this compound solution to the antibody solution at a molar excess (typically 5-20 fold) to achieve the desired drug-to-antibody ratio (DAR). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unconjugated linker-payload and any aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the in vitro potency (IC50) of the ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
-
Complete cell culture medium.
-
ADC and control antibody.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Bystander Killing Assay (Co-culture Method)
This protocol assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (one of which should be fluorescently labeled for differentiation).
-
Complete cell culture medium.
-
ADC and control antibody.
-
96-well plates.
-
Imaging system (e.g., fluorescence microscope or high-content imager).
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Image the wells to distinguish between and count the viable fluorescently labeled Ag- cells and unlabeled Ag+ cells. A reduction in the number of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.
In Vivo Efficacy Study (HER2+ Breast Cancer Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse model.
Materials:
-
HER2-positive breast cancer cell line (e.g., NCI-N87).
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Matrigel.
-
ADC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant HER2-positive cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC). Administer the treatments intravenously at a specified dose and schedule (e.g., once every three weeks).
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Signaling Pathways and Visualizations
The cytotoxic effect of Dxd is mediated through the induction of DNA damage and the subsequent activation of the apoptotic signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Dxd-Induced DNA Damage and Apoptosis Signaling Pathway
Experimental Workflow for ADC Conjugation and Characterization
Logical Flow of an In Vitro Bystander Effect Assay
Conclusion
The this compound linker-payload system represents a significant advancement in the field of ADC development. By integrating site-specific conjugation chemistry, a hydrophilic spacer, a tumor-specific cleavable linker, and a highly potent cytotoxic agent, it offers a robust platform for creating next-generation ADCs with potentially improved therapeutic indices. The detailed protocols and pathway analyses provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this technology in the pursuit of more effective and safer cancer therapies. Further investigation into ADCs developed with this specific linker will be crucial to fully elucidate its clinical potential.
References
- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Preliminary Investigation of DBCO-PEG4-GGFG-Dxd: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary in vitro investigation of the drug-linker conjugate DBCO-PEG4-GGFG-Dxd. This molecule is comprised of a Dibenzocyclooctyne (DBCO) group for click chemistry-based conjugation, a polyethylene (B3416737) glycol (PEG4) spacer, a Gly-Gly-Phe-Gly (GGFG) peptide linker cleavable by lysosomal enzymes, and the potent cytotoxic payload Dxd, a topoisomerase I inhibitor.[1][2] This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms to support researchers in the field of antibody-drug conjugates (ADCs).
Data Presentation
In Vitro Cytotoxicity of Dxd Payload
| Cell Line | Cancer Type | Dxd IC₅₀ (nM) |
| KPL-4 | Breast Cancer | 1.43 |
| NCI-N87 | Gastric Cancer | 4.07 |
| SK-BR-3 | Breast Cancer | Not explicitly stated, but significant suppression observed |
| MDA-MB-468 | Breast Cancer | Not explicitly stated, but significant suppression observed |
Table 1: In vitro cytotoxicity of the Dxd payload in various human cancer cell lines. Data extracted from studies on Dxd and ADCs containing Dxd.[3]
It is important to note that when conjugated to an antibody, the IC₅₀ values of the resulting ADC are influenced by factors such as antigen expression levels on the target cells and the efficiency of internalization and linker cleavage. For example, an anti-HER2 ADC utilizing the Dxd payload (DS-8201a) demonstrated potent cytotoxicity in HER2-positive cell lines.[3]
Enzymatic Cleavage of GGFG Linker
The GGFG tetrapeptide linker is designed to be stable in circulation and cleaved by proteases within the lysosomal compartment of target cells.[4][5] Cathepsin L, a lysosomal cysteine protease, has been identified as being particularly effective at cleaving the GGFG linker, leading to the release of the Dxd payload.[4] One study reported the nearly complete release of Dxd from an ADC with a GGFG linker within 72 hours of incubation with Cathepsin L.[4] While specific kinetic parameters (kcat/Km) for the cleavage of this compound by Cathepsin L are not publicly available, the qualitative data strongly supports this mechanism of payload release. Cathepsin B also contributes to the cleavage of GGFG linkers, although it may be less efficient than Cathepsin L for this specific sequence.[4][6]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the in vitro cytotoxicity of a compound like this compound against a panel of cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-144 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Cathepsin-Mediated GGFG Linker Cleavage Assay
This protocol provides a method to assess the cleavage of the GGFG linker by lysosomal proteases like Cathepsin L.
Materials:
-
This compound
-
Recombinant human Cathepsin L
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: If necessary, activate the recombinant Cathepsin L according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, activated Cathepsin L, and this compound to a final volume. The final concentrations of the enzyme and substrate should be optimized based on preliminary experiments.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Sample Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of released Dxd payload and the remaining intact this compound.
-
Data Analysis: Plot the concentration of the released Dxd over time to determine the rate of linker cleavage.
Mandatory Visualizations
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Proposed Signaling Pathway of Dxd-Induced Apoptosis
Caption: Proposed signaling pathway for Dxd-induced apoptosis.
Mechanism of GGFG Linker Cleavage and Payload Release
Caption: Mechanism of GGFG linker cleavage and subsequent Dxd payload release.
References
Getting Started with DBCO-PEG4-GGFG-Dxd: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-PEG4-GGFG-Dxd, an advanced agent-linker conjugate for the development of antibody-drug conjugates (ADCs). This document outlines its core components, mechanism of action, and detailed protocols for its application in a research laboratory setting.
Introduction to this compound
This compound is a pre-formed drug-linker conjugate designed for the site-specific attachment of the potent cytotoxic payload, Dxd, to an antibody or other targeting moiety.[][2] It is composed of four key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) that enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to an azide-modified antibody.[3][4] This bioorthogonal reaction offers high specificity and efficiency under mild physiological conditions.
-
Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[]
-
GGFG Peptide Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is designed to be stable in systemic circulation but is selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[5][6]
-
Dxd (Deruxtecan): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor.[][5] Upon release within the cancer cell, Dxd intercalates with DNA and inhibits the topoisomerase I enzyme, leading to DNA damage and apoptosis.[]
Physicochemical Properties and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and reactivity. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C72H79FN10O17 |
| Molecular Weight | 1375.45 g/mol |
| Appearance | Solid |
| Storage Conditions | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] |
| Solubility | Soluble in DMSO (up to 50 mg/mL with warming and sonication).[5] Can be prepared in formulations for in vivo use.[5][7] |
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is a multi-step process that begins with targeted delivery and culminates in cancer cell death.
Caption: Mechanism of action of a this compound based ADC.
The Dxd payload, a topoisomerase I inhibitor, induces apoptosis through a well-defined signaling cascade following the initial DNA damage.
Caption: Downstream signaling pathway of Dxd leading to apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
ADC Synthesis and Purification Workflow
This workflow outlines the general steps for conjugating this compound to an azide-modified antibody.
Caption: General workflow for ADC synthesis and purification.
Protocol: ADC Synthesis via SPAAC
-
Preparation of Azide-Modified Antibody:
-
The antibody must first be functionalized with azide (B81097) groups. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-azide reagent or using enzymatic methods for site-specific modification.
-
Purify the azide-modified antibody to remove any unreacted labeling reagents, for example, by using a desalting column.
-
Determine the degree of azide labeling using a suitable analytical method.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10 mM.
-
-
Conjugation Reaction:
-
Combine the azide-modified antibody with the this compound solution in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
A molar excess of the this compound is typically used to drive the reaction to completion. The optimal molar ratio should be determined empirically but can range from 1.5 to 10-fold excess of the drug-linker per azide group.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Remove unreacted this compound and any potential aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
ADC Characterization
Thorough characterization of the ADC is essential to ensure its quality and consistency.
Table 1: ADC Characterization Methods
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | HIC separates ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules. MS provides precise mass measurements of the intact ADC and its subunits to determine the DAR distribution.[8] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | SEC separates molecules based on size, allowing for the quantification of high molecular weight species (aggregates) and un-conjugated antibody. |
| In Vitro Potency | Cell-Based Cytotoxicity Assay | Measures the ability of the ADC to kill target cancer cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined. |
| Plasma Stability | In Vitro Plasma Incubation followed by LC-MS | The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C. Aliquots are taken at various time points to measure the decrease in average DAR over time, indicating linker stability.[8] |
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the ADC in killing target cancer cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed target antigen-positive and antigen-negative cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC, an unconjugated antibody control, and free Dxd in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Representative Data
The following tables provide representative data for ADCs utilizing a GGFG-Dxd linker-payload system. Note that specific results will vary depending on the antibody, target antigen expression, and cell line.
Table 2: Representative In Vitro Cytotoxicity of an ICAM1-Targeting GGFG-Dxd ADC [9]
| Cell Line | Target Expression | IC50 (nM) |
| HuCCT1 (CCA) | High | 0.5 |
| RBE (CCA) | High | 1.2 |
| 293T (Normal) | Low/Negative | >1000 |
(CCA: Cholangiocarcinoma)
Table 3: Representative In Vivo Efficacy of an ICAM1-Targeting GGFG-Dxd ADC in a Xenograft Model [9]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle (PBS) | - | 0 |
| Unconjugated Antibody | 5 mg/kg, every 3 days | ~20 |
| ICAM1-GGFG-Dxd ADC | 5 mg/kg, every 3 days | ~73 |
Table 4: Representative Plasma Stability of a GGFG-Linker ADC
| Species | Incubation Time (days) | Payload Release (%) | Reference |
| Human | 21 | <2 | [10] |
Conclusion
This compound is a versatile and potent tool for the development of next-generation ADCs. Its bioorthogonal conjugation chemistry, cleavable linker, and highly active payload offer a robust platform for researchers in oncology and drug development. The protocols and data presented in this guide provide a solid foundation for getting started with this technology in the laboratory. As with any complex biologic, careful optimization of conjugation, purification, and characterization is essential for developing a safe and effective therapeutic candidate.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Guide: Safety and Handling of DBCO-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for DBCO-PEG4-GGFG-Dxd, a potent drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The information compiled is based on currently available data from supplier safety data sheets and product information pages.
Introduction
This compound is a sophisticated chemical entity comprising a cytotoxic agent, Dxd (a DNA topoisomerase I inhibitor), a cleavable linker (GGFG), a polyethylene (B3416737) glycol spacer (PEG4), and a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for copper-free "click chemistry" via strain-promoted alkyne-azide cycloaddition (SPAAC), enabling its conjugation to azide-modified antibodies or other targeting ligands. Given its cytotoxic nature, stringent adherence to safety protocols is paramount during handling, storage, and use.
Hazard Identification and Safety Precautions
General Handling Precautions:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Avoid Inhalation: Do not breathe dust or aerosols.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE.
Recommended Personal Protective Equipment:
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[1] |
| Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | A suitable respirator may be necessary for handling larger quantities or if aerosolization is possible.[1] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
Storage Conditions:
| Temperature | Duration | Additional Notes |
| -80°C | Up to 6 months | Recommended for long-term storage.[2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[2] |
Key Stability Considerations:
-
Light Sensitivity: The compound should be protected from light.[1][2][3]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
General Stability: The compound is stable under the recommended storage conditions.[1]
Experimental Protocols: In Vivo Formulation
This compound is soluble in DMSO.[3] For in vivo studies, several formulation protocols are suggested. It is recommended to prepare these solutions fresh on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Stock Solution Preparation: A common starting point is the preparation of a stock solution in DMSO. For example, a 25 mg/mL stock solution can be prepared for further dilution into the final formulation.[2][3]
In Vivo Formulation Examples:
Formulation 1: Clear Solution
| Component | Volume Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL (from 25 mg/mL stock) |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Final Concentration | ≥ 2.5 mg/mL | |
| Source:[2][3] |
Formulation 2: Suspension with SBE-β-CD
| Component | Volume Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL (from 25 mg/mL stock) |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Final Concentration | 2.5 mg/mL | Ultrasonication needed |
| Source:[3] |
Formulation 3: Suspension in Corn Oil
| Component | Volume Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL (from 25 mg/mL stock) |
| Corn Oil | 90% | 900 µL |
| Final Concentration | 2.5 mg/mL | Ultrasonication needed |
| Source:[3] |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of exposure or a spill, follow these general emergency procedures. Always refer to your institution's specific safety protocols.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
Disposal
All waste materials contaminated with this compound, including empty vials, pipette tips, and contaminated PPE, should be treated as hazardous chemical waste. Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or the safety data sheet (SDS) provided by the manufacturer. Researchers are strongly advised to consult the SDS and their institution's safety guidelines before handling this compound. Detailed experimental protocols for the use of this compound in specific applications such as ADC synthesis are not widely available in the public domain and would require development and optimization by the end-user.
References
An In-Depth Technical Guide to DBCO-PEG4-GGFG-Dxd: Chemical Properties, Solubility, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility characteristics, and key experimental protocols for the advanced drug-linker conjugate, DBCO-PEG4-GGFG-Dxd. This molecule is a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs), combining a potent cytotoxic agent with a versatile linker system for targeted cancer therapy.
Core Chemical Properties
This compound is a complex molecule comprising three key functional units: a Dibenzocyclooctyne (DBCO) group for bioorthogonal "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, a cleavable Gly-Gly-Phe-Gly (GGFG) peptide linker, and the cytotoxic topoisomerase I inhibitor, Dxd (a derivative of exatecan).[1][2][3] This modular design allows for the precise and stable conjugation of the cytotoxic payload to a targeting antibody.[4]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇₂H₇₉FN₁₀O₁₇ | [5][6][7] |
| Molecular Weight | 1375.45 g/mol | [5][7][8] |
| Exact Mass | 1374.56 | [5] |
| CAS Number | 2694856-51-2 | [1][5][6] |
| Appearance | Off-white to light yellow solid powder | [5] |
| Purity | ≥98% (typically specified by supplier) | [9] |
| Storage Conditions | Store at -20°C, protected from light. | [6][7][10] |
Solubility Profile
The solubility of this compound is a critical factor for its handling, formulation, and subsequent use in conjugation reactions and in vivo studies. Due to its complex structure, it exhibits limited aqueous solubility and typically requires organic co-solvents for dissolution.
In Vitro Solubility
For the preparation of stock solutions for in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
| Solvent | Concentration | Method | References |
| DMSO | 50 mg/mL (36.35 mM) | Requires ultrasonication and warming/heating to 60°C. It is noted that hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended. | [1][7][10] |
In Vivo Formulation Solubility
For in vivo applications, specific co-solvent formulations are necessary to achieve a suitable concentration for administration. The following protocols provide guidance on preparing solutions for animal studies. It is recommended to prepare these formulations freshly on the day of use.[1]
| Formulation | Achieved Concentration | Resulting Solution | References |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.82 mM) | Clear solution | [1][5][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (1.82 mM) | Suspended solution; requires ultrasonication | [1][5][7] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (1.82 mM) | Suspended solution; requires ultrasonication | [1][5][7] |
Experimental Protocols
This section provides detailed methodologies for the dissolution and conjugation of this compound.
Protocol for Preparing an In Vivo Formulation (Clear Solution)
This protocol describes the preparation of a 2.5 mg/mL clear solution suitable for intravenous administration, based on the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound
-
DMSO (anhydrous/low moisture)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a DMSO Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). This may require warming and sonication to fully dissolve.
-
Sequential Addition of Co-solvents: For a final volume of 1 mL, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Final Concentration: This procedure yields a 2.5 mg/mL solution of this compound.
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of this compound to an azide-modified antibody, a key step in the synthesis of an Antibody-Drug Conjugate.
Materials:
-
Azide-functionalized antibody in an appropriate buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[2]
-
This compound
-
Anhydrous DMSO
-
Purification tools (e.g., desalting column, size-exclusion chromatography).
Procedure:
-
Prepare Reagents:
-
Ensure the azide-functionalized antibody is at a suitable concentration (e.g., 5-10 mg/mL).[1]
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-functionalized antibody solution.[1]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain antibody integrity.[1]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[1] The optimal reaction time may need to be determined empirically.
-
-
Purification of the ADC:
-
Remove unreacted this compound using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).[1]
-
-
Characterization:
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and assess purity and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.[1]
-
Mechanism of Action and Application
This compound serves as a payload-linker system for ADCs.[1] The DBCO group allows for its attachment to an azide-modified antibody via a highly selective and bioorthogonal SPAAC reaction.[3][6] Once the ADC binds to its target antigen on a cancer cell and is internalized, the GGFG peptide sequence is designed to be cleaved by intracellular proteases (e.g., Cathepsin B), releasing the potent cytotoxic drug, Dxd.[3] Dxd then inhibits DNA topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. interchim.fr [interchim.fr]
A Technical Guide to the Theoretical Drug-to-Antibody Ratio of DBCO-PEG4-GGFG-Dxd Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of antibody-drug conjugates (ADCs) utilizing the DBCO-PEG4-GGFG-Dxd linker-payload system. It focuses on the theoretical principles governing the drug-to-antibody ratio (DAR), a critical quality attribute that significantly influences the efficacy, safety, and pharmacokinetic profile of ADCs.[1][2][3] This document outlines the components of the linker-payload, the mechanism of action, and detailed methodologies for determining the DAR.
Introduction to the this compound System
The this compound is a sophisticated linker-payload combination designed for targeted cancer therapy.[4][5][6][7] It comprises four key components, each with a specific function in the ADC's mechanism of action:
-
Dibenzocyclooctyne (DBCO): A key reagent in copper-free "click chemistry," specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[8][9][] This allows for the highly specific and efficient covalent attachment of the linker-payload to an azide-modified antibody under mild, biocompatible conditions.[][11]
-
PEG4: A polyethylene (B3416737) glycol spacer consisting of four repeating ethylene (B1197577) glycol units. This hydrophilic spacer can enhance the solubility and improve the pharmacokinetic properties of the resulting ADC.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[12][13][14][15] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells.[12][13]
-
Dxd: A highly potent derivative of exatecan (B1662903) and a topoisomerase I inhibitor.[4] Upon release from the ADC, Dxd induces DNA damage and apoptosis in cancer cells.
Theoretical Drug-to-Antibody Ratio (DAR)
The theoretical drug-to-antibody ratio is not an intrinsic property of the this compound linker-payload itself. Instead, it is determined by the number of reactive azide (B81097) groups introduced onto the monoclonal antibody (mAb) that are available for conjugation with the DBCO moiety of the linker. The method of introducing these azide groups dictates the theoretical maximum and the achievable DAR.
Several strategies can be employed for site-specific introduction of azide groups onto an antibody, including:
-
Engineered Cysteine Residues: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation.
-
Unnatural Amino Acids: Incorporation of unnatural amino acids with azide functionalities provides precise control over the conjugation sites.
-
Enzymatic Modification: Enzymes such as transglutaminase can be used to introduce azide-containing molecules at specific glutamine residues.
For example, if an antibody is engineered to have two specific sites for azide introduction, the theoretical DAR would be 2. If four sites are available, the theoretical DAR would be 4. It is important to note that with conventional conjugation methods, such as modifying lysine (B10760008) residues, a heterogeneous mixture of ADC species with varying DARs (e.g., 0, 2, 4, 6, 8) is often produced, resulting in an average DAR.
The following diagram illustrates the logical relationship in determining the theoretical DAR:
Experimental Determination of Drug-to-Antibody Ratio
Accurate determination of the DAR is crucial for the quality control and optimization of ADCs.[16] Several analytical techniques are commonly employed to measure the average DAR and the distribution of different drug-loaded species.[3]
Quantitative Data Summary
The choice of analytical method depends on the specific characteristics of the ADC and the stage of development.[3] The table below summarizes the key features of common DAR determination techniques.
| Technique | Principle | Typical Application | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR based on the Beer-Lambert law.[3] | Rapid estimation of average DAR for purified ADC samples.[3] | Simple, fast, and requires minimal sample preparation.[3] | Provides only the average DAR, not the distribution. Requires distinct absorbance maxima for the antibody and drug. Not suitable for complex matrices.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity. The addition of each drug-linker molecule increases the overall hydrophobicity of the ADC. | Analysis of DAR distribution and calculation of average DAR for cysteine-linked ADCs. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). High resolution and reproducibility. | May not be suitable for all types of ADCs. The mobile phase conditions need careful optimization. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates the light and heavy chains of the antibody after reduction, allowing for the determination of drug loading on each chain. | Detailed characterization of drug distribution on light and heavy chains, particularly for cysteine-linked ADCs.[2] | Provides high-resolution separation and detailed information on drug distribution.[2] | Requires reduction of the ADC, which alters the native structure. Can be more complex to interpret than HIC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules. | Accurate mass determination of different ADC species and calculation of the average DAR.[1] | Provides the most accurate and detailed information on DAR distribution and can identify different drug-loaded species. | Requires specialized instrumentation and expertise. Data analysis can be complex. |
Experimental Protocols
The following diagram outlines a general experimental workflow for the synthesis of an ADC using this compound.
-
Column: A HIC column suitable for protein separations.
-
Mobile Phase A: A high salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).[3]
-
Gradient: A linear gradient from high to low salt concentration over a specified time (e.g., 20 minutes) is used to elute the different DAR species.[3]
-
Detection: UV absorbance at 280 nm.[3]
-
Calculation: The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[3]
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction to separate the light and heavy chains.[16]
-
LC Separation: The ADC or its subunits are separated using a reversed-phase column (e.g., PLRP-S).[2]
-
MS Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF) to obtain the mass-to-charge ratio (m/z) of the different species.[2]
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the true mass of each species. The DAR is then calculated by analyzing the intensity of each ADC species. Specialized software, such as Agilent MassHunter BioConfirm and DAR Calculator, can automate this process.[1]
Mechanism of Action: Payload Release
The efficacy of an ADC with a cleavable linker is dependent on the efficient release of the cytotoxic payload within the target cancer cells.
The following diagram illustrates the signaling pathway from ADC internalization to payload-induced cell death:
Once the ADC binds to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized via endocytosis.[13][14] The complex is then trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.[13] Within the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide linker.[12][13] This cleavage releases the Dxd payload into the cytoplasm. Dxd then exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and ultimately, apoptosis of the cancer cell.
Conclusion
The theoretical drug-to-antibody ratio of an ADC utilizing the this compound linker-payload is fundamentally determined by the antibody engineering strategy used to introduce azide functionalities for conjugation. A thorough understanding and precise control over the DAR are paramount for the development of safe and effective ADCs. The experimental methods outlined in this guide provide robust approaches for the characterization of this critical quality attribute. The unique combination of a site-specific conjugation-compatible DBCO group, a stabilizing PEG spacer, a protease-cleavable GGFG linker, and a potent Dxd payload makes this system a promising platform for the next generation of targeted cancer therapies.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creativepegworks.com [creativepegworks.com]
- 11. Liposome: Encapsula's Scientific Blog: DBCO or Azide reactive liposomes (Click chemistry) [liposomes.org]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biogny.com [biogny.com]
Methodological & Application
Application Note: Protocol for Site-Specific Conjugation of DBCO-PEG4-GGFG-Dxd to an Azide-Modified Antibody
Audience: Researchers, scientists, and drug development professionals involved in the creation of antibody-drug conjugates (ADCs).
Introduction: Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] This document provides a detailed protocol for the site-specific conjugation of a drug-linker complex, DBCO-PEG4-GGFG-Dxd, to an antibody that has been functionalized with an azide (B81097) group.
The conjugation strategy employs Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal and copper-free click chemistry reaction.[3][] This method offers high efficiency and specificity under mild, aqueous conditions, making it ideal for complex biomolecules like antibodies.[][5]
The components involved are:
-
Azide-Modified Antibody: An antibody engineered to contain an azide group at a specific site, often by incorporating an unnatural amino acid.[3][6] This ensures a homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).
-
This compound: A drug-linker construct where:
-
DBCO (Dibenzocyclooctyne) is the strained alkyne that reacts with the azide on the antibody.[5][7]
-
PEG4 is a hydrophilic polyethylene (B3416737) glycol spacer that improves solubility.[5]
-
GGFG (Gly-Gly-Phe-Gly) is a tetrapeptide linker designed to be cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[8][9][10]
-
Dxd (Deruxtecan) is a highly potent topoisomerase I inhibitor payload that induces DNA damage and cell death upon release.[11][][13]
-
This protocol outlines the conjugation reaction, purification of the resulting ADC, and methods for its characterization, with a focus on determining the average DAR.
Logical Workflow for ADC Synthesis and Characterization
Caption: High-level overview of the ADC conjugation and analysis process.
Experimental Protocols
Protocol 1: SPAAC Conjugation Reaction
This protocol describes the conjugation of the this compound drug-linker to the azide-modified antibody.
Materials:
-
Azide-modified antibody (1-10 mg/mL) in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound (henceforth "DBCO-linker-payload").
-
Anhydrous, amine-free DMSO or DMF.
-
Reaction tubes.
-
Orbital shaker or rotator.
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is buffer-exchanged into an azide-free buffer like PBS, pH 7.4. Additives such as sodium azide must be removed as they will react with the DBCO group.[7][14] The antibody concentration should be between 1-10 mg/mL.[15]
-
DBCO-Linker-Payload Preparation: Prepare a 10 mM stock solution of the DBCO-linker-payload in anhydrous DMSO. This solution should be prepared fresh before use.
-
Reaction Setup:
-
In a reaction tube, add the required volume of the azide-modified antibody solution.
-
Add a 1.5- to 5-fold molar excess of the DBCO-linker-payload stock solution to the antibody solution.[15] It is recommended to add the DMSO stock solution dropwise while gently vortexing to prevent precipitation. The final concentration of DMSO in the reaction mixture should not exceed 10-20% (v/v) to maintain antibody integrity.[5][7]
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[15][16] Reaction times may require optimization depending on the specific antibody and desired conjugation efficiency.[17]
-
The reaction progress can be monitored by analyzing small aliquots over time using an appropriate analytical method (e.g., HIC or RP-HPLC).
-
Protocol 2: Purification of the Antibody-Drug Conjugate (ADC)
Purification is critical to remove unreacted drug-linker and any potential aggregates.[2][18] Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) are common methods. Tangential Flow Filtration (TFF) is also widely used for buffer exchange and removal of small molecule impurities.[]
Materials:
-
Crude ADC conjugation mixture.
-
Appropriate chromatography system (e.g., FPLC or HPLC).
-
Size Exclusion Chromatography (SEC) column suitable for antibody separation.
-
Purification buffers (e.g., PBS, pH 7.4).
Procedure (using SEC):
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of sterile PBS, pH 7.4.
-
Sample Loading: Load the crude conjugation reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the sample with PBS at the recommended flow rate for the column. The ADC will elute in the initial high molecular weight fractions, while the smaller, unreacted DBCO-linker-payload will elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the ADC using centrifugal filtration devices with an appropriate molecular weight cutoff (e.g., 30-50 kDa).
Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute that affects both the efficacy and safety of an ADC.[20][] HIC is a powerful method for determining the average DAR and the distribution of different drug-loaded species.[22]
Materials:
-
Purified ADC sample.
-
HPLC system.
-
HIC column (e.g., TSKgel Butyl-NPR).[22]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol).
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
HIC Analysis:
-
Inject the prepared sample onto the HIC column.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4, etc., for site-specific conjugation).[22][23] Unconjugated antibody (DAR 0) is the most hydrophilic and elutes first, followed by species with increasing DAR values.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula:[] Average DAR = Σ [(Peak Area of each species) x (DAR of that species)] / (Total Peak Area)
-
Quantitative Data Summary
The following tables provide typical parameters for the conjugation reaction and representative data from ADC characterization.
Table 1: Recommended Reaction and Characterization Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Conjugation | ||
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| DBCO-linker-payload Molar Excess | 1.5x - 5x over antibody | Optimization may be required.[15] |
| Reaction Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | Must be free of sodium azide.[14] |
| Co-solvent (DMSO/DMF) | < 20% (v/v) | To maintain antibody stability.[7] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature may require longer incubation.[15] |
| Incubation Time | 2 - 12 hours | Monitor reaction for completion.[15] |
| Characterization (HIC) | ||
| Column Type | TSKgel Butyl-NPR or equivalent | Standard for ADC DAR analysis.[22] |
| Mobile Phase A (Binding) | 1.5 M (NH₄)₂SO₄, 25 mM K-Phosphate, pH 7.0 | High salt concentration. |
| Mobile Phase B (Elution) | 25 mM K-Phosphate, pH 7.0, 25% IPA | Low salt concentration. |
| Detection Wavelength | 280 nm | For protein absorbance. |
Table 2: Example HIC Data for a Site-Specific ADC Assuming two engineered conjugation sites per antibody.
| Elution Peak | Identified Species | Peak Area (%) | Weighted Area (Area % x DAR) |
|---|---|---|---|
| 1 | Unconjugated (DAR 0) | 5.5 | 0.0 |
| 2 | ADC (DAR 2) | 94.0 | 188.0 |
| 3 | ADC (DAR 4) | 0.5 | 2.0 |
| Total | 100.0 | 190.0 |
| Calculated Average DAR | | 1.90 | |
Chemical Reaction Diagram
Caption: SPAAC reaction between an azide-antibody and a DBCO-drug-linker.
References
- 1. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 13. precisepeg.com [precisepeg.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 23. lcms.cz [lcms.cz]
Step-by-Step Guide for the Synthesis of DBCO-PEG4-GGFG-Dxd Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of a site-specific antibody-drug conjugate (ADC) utilizing a DBCO-PEG4-GGFG-Dxd linker-payload. This ADC features a monoclonal antibody (mAb) functionalized with an azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin-cleavable tetrapeptide (GGFG) linker, and the potent topoisomerase I inhibitor payload, Dxd. The conjugation is achieved through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker system is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. The this compound system offers several advantages:
-
Site-Specific Conjugation: The use of bio-orthogonal click chemistry allows for precise control over the conjugation site, leading to a more homogeneous drug-to-antibody ratio (DAR).
-
Cleavable Linker: The GGFG tetrapeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the payload.[1][2]
-
Potent Payload: Dxd is a highly potent topoisomerase I inhibitor that induces cancer cell death by causing DNA damage.[3][4]
-
Enhanced Solubility and Stability: The PEG4 spacer improves the solubility and stability of the ADC.[5]
Synthesis Workflow
The synthesis of the this compound ADC is a two-stage process. First, the monoclonal antibody is functionalized with azide groups. Second, the azide-modified antibody is conjugated to the this compound drug-linker construct via SPAAC.
Caption: General experimental workflow for the synthesis of this compound ADC.
Experimental Protocols
Stage 1: Antibody Azide Functionalization
This protocol describes the modification of a monoclonal antibody with azide groups via reaction with an NHS-ester functionalized azide linker.
Materials:
-
Monoclonal antibody (mAb) in a phosphate-buffered saline (PBS) solution, pH 7.2-7.5.
-
Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS ester).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Reaction buffer: PBS, pH 7.2-7.5.
Protocol:
-
Antibody Preparation:
-
If necessary, exchange the antibody buffer to PBS, pH 7.2-7.5 using a desalting column to remove any primary amine-containing substances.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Azide Linker Preparation:
-
Prepare a 10 mM stock solution of Azido-PEGn-NHS ester in anhydrous DMSO immediately before use.
-
-
Azidation Reaction:
-
Add a 5-20 fold molar excess of the Azido-PEGn-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted azide linker using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the azide-modified antibody using a spectrophotometer at 280 nm.
-
Stage 2: ADC Conjugation via SPAAC
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the this compound drug-linker.
Materials:
Protocol:
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
Stage 3: ADC Purification
Purification is critical to remove unreacted drug-linker and potential aggregates. A multi-step purification strategy is recommended.
3.3.1. Size-Exclusion Chromatography (SEC)
SEC is used to separate the ADC from excess, unreacted drug-linker and other small molecules.
Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.
-
Load the crude ADC reaction mixture onto the column.
-
Elute with PBS, pH 7.4, and collect fractions corresponding to the high molecular weight ADC peak.
-
Pool the ADC-containing fractions.
3.3.2. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DARs) and to remove aggregates.[1][9][10]
Protocol:
-
Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[11]
-
Adjust the salt concentration of the pooled SEC fractions to match the equilibration buffer.
-
Load the sample onto the HIC column.
-
Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient to 25 mM Sodium Phosphate, pH 7.0).
-
Collect fractions and analyze for DAR and purity.
ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
| Parameter | Method | Typical Results/Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | HIC-UV, RP-HPLC, Mass Spectrometry (MS) | Average DAR of 2-4 for lysine conjugation, site-specific methods can achieve a specific DAR. |
| Purity | SEC-HPLC, SDS-PAGE | Monomer content >95%, free drug-linker <1%. |
| Aggregation | SEC-HPLC, Dynamic Light Scattering (DLS) | Aggregate content <5%. |
| Identity and Integrity | Intact MS, Peptide Mapping | Confirmed mass of ADC species, correct payload conjugation sites. |
| In Vitro Potency | Cell-based Cytotoxicity Assay (e.g., MTT) | IC50 determination on antigen-positive and antigen-negative cell lines. |
| In Vivo Efficacy | Xenograft Tumor Models | Tumor growth inhibition, survival analysis. |
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on cancer cells.
Protocol:
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug-linker.
-
Incubate for 72-120 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).[12]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Efficacy in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.[13][14][15]
Protocol:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, unconjugated antibody, ADC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Measure tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition (TGI).
Mechanism of Action of Dxd Payload
The Dxd payload is a topoisomerase I inhibitor. Its mechanism of action involves the following steps:
Caption: The signaling pathway of Dxd-based ADC leading to apoptosis.[3][16]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Antibody-Drug Conjugates Utilizing a DBCO-PEG4-GGFG-Dxd Linker-Payload System
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration of antibody-drug conjugates (ADCs) that incorporate the DBCO-PEG4-GGFG-Dxd linker-payload system. DBCO-PEG4 serves as a linker for conjugation to an antibody via copper-free click chemistry, while the GGFG tetrapeptide is a cleavable linker designed for enzymatic release of the cytotoxic payload, Deruxtecan (B607063) (Dxd), a potent topoisomerase I inhibitor.
The protocols and data presented here are based on preclinical studies of Trastuzumab deruxtecan (T-DXd), a clinically approved ADC that utilizes a similar GGFG-Dxd payload.[1][2] These guidelines are intended to serve as a starting point for researchers developing novel ADCs with this specific linker-payload combination.
Mechanism of Action
The therapeutic efficacy of an ADC with a GGFG-Dxd payload relies on a multi-step process. The ADC circulates in the bloodstream, and the antibody component targets a specific antigen on the surface of cancer cells.[1] Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[1] Within the acidic environment of the lysosome, proteases such as cathepsins cleave the GGFG linker, releasing the Dxd payload.[1][3][4] Dxd then intercalates into DNA and inhibits topoisomerase I, leading to DNA damage and apoptotic cell death.[5]
Experimental Protocols
The following protocols are representative examples derived from preclinical studies of T-DXd and can be adapted for ADCs utilizing a this compound linker-payload.
Animal Models
-
Species: Immunocompromised mice (e.g., NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice) are commonly used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.[2]
-
Tumor Implantation: Tumors are typically established by subcutaneous injection of cancer cells or implantation of tumor fragments into the flank of the mice.[2]
-
Tumor Growth Monitoring: Tumor volume should be monitored bi-weekly using calipers. The tumor volume can be calculated using the formula: (Length x Width2) / 2.[5]
Reagent Preparation
-
ADC Reconstitution: The lyophilized ADC should be reconstituted according to the manufacturer's instructions. A common vehicle for intravenous administration is sterile Phosphate-Buffered Saline (PBS) or a formulation buffer specified for the antibody.
-
Vehicle Control: An equivalent volume of the reconstitution vehicle (e.g., PBS) should be used as a negative control.[5]
-
Isotype Control ADC: To control for non-specific effects of the antibody and payload, an isotype control ADC (an ADC with the same linker and payload but with an antibody that does not target an antigen on the tumor cells) can be used.[5]
In Vivo Administration Workflow
Detailed Administration Protocol
-
Tumor Establishment: Once tumors reach a predetermined size (e.g., 0.2 cm³), randomize the mice into treatment and control groups.[5]
-
Dosing: Administer the ADC intravenously (IV) via the tail vein.
-
Dosage and Schedule: The dosage and schedule should be optimized for the specific ADC and tumor model. Based on preclinical studies with T-DXd, a range of doses has been shown to be effective.[2][5]
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.[5]
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a specified volume (e.g., 1.5 cm³) or if they meet other humane endpoint criteria.[5]
Quantitative Data Summary
The following tables summarize dosing information from preclinical studies with Trastuzumab deruxtecan.
Table 1: Preclinical Dosing Regimens for Trastuzumab Deruxtecan (T-DXd)
| Parameter | Study 1 | Study 2 |
| Animal Model | NSG Mice with Osteosarcoma PDX | Mice with Uterine Serous Carcinoma Xenografts |
| ADC Dose | 10 mg/kg | 4 mg/kg |
| Route of Administration | Intravenous (IV) | Intravenous (IV) |
| Dosing Schedule | Weekly for two doses | Second dose on Day 15 |
| Control Groups | Vehicle | PBS, Isotype Control ADC (4 mg/kg) |
| Reference | [2] | [5] |
Linker Stability
The GGFG tetrapeptide linker is designed to be stable in circulation to minimize off-target toxicity and is efficiently cleaved by lysosomal enzymes like cathepsins within the tumor microenvironment.[1] Studies have shown that T-DXd, which utilizes this linker, exhibits good stability in mouse, rat, and human plasma, with minimal drug release over extended periods.[3]
Important Considerations
-
Payload Potency: Deruxtecan (Dxd) is a highly potent topoisomerase I inhibitor. Appropriate safety precautions should be taken during handling and administration.
-
Drug-to-Antibody Ratio (DAR): The DAR of the ADC can significantly impact its efficacy and pharmacokinetic properties. T-DXd has a high DAR of approximately 8.[2][5]
-
Model Selection: The choice of tumor model is critical and should express the target antigen for the antibody component of the ADC.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
These application notes and protocols provide a foundation for conducting in vivo studies with ADCs containing the this compound system. Researchers should adapt and optimize these protocols based on their specific ADC, target, and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor activity of trastuzumab deruxtecan in pediatric solid tumors with variable HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. aacrjournals.org [aacrjournals.org]
Revolutionizing Bioconjugation: A Guide to Calculating Molar Excess for DBCO Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a robust and versatile tool. At the heart of this bioorthogonal reaction is the dibenzocyclooctyne (DBCO) group, which reacts with high specificity and efficiency with azide-functionalized molecules to form a stable triazole linkage. This copper-free click chemistry has revolutionized the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics by allowing for precise covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1]
The success of a DBCO conjugation reaction hinges on several factors, with the molar ratio of the reactants being a critical parameter. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on calculating the optimal molar excess for DBCO conjugation reactions. We will delve into the underlying principles, provide detailed experimental protocols, and present quantitative data to facilitate the design and execution of successful bioconjugation strategies.
Principle of the Method
The DBCO-azide conjugation is a second-order reaction, meaning its rate is dependent on the concentration of both the DBCO- and azide-containing reactants.[2] To drive the reaction to completion and maximize the yield of the desired conjugate, one reactant is typically used in molar excess. The choice of which reactant to use in excess depends on factors such as the relative cost and availability of the starting materials, and the ease of removal of the excess reactant during purification.[3]
For instance, when conjugating a small molecule (e.g., a drug or a dye) to a protein or antibody, the small molecule is often used in excess. Conversely, if the azide-labeled molecule is more precious or available in limited quantities, the DBCO-containing molecule may be used in excess.
Factors Influencing Molar Excess Calculation
Several factors should be considered when determining the optimal molar excess for a DBCO conjugation reaction:
-
Steric Hindrance: The size and complexity of the molecules being conjugated can physically impede the reactive groups from coming into proximity.[4] In cases of significant steric hindrance, a higher molar excess and/or the use of longer, flexible linkers (e.g., polyethylene (B3416737) glycol, PEG) may be necessary to achieve efficient conjugation.
-
Reaction Kinetics: While DBCO-azide reactions are generally fast, the specific reaction rate can be influenced by the structure of the DBCO and azide (B81097) reactants, as well as the reaction conditions (temperature, pH, solvent).[2] Faster reactions may require a lower molar excess to reach completion in a reasonable timeframe.
-
Concentration of Reactants: Reactions are more efficient at higher concentrations.[5] For dilute solutions, a higher molar excess may be needed to compensate for the lower probability of molecular collisions.
-
Stability of Reactants: The stability of the DBCO and azide-functionalized molecules under the reaction conditions should be considered. If one of the reactants is prone to degradation, a higher initial molar excess may be required to ensure enough active reactant is present throughout the course of the reaction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DBCO conjugation reactions, providing a starting point for experimental design.
Table 1: Recommended Molar Ratios for DBCO-Azide Conjugation
| Application | Molar Excess of DBCO-containing Molecule to Azide-containing Molecule | Molar Excess of Azide-containing Molecule to DBCO-containing Molecule | Reference(s) |
| General Protein-Small Molecule Conjugation | 1.5 - 3 fold | 2 - 4 fold | [6][7] |
| Antibody-Oligonucleotide Conjugation | - | 2 - 4 fold | [6][7] |
| Antibody-Drug Conjugate (ADC) Synthesis | - | 1.5 - 10 fold (starting point of 7.5 fold recommended) | [8] |
| Labeling of Antibodies with DBCO-NHS Ester | 20 - 30 fold (DBCO-NHS ester to antibody) | - | [6][7] |
| Labeling of Proteins with DBCO-NHS Ester | 10 - 50 fold (DBCO-NHS ester to protein) | - | [5] |
Table 2: Typical Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | Reference(s) |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. For sensitive biomolecules, 4°C is recommended. | [5] |
| Reaction Time | 2 to 24 hours | Can be extended up to 48 hours to improve yield, especially for challenging reactions. | [9] |
| pH | 7.0 - 8.5 | For reactions involving NHS esters, a pH of 7-9 is recommended. | [5] |
| Solvent | Aqueous buffers (e.g., PBS) | Water-miscible organic solvents like DMSO or DMF can be used to dissolve hydrophobic reactants, but the final concentration should typically be kept below 20% to avoid protein precipitation. | [3][6] |
Experimental Protocols
Protocol 1: Labeling of an Antibody with DBCO-NHS Ester
This protocol describes the activation of an antibody with a DBCO-NHS ester, preparing it for conjugation to an azide-modified molecule.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting column
Procedure:
-
Prepare DBCO-NHS Ester Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Prepare this solution fresh before each use as NHS esters are moisture-sensitive.[7]
-
Reaction Setup: Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[6][7] Ensure the final concentration of the organic solvent is below 20% to prevent protein precipitation.[3]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.[3]
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[6]
Protocol 2: Conjugation of a DBCO-labeled Antibody to an Azide-modified Molecule
This protocol outlines the "click" reaction between the purified DBCO-labeled antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-modified molecule (e.g., drug, fluorophore, oligonucleotide)
-
Reaction buffer (e.g., PBS, pH 7.4). Crucially, ensure the buffer is free of sodium azide , as it will compete with the target molecule and react with the DBCO groups.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the purified DBCO-labeled antibody with the azide-modified molecule. A molar excess of 2- to 4-fold of the azide-molecule to the DBCO-antibody is a common starting point to drive the reaction to completion.[6][7] For ADC synthesis, a 1.5- to 10-fold molar excess of the azide-drug may be used.[8]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[8] For more complex or sterically hindered conjugations, the incubation time can be extended up to 24-48 hours.[9]
-
Purification: Purify the final conjugate to remove any unreacted azide-molecule and other impurities. The purification method will depend on the nature of the final conjugate and may include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Characterization: Characterize the final conjugate to confirm successful conjugation and assess its purity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated antibody.[6]
-
Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the degree of labeling.[10]
-
HPLC (SEC, HIC, Reverse Phase): To assess purity, aggregation, and determine the drug-to-antibody ratio (DAR).[9]
-
Visualization of Workflows and Pathways
To further aid in the understanding and implementation of DBCO conjugation reactions, the following diagrams illustrate key experimental workflows and a representative signaling pathway for an antibody-drug conjugate.
Caption: Experimental workflow for DBCO conjugation.
Caption: Simplified signaling pathway for an ADC.[8]
Conclusion
The calculation of molar excess is a critical determinant for the success of DBCO conjugation reactions. By carefully considering the factors outlined in this guide and utilizing the provided protocols and quantitative data, researchers can optimize their conjugation strategies to achieve high yields of well-defined bioconjugates. The bioorthogonal nature of the DBCO-azide reaction, coupled with a systematic approach to experimental design, empowers scientists and drug development professionals to construct novel and effective biomolecular tools for a wide range of applications, from fundamental research to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assay of DBCO-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-GGFG-Dxd is a pre-conjugated drug-linker complex designed for the development of Antibody-Drug Conjugates (ADCs) through copper-free click chemistry.[1][2] This system combines the potent cytotoxic agent Dxd, a topoisomerase I inhibitor, with a sophisticated linker system. The linker consists of a dibenzocyclooctyne (DBCO) group for facile, strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and an enzymatically cleavable tetrapeptide motif (Gly-Gly-Phe-Gly, GGFG).[1][3][4]
Upon internalization of the resulting ADC into target cancer cells, the GGFG linker is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[4][5][6] This cleavage releases the Dxd payload, which then induces DNA damage and subsequent apoptosis.[7][8] A key feature of the Dxd payload is its membrane permeability, which allows it to diffuse into neighboring cancer cells, creating a "bystander effect" that can eliminate antigen-negative tumor cells within a heterogeneous tumor.[7][9][10]
These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of a novel ADC constructed with this compound using a standard cell-based assay.
Mechanism of Action
The cytotoxic effect of an ADC utilizing this compound is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[6] Trafficking to the lysosome exposes the GGFG linker to proteases, leading to its cleavage and the release of the Dxd payload.[4][5][6] Dxd, a potent topoisomerase I inhibitor, then intercalates into DNA, trapping the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand breaks, leading to DNA damage and the initiation of apoptosis.[7][8]
Caption: Mechanism of action for an ADC utilizing the this compound linker-payload system.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method for determining the cytotoxic potential of an ADC constructed with this compound against a target antigen-expressing cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.[11]
Materials:
-
Target antigen-positive cancer cell line
-
Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
ADC conjugated with this compound
-
Unconjugated antibody (Isotype control)
-
Free this compound (optional, for linker-payload toxicity control)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the target cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay period. A typical starting point is 3,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.[11]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and any other controls in complete culture medium. A 10-point, 3-fold serial dilution is a common starting point, with the highest concentration determined by the expected potency of the ADC.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Each concentration should be tested in triplicate.
-
Include untreated wells (medium only) as a negative control (100% viability).
-
Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-96 hours.[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells:
-
% Viability = (Absorbance of treated well / Absorbance of untreated control well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Data Presentation
Quantitative data from the cytotoxicity assay should be summarized in a clear and organized table to facilitate comparison between different compounds and experimental conditions.
| Compound | Target Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | IC₅₀ (nM) | 95% Confidence Interval |
| ADC (Test Article) | SK-BR-3 | 5,000 | 72 | 1.5 | 1.2 - 1.9 |
| Unconjugated Ab | SK-BR-3 | 5,000 | 72 | >1000 | N/A |
| ADC (Test Article) | MDA-MB-468 | 5,000 | 72 | >1000 | N/A |
| Free Dxd | SK-BR-3 | 5,000 | 72 | 0.5 | 0.4 - 0.7 |
Table 1: Example of a data summary table for cytotoxicity results. Data shown are for illustrative purposes only.
Conclusion
The provided protocol offers a robust framework for assessing the in vitro cytotoxicity of ADCs constructed with the this compound linker-payload system. Adherence to this methodology will allow for the reliable determination of key potency metrics, such as the IC₅₀ value, which are critical for the preclinical evaluation and advancement of novel ADC candidates. Researchers should note the importance of empirical optimization for cell-specific parameters to ensure data quality and reproducibility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Studies using DBCO-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-GGFG-Dxd is a pre-formed drug-linker conjugate designed for the efficient construction of antibody-drug conjugates (ADCs). This reagent combines a potent cytotoxic agent, Dxd (a topoisomerase I inhibitor), with a sophisticated linker system, enabling targeted delivery to cancer cells. The components of this compound are strategically chosen to ensure stability in circulation and effective payload release within the tumor microenvironment.[1][2][3]
The key features of this drug-linker conjugate include:
-
Dibenzocyclooctyne (DBCO): A reactive group that facilitates covalent attachment to azide-modified antibodies via copper-free click chemistry, a bioorthogonal reaction that proceeds with high efficiency in biological systems.[4][5][6]
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic spacer that enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.[4][]
-
GGFG Peptide Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This ensures that the cytotoxic payload is released preferentially within the target cancer cells.[]
-
Dxd (Deruxtecan): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor. By intercalating with DNA and inhibiting the topoisomerase I enzyme, Dxd leads to DNA damage and ultimately induces apoptosis in cancer cells.[9][10][11] The released Dxd payload is also cell-membrane permeable, allowing it to exert a "bystander effect," killing neighboring antigen-negative tumor cells.[12][13][14]
These application notes provide detailed protocols for the use of this compound in the creation and in vitro evaluation of ADCs for cancer cell line studies.
Data Presentation
The following tables summarize representative quantitative data for an anti-HER2 ADC constructed using a GGFG linker and the Dxd payload, which serves as a benchmark for ADCs developed with this compound.
Table 1: In Vitro Cytotoxicity of a Representative HER2-Targeted Dxd-ADC
| Cancer Cell Line | HER2 Expression | IC50 (ng/mL) |
| NCI-N87 | High | 13 - 43 |
| BT-474 | High | 13 - 43 |
| HCC1954 | High | < 173 |
| MDA-MB-361-DYT2 | Moderate | 25 - 80 |
| MDA-MB-453 | Low-to-Moderate | 1500 - 60000 |
| JIMT1 | Low-to-Moderate | 1500 - 60000 |
Data is representative of Dxd-based ADCs and is influenced by the specific antibody and drug-to-antibody ratio (DAR). The potency in moderate HER2 expressing cell lines is strongly correlated with the DAR.[15]
Table 2: Cell Cycle Analysis of Gastric Cancer Cell Lines Treated with a Representative Dxd-ADC
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| SNU-216 | Control (Trastuzumab) | 65.2 | 23.9 | 10.9 | < 1 |
| T-DXd | 35.8 | 21.5 | 42.7 | > 10 | |
| SNU-484 | Control (Trastuzumab) | 58.9 | 25.8 | 15.3 | < 1 |
| T-DXd | 32.1 | 20.9 | 47.0 | > 15 |
T-DXd (Trastuzumab deruxtecan) is a HER2-targeted ADC with a GGFG linker and Dxd payload. Treatment with T-DXd leads to a significant increase in the G2/M phase population and the sub-G1 peak, indicative of cell cycle arrest and apoptosis.[16]
Experimental Protocols
Protocol 1: Preparation of an ADC using this compound
This protocol describes the conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add the this compound stock solution. A molar excess of 5- to 20-fold of the drug-linker to the antibody is a common starting point for optimization.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the ADC using a standard protein assay (e.g., BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the prepared ADC on cancer cell lines.
Materials:
-
Cancer cell lines (target antigen-positive and negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
Prepared ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated wells as a negative control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after ADC treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Prepared ADC and control antibody
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the ADC at a concentration around its IC50 value for 48-72 hours. Include untreated and control antibody-treated cells.
-
-
Cell Staining:
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 4: Cell Cycle Analysis
This protocol determines the effect of the ADC on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Prepared ADC and control antibody
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the ADC at a concentration around its IC50 value for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Workflow for ADC preparation and in vitro evaluation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The DNA repair pathway as a therapeutic target to synergize with trastuzumab deruxtecan in HER2-targeted antibody–drug conjugate–resistant HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 9. hoeford.com [hoeford.com]
- 10. cusabio.com [cusabio.com]
- 11. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. agilent.com [agilent.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG4-GGFG-Dxd in the Development of HER2-Targeted ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the use of DBCO-PEG4-GGFG-Dxd in the development of Human Epidermal Growth Factor Receptor 2 (HER2)-targeted ADCs.
This compound is a pre-formed drug-linker conjugate designed for efficient and site-specific antibody conjugation via copper-free click chemistry.[1] It comprises four key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables covalent attachment to an azide-modified antibody through a bioorthogonal, copper-free click reaction (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).[]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[3][4]
-
GGFG Peptide Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[5][6]
-
Dxd (Deruxtecan): A highly potent topoisomerase I inhibitor payload.[7] Upon release within the cancer cell, Dxd induces DNA damage and triggers apoptosis.[8] Its high membrane permeability also allows for a potent "bystander effect," killing neighboring antigen-negative tumor cells.[7]
HER2 is a well-validated target for ADC development due to its overexpression in a variety of cancers, including breast and gastric cancers, and its rapid internalization upon antibody binding.[9][10]
Mechanism of Action of a HER2-Targeted ADC with Dxd Payload
A HER2-targeted ADC constructed with this compound follows a multi-step mechanism to selectively deliver the Dxd payload to tumor cells.
-
Target Binding: The ADC's monoclonal antibody specifically binds to the HER2 receptor on the surface of cancer cells.[8]
-
Internalization: The ADC-HER2 complex is internalized into the cell via receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking: The endosome containing the ADC-HER2 complex fuses with a lysosome.[8]
-
Linker Cleavage: Within the lysosome, proteases such as cathepsins cleave the GGFG linker, releasing the Dxd payload.[7][11]
-
Payload Action: The released Dxd translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and apoptosis.[8]
-
Bystander Effect: Due to its membrane permeability, Dxd can diffuse out of the target cell and kill nearby cancer cells that may not express HER2, thus overcoming tumor heterogeneity.[7]
Data Presentation
Table 1: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (B607063) (T-DXd) in HER2-Positive Tumor-Bearing Mice
| Parameter | T-DXd (ADC) | Total Antibody | Released DXd |
| Half-life (t½) | Similar to Total Ab | - | 1.35 hours[12][13] |
| AUC (µmol/L·day) | 1.96 - 2.75 | 2.32 - 3.88 | ~1000-fold lower than ADC[14] |
| Clearance | - | - | Rapid[12][13] |
| Excretion | - | - | Mainly through feces[12][13] |
| Tumor Exposure | High, tumor-specific | High, tumor-specific | At least 5x higher than in normal tissues[12][13] |
Data synthesized from studies on Trastuzumab Deruxtecan (T-DXd), a clinically approved HER2-ADC utilizing a similar linker-payload technology.[12][13][14]
Table 2: In Vitro Cytotoxicity of a Representative HER2-Targeted ADC
| Cell Line | HER2 Expression | IC50 (nM) |
| NCI-N87 | High | Potent, dose-dependent[15] |
| HCC-1954 | High | Potent, dose-dependent[15] |
| MDA-MB-453 | Moderate (Trastuzumab-resistant) | Potent, dose-dependent[15] |
| MDA-MB-468 | Negative | No significant cytotoxicity[15] |
This table represents typical results for a HER2-targeted ADC, demonstrating target-specific cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Anti-HER2 Antibody
This protocol describes the introduction of azide (B81097) groups onto an anti-HER2 monoclonal antibody (mAb) for subsequent conjugation with the DBCO-functionalized drug-linker.
Materials:
-
Anti-HER2 monoclonal antibody (e.g., Trastuzumab) in a primary amine-free buffer (e.g., PBS, pH 7.4).
-
Azido-PEG4-NHS Ester or similar amine-reactive azide-containing reagent.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Spectrophotometer.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column into PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Determine the precise antibody concentration by measuring absorbance at 280 nm.
-
-
Azide Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of the Azido-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
-
Antibody Modification Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted azide reagent by buffer exchange into PBS, pH 7.4, using a desalting column according to the manufacturer's instructions.
-
Collect the purified azide-modified antibody.
-
-
Characterization:
-
Determine the final concentration of the azide-modified antibody using A280 absorbance.
-
The degree of labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry if required.
-
Protocol 2: Conjugation of Azide-Modified Antibody with this compound
This protocol details the copper-free click chemistry reaction to conjugate the azide-modified antibody with the DBCO-containing drug-linker.
Materials:
-
Azide-modified anti-HER2 mAb (from Protocol 1).
-
This compound.
-
Anhydrous DMSO.
-
PBS, pH 7.4.
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be stored at -80°C and protected from light.[1]
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add a 1.5- to 5-fold molar excess of the this compound stock solution per azide group. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[16][17]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC).
-
Elute with a suitable buffer such as PBS, pH 7.4.
-
Monitor the elution profile by absorbance at 280 nm.
-
Collect the fractions corresponding to the ADC monomer.
-
-
Characterization of the ADC:
-
Concentration: Determine the final ADC concentration by measuring absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, by measuring absorbance at both 280 nm (for the antibody) and the absorbance maximum of the payload.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for evaluating the potency and specificity of the newly synthesized HER2-targeted ADC on HER2-positive and HER2-negative cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87).[15][18]
-
HER2-negative cancer cell line (e.g., MDA-MB-468).[15]
-
Complete cell culture medium.
-
Synthesized HER2-targeted ADC.
-
Untargeted control ADC (conjugated to a non-specific IgG).
-
Free Dxd payload.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the HER2-targeted ADC, control ADC, and free Dxd in complete medium.
-
Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's protocol.
-
Record the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound using a non-linear regression curve fit.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of the HER2-targeted ADC in a mouse xenograft model.[19][20]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
HER2-positive cancer cell line (e.g., NCI-N87).
-
Matrigel (optional).
-
HER2-targeted ADC.
-
Vehicle control (e.g., saline or PBS).
-
Dosing syringes and needles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5-10 million HER2-positive cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Study Initiation:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Typical treatment groups include:
-
Vehicle control.
-
HER2-targeted ADC (e.g., 5 mg/kg).
-
Non-targeting control ADC.
-
Unconjugated anti-HER2 antibody.
-
-
-
Treatment Administration:
-
Administer the treatments intravenously (i.v.) via the tail vein.
-
The dosing schedule can vary, for example, a single dose or weekly doses for 3-4 weeks.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a specific duration.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis).
-
Conclusion
The this compound drug-linker conjugate provides a robust and efficient platform for the development of next-generation HER2-targeted ADCs. The combination of a highly potent and bystander-active payload, a stable yet efficiently cleavable linker, and a versatile copper-free conjugation chemistry offers a promising strategy for creating highly effective and specific anti-cancer therapeutics. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of these novel ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–Drug Conjugates and Beyond: Next-Generation Targeted Therapies for Breast Cancer | MDPI [mdpi.com]
- 10. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice | Semantic Scholar [semanticscholar.org]
- 14. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Utilizing the DBCO-PEG4-GGFG-Dxd Drug-Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the purification of ADCs synthesized using the DBCO-PEG4-GGFG-Dxd drug-linker.
The this compound linker system incorporates several key features:
-
Dibenzocyclooctyne (DBCO): Enables copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for a highly specific and efficient conjugation to an azide-modified antibody.
-
Polyethylene Glycol (PEG4): A hydrophilic spacer that enhances solubility and reduces potential aggregation of the ADC.
-
GGFG Peptide Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted release of the cytotoxic payload within the cancer cells.
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload that induces cancer cell death.
Following the conjugation reaction, a multi-step purification process is essential to remove unconjugated antibody, excess drug-linker, residual solvents, and to isolate ADC species with the desired drug-to-antibody ratio (DAR). A robust purification strategy is critical for ensuring the safety, efficacy, and homogeneity of the final ADC product. This document outlines a comprehensive purification workflow involving Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).
Experimental Workflow for ADC Purification
The overall workflow for the purification of an ADC synthesized with the this compound linker is a multi-stage process designed to address different types of impurities at each step.
Caption: A general experimental workflow for the synthesis, purification, and characterization of ADCs.
Data Presentation: Summary of Purification Outcomes
Effective purification should yield an ADC with a desirable and consistent drug-to-antibody ratio (DAR), low levels of aggregation, and minimal free drug-linker. The following tables provide a representative summary of purification outcomes at each stage.
Table 1: ADC Purification Performance
| Purification Step | Purity (%) | Recovery (%) | Average DAR | Aggregates (%) | Free Drug-Linker (%) |
| Crude ADC | 80 | 100 | 3.8 | 5.0 | >1.0 |
| Post-TFF | 85 | 95 | 3.8 | 5.0 | <0.1 |
| Post-HIC (DAR 4 Pool) | 98 | 85 (of TFF eluate) | 4.0 | 4.5 | <0.1 |
| Post-SEC (Final Product) | >99 | 90 (of HIC eluate) | 4.0 | <1.0 | Not Detected |
Table 2: Characterization of Final Purified ADC
| Analytical Method | Result |
| SEC-HPLC | Monomer Purity: >99% |
| HIC-HPLC | DAR 4 Species: >95% |
| RP-HPLC (reduced) | Light Chain: >98% conjugated, Heavy Chain: >98% conjugated |
| LC-MS | Confirmed identity and DAR |
| Endotoxin | < 0.5 EU/mg |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Unconjugated Drug-Linker
This protocol describes the initial purification step to remove organic solvents (e.g., DMSO) used in the conjugation reaction and excess, unconjugated this compound.
Materials:
-
Crude ADC solution
-
Diafiltration Buffer: 20 mM Histidine, 150 mM NaCl, pH 6.0
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette (e.g., Pellicon®)[1]
-
Peristaltic pump
-
Stirred reservoir
Procedure:
-
System Preparation: Sanitize and equilibrate the TFF system and membrane cassette with Diafiltration Buffer according to the manufacturer's instructions.
-
Sample Loading: Load the crude ADC solution into the TFF reservoir.
-
Initial Concentration (Optional): Concentrate the ADC solution to a target concentration of 10-20 mg/mL to reduce the subsequent diafiltration volume.
-
Diafiltration: Perform diafiltration against 5-10 diavolumes of cold (4°C) Diafiltration Buffer. Maintain a constant volume in the reservoir by matching the diafiltration buffer addition rate to the permeate flow rate.[1]
-
Final Concentration: Concentrate the retentate to the desired final ADC concentration (typically 10-20 mg/mL).
-
Product Recovery: Recover the concentrated ADC from the TFF system. Flush the system with a small volume of Diafiltration Buffer to maximize recovery.
-
Analysis: Analyze a sample of the purified ADC for protein concentration (A280), removal of free drug-linker (by RP-HPLC), and integrity (by SEC-HPLC).
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
This protocol outlines the separation of ADC species based on their drug-to-antibody ratio. The hydrophobicity of the ADC increases with the number of conjugated Dxd molecules.
Materials:
-
TFF-purified ADC
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[2]
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0[2]
-
HPLC or FPLC system
Procedure:
-
Sample Preparation: Dilute the TFF-purified ADC with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting mobile phase composition (e.g., 100% Mobile Phase A or a mixture of A and B that allows for binding).
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from the starting mobile phase composition to 100% Mobile Phase B over 20-30 CVs. Species with lower DARs will elute earlier, while those with higher DARs will be more retained.[]
-
Fraction Collection: Collect fractions across the elution profile.
-
Column Cleaning and Regeneration: After elution, wash the column with 100% Mobile Phase B, followed by a cleaning-in-place (CIP) procedure as recommended by the column manufacturer (e.g., 0.5 N NaOH).
-
Storage: Store the column in an appropriate storage solution (e.g., 20% Ethanol).
-
Analysis of Fractions: Analyze the collected fractions by HIC-HPLC and SEC-HPLC to determine the DAR and purity of each fraction. Pool the fractions containing the desired DAR species.
Caption: Principle of DAR species separation by HIC.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Removal
This final polishing step removes any remaining aggregates and ensures the final product is highly monomeric.
Materials:
-
HIC-purified ADC pool
-
SEC Column: e.g., TSKgel G3000SWxl[2]
-
SEC Mobile Phase: 20 mM Histidine, 150 mM NaCl, pH 6.0
-
HPLC or FPLC system
Procedure:
-
Buffer Exchange (if necessary): If the HIC-purified ADC pool is in a high salt buffer, exchange it into the SEC Mobile Phase using TFF or a desalting column.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of SEC Mobile Phase.
-
Sample Loading: Load the ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC.[]
-
Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak.
-
Column Cleaning and Storage: Wash the column with several CVs of mobile phase. Store the column according to the manufacturer's recommendations.
-
Analysis: Analyze the final purified ADC product for purity, aggregation, DAR, and concentration.
Signaling Pathway and Mechanism of Action
While not directly related to purification, understanding the mechanism of action of the ADC is crucial for its development. The GGFG linker is designed for cleavage within the lysosome, a key step in the payload release.
Caption: Mechanism of action of a GGFG-linked ADC.
Conclusion
The purification of ADCs made with the this compound drug-linker is a multi-step process that requires careful optimization to ensure a high-purity, homogenous, and potent final product. The combination of Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides a robust platform for achieving these goals. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of ADC development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Determining Drug-to-Antibody Ratio (DAR) of DBCO-PEG4-GGFG-Dxd Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1][2] An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[3] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[4][5] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[5] Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and for quality control.[6]
This application note provides detailed protocols for determining the DAR of ADCs constructed using a DBCO-PEG4-GGFG-Dxd drug-linker. This system utilizes a dibenzocyclooctyne (DBCO) group for site-specific conjugation to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction.[7][8] The linker consists of a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a cathepsin-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly, GGFG).[9][10] Upon internalization into target cancer cells, the GGFG linker is cleaved by lysosomal proteases like cathepsin B and L, releasing the potent topoisomerase I inhibitor payload, Dxd (deruxtecan).[10][][12][13]
Three primary analytical techniques for DAR determination will be discussed: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Core Components of the ADC
| Component | Function |
| Antibody | Targets a specific antigen on the surface of cancer cells, providing selectivity. |
| DBCO-PEG4 | A linker component containing a DBCO group for covalent attachment to an azide-modified antibody via SPAAC, and a PEG4 spacer to improve hydrophilicity and pharmacokinetic properties.[7][14] |
| GGFG | A tetrapeptide (Gly-Gly-Phe-Gly) sequence that is stable in systemic circulation but is selectively cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells.[9][10][15] |
| Dxd | A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor.[][13][16] By intercalating with DNA, it traps the topoisomerase I-DNA complex, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[1][] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of a this compound ADC, from target binding to payload-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 4. hpst.cz [hpst.cz]
- 5. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 6. lcms.cz [lcms.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iphasebiosci.com [iphasebiosci.com]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
Application Notes and Protocols: Storage and Stability of DBCO-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-GGFG-Dxd is a critical reagent in the development of Antibody-Drug Conjugates (ADCs). It is an agent-linker conjugate comprising a Dibenzocyclooctyne (DBCO) group for click chemistry, a hydrophilic Polyethylene (B3416737) Glycol (PEG4) spacer, a Gly-Gly-Phe-Gly (GGFG) peptide linker cleavable by lysosomal enzymes, and the potent topoisomerase I inhibitor payload, Dxd (a derivative of exatecan).[1][2][3] The stability of this conjugate is paramount to ensure its integrity prior to conjugation and to understand its behavior post-conjugation.
These application notes provide detailed guidelines for the proper storage and comprehensive stability testing of this compound to ensure its quality, reliability, and optimal performance in research and development settings.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the chemical integrity of this compound. The following conditions are recommended based on vendor specifications.
| Form | Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C | Up to 3 years[4] | Protect from light.[1][4] Store in a desiccated environment. |
| 4°C | Up to 2 years[4] | Protect from light.[4] For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months[1][4] | Protect from light.[1][4] Use a suitable anhydrous solvent like DMSO.[4] |
| -20°C | Up to 1 month[1][4] | Protect from light.[1][4] Use a suitable anhydrous solvent like DMSO.[4] |
Note: The compound is typically shipped at room temperature and is stable for several days under these conditions.[4][] However, upon receipt, it should be stored at the recommended long-term storage temperature.
Stability Profile
The stability of this compound is influenced by its constituent parts:
-
DBCO Group : The strained alkyne is highly reactive towards azides in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions but is generally stable under standard storage conditions.[1][3]
-
PEG4 Spacer : The polyethylene glycol linker enhances the solubility and stability of the conjugate.[]
-
GGFG Peptide Linker : This tetrapeptide sequence is designed for high stability in systemic circulation (plasma) but is susceptible to cleavage by lysosomal proteases like Cathepsin B, which are abundant in the tumor cell environment.[6][7] This targeted cleavage is essential for the controlled release of the cytotoxic payload.[7]
-
Dxd (Payload) : As a potent cytotoxic agent, the stability of the Dxd moiety is critical for the efficacy of the final ADC.
Overall, the drug-linker conjugate is designed to be robust in circulation while being selectively labile within target cells.[8] Stability studies are crucial to confirm this profile and identify potential degradation pathways.
Experimental Protocols for Stability Testing
Comprehensive stability testing should evaluate the molecule under various stress conditions to predict its shelf-life and in vivo behavior.
Protocol: Forced Degradation Study
This study exposes the conjugate to harsh conditions to identify potential degradation products and pathways.
Objective: To assess the stability of the conjugate under acid, base, oxidative, thermal, and photolytic stress.
Methodology:
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1-5 mg/mL.
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl and incubate at 40°C for 24, 48, and 72 hours.
-
Basic: Dilute the stock solution in 0.1 M NaOH and incubate at 40°C for 24, 48, and 72 hours.
-
Oxidative: Dilute the stock solution in 3% H₂O₂ and incubate at room temperature for 24, 48, and 72 hours.
-
Thermal: Incubate the solid powder and the stock solution at 60°C for 1 and 2 weeks.
-
Photolytic: Expose the solid powder and stock solution to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, neutralize the acidic/basic samples. Analyze all samples against a control (stored at -80°C) using RP-HPLC and LC-MS to determine the percentage of remaining parent compound and identify degradation products.
Protocol: Plasma Stability Assay
This assay is critical for predicting the in vivo stability of the linker and preventing premature payload release.[7]
Objective: To evaluate the stability of the GGFG linker in the presence of plasma enzymes.
Methodology:
-
Materials: this compound, control compound (e.g., a non-cleavable linker conjugate), human or murine plasma, acetonitrile (B52724) (ACN), phosphate-buffered saline (PBS).
-
Incubation:
-
Spike this compound into pre-warmed (37°C) plasma to a final concentration of 1-5 µM.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Sample Collection: Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24, 48 hours).[7]
-
Reaction Quenching: Immediately stop the reaction by adding 3-4 volumes of ice-cold ACN containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at >12,000 x g for 10 minutes to precipitate plasma proteins.
-
Analysis: Transfer the supernatant and analyze by LC-MS/MS to quantify the remaining parent compound. Plot the percentage of intact conjugate over time to determine its half-life (t₁/₂).
Protocol: Lysosomal Cleavage Assay
This assay confirms that the linker is effectively cleaved in an environment mimicking the lysosome of a cancer cell.[7]
Objective: To assess the susceptibility of the GGFG linker to cleavage by lysosomal enzymes.
Methodology:
-
Materials: this compound, isolated liver lysosomes (rat or human), lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 4.5-5.0).[7]
-
Incubation:
-
Incubate the conjugate with the lysosomal homogenate at 37°C.[7]
-
Include a negative control (conjugate in assay buffer without lysosomes).
-
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Stop the reaction and process samples as described in the plasma stability assay. Use LC-MS to monitor the decrease of the parent compound and the appearance of the cleaved payload (Dxd).
Analytical Methodologies
A suite of analytical techniques is required for a thorough characterization of stability.[9][10][11]
| Technique | Purpose | Expected Outcome / Information |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification of degradation products.[10] | A primary peak representing the intact conjugate. New peaks indicate degradation or impurities. The peak area percentage can be used to quantify purity over time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of the parent compound and any degradation products or metabolites.[11][12] | Provides mass-to-charge ratio (m/z) to confirm the identity of the parent molecule and elucidate the structures of degradation products (e.g., confirming cleavage at the GGFG linker). |
| Size-Exclusion Chromatography (SEC) | Detection and quantification of aggregates or fragments.[10][11] | A single, sharp peak indicates a homogenous, non-aggregated sample. The appearance of earlier eluting peaks suggests aggregation, which can be a stability concern. |
| UV/Vis Spectroscopy | Concentration determination.[9][11] | Used to accurately determine the concentration of stock solutions for stability studies by measuring absorbance at specific wavelengths for the payload and other chromophores. |
Visualized Workflows and Pathways
Diagram 1: General Stability Testing Workflow
Caption: Workflow for assessing the chemical and biological stability of the drug-linker conjugate.
Diagram 2: Hypothesized Cleavage and Degradation Pathway
Caption: The intended enzymatic cleavage pathway versus potential non-specific degradation routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 6. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols: DBCO-PEG4-GGFG-Dxd for Preclinical Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DBCO-PEG4-GGFG-Dxd is a sophisticated drug-linker construct designed for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This molecule incorporates a cytotoxic payload, Deruxtecan (Dxd), which is a potent topoisomerase I inhibitor. The linker system consists of a hydrophilic PEG4 spacer to improve solubility and pharmacokinetics, and a cathepsin-B cleavable GGFG peptide for targeted intracellular drug release. The DBCO (Dibenzocyclooctyne) moiety enables straightforward, copper-free click chemistry conjugation to azide-modified antibodies or other targeting proteins.
These application notes provide a comprehensive guide for the formulation, in vivo evaluation, and mechanistic understanding of ADCs created using the this compound linker-payload.
Quantitative Data Summary
The following tables summarize typical quantitative parameters relevant to the formulation and in vivo evaluation of ADCs utilizing a Dxd payload and a cleavable linker system. Note that these values are representative and should be empirically determined for each specific ADC construct.
Table 1: Formulation and Physicochemical Properties
| Parameter | Representative Value/Range | Method of Determination |
| Solubility in Aqueous Buffers (pH 6.5-7.4) | 1-10 mg/mL | UV-Vis Spectroscopy, HPLC |
| Recommended Formulation Vehicle | PBS, Histidine-Sucrose Buffer | Buffer Screening, SEC-HPLC |
| Typical ADC Concentration for Dosing | 1-20 mg/kg | Dose-ranging studies |
| Storage Conditions (Lyophilized Powder) | -20°C to -80°C, desiccated | Stability Studies |
| Storage Conditions (Reconstituted Solution) | 2-8°C for up to 24 hours | Stability Studies |
Table 2: Representative Pharmacokinetic Parameters for a Dxd-based ADC
| Parameter | Symbol | Representative Value | Animal Model |
| Half-life (ADC) | t½ | 2-7 days | Mouse, Rat |
| Clearance (ADC) | CL | 0.1-0.5 mL/h/kg | Mouse, Rat |
| Volume of Distribution (ADC) | Vd | 50-100 mL/kg | Mouse, Rat |
| Maximum Concentration (Payload) | Cmax | 10-100 ng/mL | Mouse, Rat |
Experimental Protocols
Protocol 1: Reconstitution and Formulation of this compound for Animal Dosing
This protocol describes the preparation of a Dxd-conjugated ADC from a lyophilized powder into a solution suitable for intravenous administration in animal models.
Materials:
-
Lyophilized ADC powder
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile D-PBS (Dulbecco's Phosphate-Buffered Saline) or other appropriate sterile buffer (e.g., 20 mM Histidine, 5% Sucrose, pH 6.0)
-
Sterile, low-protein binding microcentrifuge tubes and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Pre-equilibration: Allow the lyophilized ADC vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Reconstitution: Gently add a precise volume of sterile WFI to the vial to achieve a stock concentration of 10-20 mg/mL. Swirl the vial gently to dissolve the powder. Do not vortex, as this can cause aggregation.
-
Dilution to Final Dosing Concentration: Based on the animal's weight and the desired dose (mg/kg), calculate the required volume of the reconstituted ADC stock.
-
In a sterile tube, dilute the calculated stock solution volume with the appropriate sterile vehicle (e.g., D-PBS) to the final desired concentration (e.g., 1 mg/mL). Mix gently by inversion.
-
Sterile Filtration: Draw the final dosing solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a fresh, sterile tube.
-
Administration: Keep the final solution on ice and administer to the animals within 4 hours of preparation. The typical administration volume for mice is 100-200 µL.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a Dxd-ADC in a subcutaneous tumor xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD-SCID or Balb/c nude)
-
Tumor cells expressing the target antigen
-
Matrigel or similar extracellular matrix
-
Calipers for tumor measurement
-
Formulated ADC and vehicle control
-
Appropriate caging and animal care facilities
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 1-10 million tumor cells (resuspended in PBS or media, often mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Animal Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Isotype Control ADC, Dxd-ADC).
-
Dosing: Administer the formulated ADC (or vehicle) via intravenous (tail vein) injection at the predetermined dose and schedule (e.g., once every week for 3 weeks).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when animals show signs of significant toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) can be used to determine the significance of anti-tumor effects.
Visualizations
Signaling Pathway
Caption: Mechanism of action for a Dxd-based ADC.
Experimental Workflow
Caption: General workflow for a preclinical ADC efficacy study.
Application Note: Quantitative Analysis of Antibody-Drug Conjugate Binding Using a Novel Click-Chemistry Approach
Abstract
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and understanding their binding characteristics is crucial for preclinical development. This application note describes a robust method for analyzing the binding of an ADC to target cells using flow cytometry. The protocol utilizes a novel drug-linker, DBCO-PEG4-GGFG-Dxd, which incorporates a dibenzocyclooctyne (DBCO) group for click chemistry-based detection. An azide-modified monoclonal antibody is site-specifically conjugated to the DBCO-containing drug-linker. The binding of the resulting ADC to antigen-expressing cells is then quantified by a secondary reaction with a fluorescently-labeled azide (B81097) probe, enabling precise analysis by flow cytometry. This method offers a flexible and sensitive platform for evaluating ADC candidates.
Introduction
Antibody-Drug Conjugates (ADCs) combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is highly dependent on its ability to bind to a specific antigen on the surface of a target cell, followed by internalization and release of the cytotoxic agent.[1] Therefore, the accurate quantification of ADC binding to the cell surface is a critical step in the evaluation of potential ADC candidates.[2]
Traditional methods for assessing ADC binding often involve direct fluorescent labeling of the antibody. However, this can sometimes interfere with the antibody's binding affinity or introduce variability.[3] To overcome these limitations, we present a method that utilizes bioorthogonal click chemistry. Specifically, we employ a strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that is highly specific and biocompatible.[4][5]
This protocol details the use of this compound, a drug-linker construct comprised of a DBCO moiety for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a protease-cleavable GGFG linker, and the topoisomerase I inhibitor Dxd.[6][7][8] An azide-functionalized antibody is first conjugated to this drug-linker. The binding of this ADC to target cells is then detected and quantified using flow cytometry after a subsequent click reaction with an azide-containing fluorescent reporter. This modular approach allows for the sensitive and quantitative analysis of ADC binding.
Principle of the Assay
The assay is based on a two-step click chemistry approach to label and detect ADC binding to cells.
-
ADC Formation: An azide-modified monoclonal antibody is reacted with the this compound drug-linker via a SPAAC reaction to form the ADC.
-
Cell Surface Binding: The newly formed ADC is incubated with target cells expressing the antigen of interest, allowing the ADC to bind to the cell surface.
-
Fluorescent Labeling: Unbound ADC is washed away, and the cells are then incubated with an azide-functionalized fluorescent dye (e.g., Azide-AF488). This dye reacts with the DBCO group on the cell-bound ADC via a second SPAAC reaction.
-
Flow Cytometry Analysis: The fluorescence intensity of the individual cells, which is proportional to the amount of bound ADC, is then measured by flow cytometry.
Materials and Reagents
-
Cells: A cancer cell line expressing the target antigen (e.g., HER2-positive SK-BR-3 cells) and a negative control cell line (e.g., HER2-negative MDA-MB-468 cells).
-
Antibody: Azide-modified monoclonal antibody specific for the target antigen (e.g., anti-HER2 mAb-Azide).
-
Drug-Linker: this compound (MedChemExpress, Cat. No. HY-134723 or similar).[6]
-
Fluorescent Probe: Azide-functionalized Alexa Fluor 488 (or other suitable fluorophore).
-
Buffers: Phosphate-buffered saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Cell Culture Medium: Appropriate for the cell lines used.
-
Other Reagents: Trypsin-EDTA, DMSO, Fc blocking reagent (optional).[9]
-
Equipment: Flow cytometer, centrifuge, incubator, hemocytometer or automated cell counter.
Experimental Protocols
Protocol 1: Preparation of the ADC (mAb-GGFG-Dxd)
-
Reagent Preparation:
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with a 5- to 10-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Purification of the ADC:
-
Remove the unreacted drug-linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
-
Determine the concentration and degree of labeling (DOL) of the purified ADC using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and ~310 nm (for the DBCO group).[5][12]
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Flow Cytometry Analysis of ADC Binding
-
Cell Preparation:
-
Harvest the target and control cells using Trypsin-EDTA and wash them with complete culture medium.
-
Determine the cell count and viability using a hemocytometer or an automated cell counter. Cell viability should be >95%.[13]
-
Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
ADC Incubation:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes.
-
(Optional) Add an Fc blocking reagent and incubate for 10-15 minutes at room temperature to reduce non-specific binding.[14]
-
Prepare a serial dilution of the ADC in Flow Cytometry Staining Buffer.
-
Add the diluted ADC to the cells at various concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL). Include an unstained cell control and a no-ADC control.
-
Incubate the cells with the ADC for 30-60 minutes on ice or at 4°C, protected from light.[15]
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant, being careful not to disturb the cell pellet.
-
Repeat the wash step two more times to ensure the removal of all unbound ADC.
-
-
Click Chemistry Labeling:
-
Prepare a 10-20 µM solution of the azide-functionalized fluorescent probe (e.g., Azide-AF488) in Flow Cytometry Staining Buffer.[4]
-
Resuspend the cell pellets in 100 µL of the fluorescent probe solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washing and Data Acquisition:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in step 3.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Presentation
The binding of the ADC to the target cells can be quantified by measuring the Mean Fluorescence Intensity (MFI) of the cell population.
Table 1: Mean Fluorescence Intensity (MFI) of ADC Binding to Target and Control Cells
| ADC Concentration (ng/mL) | Target Cells (SK-BR-3) MFI | Control Cells (MDA-MB-468) MFI |
| 0 (Unstained) | 50 | 45 |
| 0.1 | 150 | 55 |
| 1 | 500 | 60 |
| 10 | 2500 | 75 |
| 100 | 8000 | 100 |
| 1000 | 15000 | 120 |
Table 2: Calculation of Apparent Dissociation Constant (Kd)
The apparent Kd can be determined by plotting the MFI against the ADC concentration and fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
| Parameter | Value |
| Bmax (Maximum MFI) | 16500 |
| Apparent Kd (ng/mL) | 15 |
| R-squared | 0.99 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. This compound | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 9. A flow-cytometry-based protocol using diverse cell types for detecting autoantibodies from human plasma and serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. Flow Cytometry Protocol | Abcam [abcam.com]
- 14. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 15. Antibody Titration Protocol | Leinco Technologies [leinco.com]
Application Notes and Protocols for In Vitro Assessment of GGFG Linker Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), offering high stability in systemic circulation and selective cleavage by proteases within the tumor microenvironment.[1] This controlled release of the cytotoxic payload is paramount for maximizing therapeutic efficacy while minimizing off-target toxicities.[2] The GGFG sequence is primarily designed for cleavage by lysosomal proteases, such as cathepsin B and cathepsin L, which are often overexpressed in tumor cells.[3][4] Upon enzymatic cleavage, typically between the phenylalanine and glycine (B1666218) residues, a self-immolative spacer, if present, facilitates the release of the active drug payload.[5]
These application notes provide detailed methodologies for the in vitro assessment of GGFG linker cleavage, enabling researchers to evaluate linker stability, cleavage kinetics, and the efficiency of payload release. The protocols described herein utilize common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and fluorescence-based assays.
GGFG Linker Cleavage Mechanism
The enzymatic cleavage of the GGFG linker is a crucial step for the activation of the ADC's cytotoxic payload. The process, which primarily occurs within the lysosome following ADC internalization, is depicted below.
Caption: Enzymatic cleavage pathway of a GGFG linker within a target cancer cell.
Experimental Workflow for Cleavage Assessment
A generalized workflow for assessing GGFG linker cleavage in vitro is outlined below. This process involves incubation of the ADC with a relevant enzymatic source, followed by sample analysis to quantify the extent of cleavage or payload release.
Caption: General experimental workflow for in vitro GGFG linker cleavage assays.
Protocol 1: HPLC/LC-MS-Based Cleavage Assay
This protocol details the use of High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the cleavage of the GGFG linker by quantifying the disappearance of the intact ADC or the appearance of the released payload.[2] This method is highly specific and allows for the direct measurement of the analyte of interest.
Materials:
-
ADC with GGFG linker
-
Recombinant human Cathepsin B or Cathepsin L
-
Cathepsin Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0-6.0)[4]
-
Enzyme activation solution (if required by manufacturer)
-
Quenching solution (e.g., acidic or basic solution to stop enzymatic reaction)
-
HPLC or LC-MS system with a suitable column (e.g., reverse-phase)
-
Mobile phases for chromatography
-
96-well plates or microcentrifuge tubes
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare the Cathepsin Assay Buffer.
-
Activate the recombinant Cathepsin B or L according to the manufacturer's instructions immediately before use.[4]
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, set up the reaction mixtures. For each time point, combine the assay buffer, activated cathepsin, and the ADC. A typical final ADC concentration is 1-5 µM.[5]
-
Include negative control wells containing the ADC and assay buffer but no enzyme.
-
-
Incubation:
-
Sample Quenching and Processing:
-
At each time point, stop the reaction by adding the quenching solution.
-
If necessary, precipitate proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant for analysis.[5]
-
-
HPLC/LC-MS Analysis:
-
Inject the processed samples onto the HPLC or LC-MS system.
-
Analyze the samples to quantify the concentration of the intact ADC, cleaved linker-payload intermediate, or the free payload.[6]
-
-
Data Analysis:
-
Plot the concentration of the released payload or the percentage of intact ADC against time to determine the cleavage kinetics.
-
The rate of payload release can be calculated to determine the linker's susceptibility to cleavage.[2]
-
Protocol 2: Fluorescence-Based Cleavage Assay
This protocol utilizes a fluorogenic substrate to assess GGFG linker cleavage. A common approach is to use a peptide sequence linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[7][8] Cleavage of the peptide liberates the fluorophore, resulting in a quantifiable increase in fluorescence.[9] This method is suitable for high-throughput screening of linker variants.[10]
Materials:
-
GGFG-fluorophore conjugate (e.g., GGFG-AMC)
-
Recombinant human Cathepsin B or Cathepsin L
-
Cathepsin Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0-6.0)[4]
-
Enzyme activation solution
-
96-well black microplates
-
Fluorescence microplate reader
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Incubation:
-
Incubate the plate at 37°C, protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.[9]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the blank reading from all other wells.
-
Compare the fluorescence intensity of the sample wells to the negative control to determine the extent of cleavage.
-
For kinetic assays, calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.[9]
-
Data Presentation
Quantitative data from cleavage assays should be summarized in clear and structured tables for easy comparison.
Table 1: HPLC/LC-MS Analysis of GGFG Linker Cleavage
| Time (hours) | Intact ADC (%) | Released Payload (µM) |
|---|---|---|
| 0 | 100 | 0 |
| 1 | 95.2 | 0.24 |
| 4 | 80.5 | 0.98 |
| 8 | 65.3 | 1.74 |
| 24 | 30.1 | 3.50 |
| 48 | 10.8 | 4.46 |
(Note: Data shown are for illustrative purposes only.)[5]
Table 2: Kinetic Parameters from Fluorescence-Based Assay
| Linker Sequence | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| GGFG | Cathepsin B | 15.2 | 0.85 | 5.6 x 104 |
| GGFG | Cathepsin L | 8.7 | 1.23 | 1.4 x 105 |
| Control Linker | Cathepsin B | 25.8 | 0.42 | 1.6 x 104 |
(Note: Data shown are for illustrative purposes only.)[9]
Conclusion
The in vitro methods described provide robust and reliable approaches for assessing the cleavage of GGFG linkers. The choice of assay depends on the specific research question, available instrumentation, and required throughput. HPLC and LC-MS methods offer high specificity and direct quantification of payload release, making them ideal for detailed kinetic studies and stability assessments. Fluorescence-based assays are well-suited for higher-throughput screening of different linker sequences. By employing these protocols, researchers can effectively characterize the performance of GGFG-containing ADCs, facilitating the development of safer and more effective cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 8. "Design and optimization of a turn-on fluorescence assay for the identi" by Caitlin Vitro, Jared Miller et al. [orb.binghamton.edu]
- 9. benchchem.com [benchchem.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Protocol for DBCO-PEG4-GGFG-Dxd Antibody-Drug Conjugate Synthesis for Preclinical Evaluation
Audience: Researchers, scientists, and drug development professionals involved in the creation and preclinical assessment of Antibody-Drug Conjugates (ADCs).
Introduction Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that merge the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] This targeted delivery approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2][3] The successful development of an ADC hinges on three components: the antibody, the cytotoxic payload, and the linker connecting them.[1]
This application note details a scalable protocol for the synthesis of an ADC using a DBCO-PEG4-GGFG-Dxd drug-linker complex. This complex features:
-
Deruxtecan (Dxd): A potent topoisomerase I inhibitor payload that disrupts DNA replication in cancer cells.[4]
-
GGFG Linker: A tetrapeptide sequence specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[5][6] This ensures the payload is released inside the target cell.[3]
-
DBCO-PEG4: A dibenzocyclooctyne (DBCO) group attached via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The DBCO moiety enables a highly efficient and bioorthogonal conjugation to an azide-modified antibody through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[7][8][9]
The protocol provided is designed for scalability, addressing the need to transition from small-scale discovery efforts to the larger batch sizes (milligrams to grams) required for comprehensive preclinical in vivo studies.[10][11]
Mechanism of Action and Payload Release
The therapeutic action of an ADC produced with this system begins with the antibody binding to a specific antigen on the surface of a cancer cell.[3] The ADC-antigen complex is then internalized through receptor-mediated endocytosis and trafficked to the lysosome.[3] Inside the acidic environment of the lysosome, proteases cleave the GGFG peptide linker, releasing the Dxd payload.[5] The freed Dxd can then exert its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[4] A key feature of Dxd-based ADCs is the potent "bystander effect," where the membrane-permeable payload can diffuse into and kill neighboring tumor cells, regardless of their antigen expression status.[12][13]
Experimental Protocols
This section provides detailed protocols for the preparation of an azide-modified antibody, the conjugation reaction at two scales, and the subsequent purification and characterization of the final ADC product. Manufacturing ADCs requires specialized facilities for handling highly potent compounds.[14]
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Azide-Modified Monoclonal Antibody (mAb-N3) | In-house or CRO | Targeting antibody ready for conjugation |
| This compound | Commercial Vendor | Drug-linker for conjugation |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving drug-linker |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and diafiltration buffer |
| L-Histidine | Sigma-Aldrich | Formulation buffer component |
| Sucrose | Sigma-Aldrich | Formulation buffer component (stabilizer) |
| Polysorbate 80 | Sigma-Aldrich | Formulation buffer component (surfactant) |
| Tangential Flow Filtration (TFF) System | Millipore/Sartorius | Purification and buffer exchange |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters/Agilent | Drug-to-Antibody Ratio (DAR) analysis |
| Reversed-Phase (RP-HPLC) Column | Waters/Agilent | Purity and aggregation analysis |
| LC-MS System | Sciex/Thermo Fisher | Mass confirmation and detailed characterization |
| Endotoxin Test Kit | Charles River | Safety assessment for preclinical studies |
Protocol 1: Small-Scale Conjugation (1-10 mg Scale)
This protocol is for optimizing conjugation conditions, such as the molar ratio of the drug-linker to the antibody.
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9] This solution should be prepared fresh and protected from moisture.[9]
-
Prepare the azide-modified antibody (mAb-N3) in PBS at a concentration of 5-10 mg/mL. Ensure any interfering substances like sodium azide (B81097) have been removed via dialysis or buffer exchange.[9]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. It is recommended to test a range of molar equivalents (e.g., 3, 5, and 7 equivalents).
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at 4°C overnight or at room temperature for 4-12 hours with gentle agitation.[15]
-
-
Purification:
-
Remove unreacted drug-linker and solvent using a desalting column or dialysis against the final formulation buffer (e.g., Histidine-Sucrose buffer, pH 6.0).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the average Drug-to-Antibody Ratio (DAR) and drug load distribution using Hydrophobic Interaction Chromatography (HIC).[16]
-
Assess purity and aggregation levels using Size Exclusion Chromatography (SEC-HPLC).
-
Table 2: Example Optimization of Molar Ratios
| mAb-N3 Input (mg) | Drug-Linker Molar Equivalents | Target DAR | Expected Average DAR (from HIC) | Aggregation % (from SEC) |
| 5 | 3 | ~2 | 1.8 - 2.2 | < 2% |
| 5 | 5 | ~4 | 3.7 - 4.1 | < 2% |
| 5 | 7 | ~6 | 5.5 - 6.3 | < 3% |
Protocol 2: Scale-Up Conjugation and Purification (0.1-1 g Scale)
This protocol is for producing sufficient material for in vivo preclinical toxicology studies.[10][17]
-
Pre-Conjugation Setup:
-
All reactions should be conducted in scalable glass reactor vessels appropriate for the target volume.[17]
-
Prepare the azide-modified antibody in a reaction buffer (e.g., PBS, pH 7.4) at a concentration of 10-20 mg/mL.
-
Prepare the required volume of this compound stock solution (10 mM in DMSO) based on the optimized molar ratio determined in the small-scale experiment.
-
-
Conjugation Reaction:
-
Slowly add the drug-linker stock solution to the antibody solution under controlled agitation. The addition should be performed at a steady rate to ensure a homogenous reaction and avoid localized high concentrations of DMSO.
-
Maintain the reaction temperature at 4-10°C for 12-18 hours. Monitor the reaction progress if an in-process control (IPC) method is available.[17]
-
-
Purification using Tangential Flow Filtration (TFF):
-
The TFF system is the preferred method for purification and buffer exchange at this scale due to its efficiency and scalability.[17][18]
-
Equilibrate the TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane using the reaction buffer.
-
Load the conjugation reaction mixture into the system.
-
Perform diafiltration with at least 5-7 diavolumes of the final formulation buffer (e.g., 20 mM Histidine, 5% Sucrose, pH 6.0) to remove unreacted drug-linker, DMSO, and other process-related impurities.
-
Concentrate the purified ADC solution to the target final concentration (e.g., 10-20 mg/mL).
-
-
Final Formulation and Sterilization:
-
Add Polysorbate 80 to the final ADC bulk solution to a concentration of 0.02% to prevent aggregation and surface adsorption.
-
Sterile filter the final ADC product through a 0.22 µm filter into sterile containers.
-
Store the final product at 2-8°C or frozen at -80°C as determined by stability studies.
-
Analytical Characterization for Product Release
Robust analytical methods are essential to ensure the quality, safety, and efficacy of the ADC product.[1][2] A comprehensive understanding of the critical quality attributes (CQAs) is necessary for successful development.[2]
Table 3: Key Analytical Methods and Specifications for Preclinical ADC
| Analytical Method | Parameter Measured | Typical Specification | Reference |
| UV-Vis Spectrophotometry | Protein Concentration & Average DAR | Report Value (e.g., 10±1 mg/mL) | [19] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Average DAR and Drug Load Distribution (DAR 0, 2, 4, etc.) | Target DAR ± 0.5 (e.g., 4.0 ± 0.5) | [16][19] |
| Size Exclusion Chromatography (SEC-HPLC) | Purity (Monomer Content) and Aggregation Level | ≥ 95% Monomer | [1] |
| Reversed-Phase Liquid Chromatography (RP-LC-MS) | ADC Mass Confirmation, Purity, Drug Load Distribution | Confirm Mass of Light/Heavy Chains | [16][19] |
| Ligand-Binding Assay (e.g., ELISA) | Antigen Binding Affinity | ≤ 2-fold change vs. naked mAb | [19][20] |
| In Vitro Cytotoxicity Assay | Potency (IC50) on antigen-positive cells | Report Value | [12] |
| Limulus Amebocyte Lysate (LAL) Test | Endotoxin Levels | ≤ 5 EU/mg | Standard preclinical requirement |
Conclusion This application note provides a comprehensive and scalable protocol for the conjugation of an azide-modified antibody with the this compound drug-linker. By starting with a small-scale optimization and transitioning to a larger, TFF-based purification workflow, researchers can reliably produce the gram-scale quantities of high-quality ADC material required for preclinical toxicology and efficacy studies.[10] The detailed analytical strategy ensures that each batch meets the necessary specifications for purity, potency, and safety, facilitating the advancement of promising ADC candidates toward clinical development.[1]
References
- 1. adcreview.com [adcreview.com]
- 2. veranova.com [veranova.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. abbviecontractmfg.com [abbviecontractmfg.com]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Scaling-Up and Production of Therapeutic Antibodies for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of ADCs with DBCO-PEG4-GGFG-Dxd
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-PEG4-GGFG-Dxd linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for ADCs conjugated with this compound?
A1: Aggregation of ADCs is a multifaceted issue that can arise from the intrinsic properties of the ADC components and the experimental conditions.[1][2] For ADCs featuring the this compound system, the primary drivers of aggregation include:
-
Payload Hydrophobicity : The Dxd (a derivative of exatecan) payload is a hydrophobic molecule.[3][] Covalently attaching multiple hydrophobic Dxd molecules to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[5][6]
-
Linker Characteristics : While the PEG4 spacer is designed to be hydrophilic to counteract payload hydrophobicity, the overall properties of the DBCO and GGFG components can still contribute to aggregation.[][8] The GGFG tetrapeptide itself contains hydrophobic amino acid residues (Phenylalanine).[3]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR leads to a greater number of hydrophobic payloads on the antibody surface, which significantly increases the propensity for aggregation.[1][2][9] Optimizing the DAR is a critical balance between achieving therapeutic efficacy and maintaining stability.[9]
-
Conjugation Process Stress : The conditions used during the conjugation reaction, such as pH, temperature, and the use of organic co-solvents to dissolve the linker-payload, can induce conformational stress on the antibody.[6][10] This can expose hydrophobic regions that are normally buried within the protein's structure, leading to aggregation.[1][5]
-
Suboptimal Formulation : An inappropriate buffer system, characterized by a pH close to the antibody's isoelectric point (pI) or suboptimal ionic strength, can reduce the ADC's solubility and promote aggregation.[5][6]
-
Storage and Handling : ADCs can be sensitive to physical stressors.[6] Improper storage conditions, such as repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress from vigorous shaking, can all contribute to the formation of aggregates.[6][11]
Q2: How does the this compound linker-payload specifically influence aggregation?
A2: Each component of the this compound system plays a role in the overall stability of the ADC:
-
DBCO (Dibenzocyclooctyne) : The DBCO group, used for copper-free click chemistry, is inherently hydrophobic.[12] This hydrophobicity can contribute to the overall propensity of the ADC to aggregate, especially when the short PEG1 linker is used, which may not provide sufficient hydrophilicity to counteract this effect.[12]
-
PEG4 (Tetraethylene glycol) : The PEG4 spacer is a hydrophilic component incorporated into the linker design to increase the solubility and stability of the ADC.[][8][13] It helps to shield the hydrophobic payload from the aqueous environment, thereby reducing intermolecular hydrophobic interactions and decreasing the tendency for aggregation.[14] Longer PEG chains are generally more effective at mitigating aggregation.[12]
-
GGFG (Gly-Gly-Phe-Gly) : This tetrapeptide sequence is designed to be a cleavable linker, recognized by lysosomal enzymes like Cathepsin B to release the payload inside the target cell.[3][15] However, the presence of the hydrophobic amino acid Phenylalanine within this sequence can contribute to the overall hydrophobicity of the linker-payload system.[3]
-
Dxd (Deruxtecan) : As a potent topoisomerase I inhibitor, Dxd is a hydrophobic small molecule.[3] The conjugation of multiple Dxd molecules is a primary driver of increased hydrophobicity and, consequently, aggregation.[1][5]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on the aggregation of these ADCs?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly influences ADC stability. A higher DAR generally increases the overall hydrophobicity of the ADC molecule, which in turn elevates the risk of aggregation.[2][9] This is because more hydrophobic Dxd payloads are present on the antibody surface, increasing the likelihood of intermolecular interactions and self-association.[5] While a high DAR may be desirable for maximizing cytotoxic potency, it often comes at the cost of reduced stability and solubility.[9] Therefore, optimizing the DAR is a crucial balancing act to achieve the desired therapeutic effect while maintaining a stable, non-aggregated formulation.[9]
Q4: Can formulation components (excipients) help prevent aggregation?
A4: Yes, the selection of appropriate excipients is a key strategy for preventing ADC aggregation.[] Stabilizing excipients can be incorporated into the formulation to enhance the stability of the ADC. Common classes of excipients include:
-
Surfactants : Non-ionic surfactants such as polysorbate 20 (Tween® 20) and polysorbate 80 (Tween® 80) are widely used to prevent aggregation at interfaces (e.g., air-water, container surfaces) and to minimize protein-protein interactions.[9][16]
-
Sugars : Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, protecting the ADC's native structure during stressful processes like freeze-thawing and lyophilization.[9][16]
-
Amino Acids : Certain amino acids, including arginine and glycine, can suppress aggregation by reducing protein-protein interactions.[9][16][17]
-
Buffers : The choice of buffer and its concentration are critical for maintaining the optimal pH and ionic strength to ensure the colloidal stability of the ADC.[2][9] Histidine and citrate (B86180) buffers are commonly used for ADCs.[18]
Troubleshooting Guide
Issue: Visible precipitation, turbidity, or high molecular weight (HMW) species detected by SEC after conjugation or during storage.
This guide provides a systematic approach to identifying and resolving the root cause of aggregation.
| Potential Cause | Recommended Action |
| 1. High Hydrophobicity of the ADC | Optimize Drug-to-Antibody Ratio (DAR): Aim for a lower average DAR by adjusting the molar ratio of the this compound to the antibody during the conjugation reaction.[13] A lower DAR reduces the overall surface hydrophobicity.[9] Consider Linker Modification: While the current linker is defined, for future constructs, exploring linkers with longer PEG chains (e.g., PEG8, PEG12) can further enhance hydrophilicity and reduce aggregation.[12] |
| 2. Suboptimal Conjugation Conditions | pH Optimization: Ensure the pH of the conjugation buffer is not close to the antibody's isoelectric point (pI), where solubility is at a minimum.[2][5] Maintain a pH that ensures colloidal stability.[16] Temperature Control: If the conjugation chemistry permits, performing the reaction at a lower temperature can help preserve the antibody's conformational stability.[16] Co-solvent Minimization: Minimize the concentration of organic co-solvents used to dissolve the this compound linker-payload.[17] Screen for co-solvents that are less disruptive to the antibody's structure.[2] Antibody Concentration: Higher antibody concentrations increase the likelihood of intermolecular interactions.[5] Evaluate if reducing the antibody concentration during conjugation is feasible.[2] |
| 3. Inappropriate Formulation Buffer | Buffer Screening: Conduct a screening study to identify the optimal buffer system, pH, and ionic strength that minimizes aggregation.[18][19] Histidine and citrate buffers are common choices.[18] Excipient Screening: Systematically screen for stabilizing excipients such as surfactants (polysorbate 20/80), sugars (sucrose, trehalose), and amino acids (arginine, glycine) to find the most effective combination for your specific ADC.[6][17] |
| 4. Improper Storage and Handling | Control Storage Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen at -20°C to -80°C for long-term storage) to minimize thermal stress.[9][13] Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a common cause of aggregation.[6][13] Aliquot the ADC into single-use vials to avoid this stress.[18] Minimize Mechanical Stress: Avoid vigorous vortexing or shaking. Gentle mixing is recommended.[9] |
| 5. Starting Material Quality | Antibody Purity: Ensure the starting monoclonal antibody is of high purity (>95%) and free from pre-existing aggregates.[16] Remove any initial aggregates using size-exclusion chromatography (SEC).[16] |
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomer, and fragments of an ADC based on their hydrodynamic volume.[14]
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)[14]
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8[14]
-
ADC sample
-
0.22 µm syringe filter[14]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[14]
-
Sample Preparation: Prepare the ADC sample to a suitable concentration for UV detection (typically 0.1-1.0 mg/mL).[14] If necessary, filter the sample through a 0.22 µm filter to remove any particulate matter.[14]
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.[14]
-
Chromatographic Run: Run the separation isocratically for a sufficient duration to allow for the elution of all species (typically 15-20 minutes).[6]
-
Data Analysis: Monitor the elution profile at 280 nm.[14] Integrate the peaks corresponding to the HMW species, monomer, and any low molecular weight (LMW) fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[6]
Protocol 2: Assessment of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and assess the polydispersity of the ADC sample as an indicator of aggregation.[17]
Materials:
-
DLS instrument (e.g., Zetasizer)
-
Low-volume cuvettes
-
ADC sample
-
Filtration device (0.22 µm syringe filter)[17]
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate according to the manufacturer's instructions.
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL).[13][17] It is critical to filter the sample immediately before analysis to remove dust and other extraneous particles.[16][17]
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature. Perform the DLS measurement.
-
Data Analysis: Analyze the resulting size distribution plot. A monomodal peak corresponding to the expected size of the ADC monomer indicates a homogenous sample. The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.[16]
Protocol 3: Excipient Screening Study for ADC Formulation Optimization
Objective: To identify suitable excipients that can stabilize an ADC formulation and prevent aggregation under stress conditions.[6]
Materials:
-
ADC stock solution
-
Concentrated stock solutions of various excipients (e.g., L-arginine, sucrose, polysorbate 20/80, NaCl)[6]
-
Formulation buffer
-
96-well plate or microcentrifuge tubes
-
Incubator for applying thermal stress
-
SEC-HPLC and/or DLS for aggregation analysis
Procedure:
-
Formulation Preparation: In a 96-well plate or microcentrifuge tubes, prepare a matrix of ADC formulations by mixing the ADC stock solution with different excipients at various final concentrations. Include a control formulation with no added excipients.[6]
-
Application of Stress: Divide each formulation into two aliquots: one for baseline (T=0) analysis and one for stress testing. Induce stress by, for example, incubating the samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).
-
Aggregation Analysis: After the stress period, allow the samples to return to room temperature. Analyze both the T=0 and stressed samples for aggregation using DLS for a rapid assessment, followed by a quantitative analysis using SEC-HPLC.[6]
-
Data Interpretation: Compare the level of aggregation in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.[6]
Data Summary
Table 1: Factors Influencing ADC Aggregation
| Factor | Parameter | Impact on Aggregation | Reference(s) |
| ADC Components | High Drug-to-Antibody Ratio (DAR) | Increases aggregation propensity | [1][2][9] |
| Hydrophobic Payload (Dxd) | Primary driver of aggregation | [3][5][6] | |
| Hydrophobic Linker Components (DBCO, Phe in GGFG) | Contributes to overall hydrophobicity | [3][12] | |
| Conjugation Conditions | pH near Isoelectric Point (pI) | Decreases solubility, promotes aggregation | [5][6] |
| High Temperature | Can cause denaturation and aggregation | [1][6] | |
| High Antibody Concentration | Increases intermolecular interactions | [2][5] | |
| Organic Co-solvents | Can induce protein unfolding | [6][17] | |
| Formulation & Storage | Suboptimal Buffer (pH, ionic strength) | Fails to provide adequate stability | [6][18] |
| Absence of Stabilizing Excipients | Increases vulnerability to aggregation | [][17] | |
| Freeze-Thaw Cycles | Induces physical stress and aggregation | [6][13] | |
| Mechanical Stress (shaking) | Can cause denaturation | [6][9] |
Visualizations
Caption: Key factors contributing to the aggregation of ADCs.
Caption: A systematic workflow for troubleshooting ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. iphasebiosci.com [iphasebiosci.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Optimizing DBCO-Azide Click Chemistry: A Technical Support Guide
Welcome to the technical support center for Dibenzocyclooctyne (DBCO)-azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide (B81097) for a successful click reaction?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For specific applications like antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[2][3]
Q2: What are the recommended reaction temperature and duration?
DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1][2]
-
Room Temperature (20-25°C): Typical reaction times are between 2 to 12 hours.[3] Many reactions are substantially complete within 4-12 hours.[2][4]
-
4°C: For sensitive biomolecules, the reaction can be performed overnight (12 hours or more) at 4°C to maintain stability.[2][5][6]
-
37°C: Incubation at 37°C can be utilized if faster kinetics are required.[3]
Longer incubation times of up to 24-48 hours may be necessary for reactions with low reactant concentrations or known slow kinetics to maximize the yield.[2][3]
Q3: Which solvents and buffers are compatible with DBCO click chemistry?
DBCO click chemistry is versatile and compatible with a variety of solvents. For bioconjugation, aqueous buffers are preferred.[2][5]
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is most commonly used.[3] Other suitable non-amine-containing buffers include HEPES, MES, borate, and carbonate/bicarbonate buffers, typically within a pH range of 6.0 to 9.0.[1][3]
-
Organic Co-solvents: If a DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) before being added to the reaction mixture.[1][2] It is crucial to keep the final concentration of the organic solvent low (typically under 20%) to prevent protein precipitation.[2][5]
Q4: Can I use buffers containing sodium azide?
No, you should strictly avoid buffers containing sodium azide. The azide in the buffer will react with the DBCO reagent, quenching the reaction and significantly reducing your product yield.[1][3][5][6]
Q5: My reaction yield is very low. What are the common causes and how can I fix it?
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is often effective. Common culprits include degraded reagents, incompatible buffers, suboptimal reaction conditions, and steric hindrance.
Troubleshooting Guide: Low or No Product Yield
If you are experiencing low or no yield in your DBCO-azide click chemistry reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Reagent Instability | Strained cyclooctynes like DBCO can degrade over time, especially in aqueous solutions or acidic conditions. DBCO-NHS esters are particularly sensitive to moisture.[3] Always prepare stock solutions fresh in an anhydrous solvent like DMSO, store them at -20°C protected from light, and use them promptly.[3][6] A loss of 3-5% reactivity for DBCO-modified antibodies has been observed over 4 weeks at 4°C or -20°C.[7] |
| Incompatible Buffers | Buffers containing sodium azide will quench the reaction.[1][3][6] Buffers with primary amines (e.g., Tris, glycine) can react with NHS-ester functionalized DBCO reagents and should be avoided during the labeling step.[3] Use recommended buffers like PBS or HEPES.[2][3] |
| Low Reactant Concentration | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions are second-order, meaning their rate depends on the concentration of both the DBCO and azide molecules.[3] If concentrations are too low (e.g., in the picomolar range), the reaction rate can become exceedingly slow.[3][8] Increase the concentration of your reactants whenever possible.[3] |
| Suboptimal Molar Ratio | An inappropriate molar ratio of DBCO to azide can limit the reaction yield. Optimize the molar ratio, trying a 1.5 to 10-fold excess of one component.[3] |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. Increase the incubation time (up to 48 hours) or temperature (up to 37°C), being mindful of the stability of your biomolecules.[2][3] |
| Steric Hindrance | If the reactive azide or DBCO group is sterically hindered or buried within the biomolecule, it can be inaccessible for reaction. Consider using reagents with longer PEG linkers to increase the distance and accessibility of the reactive groups.[3] |
| Protein Precipitation | High concentrations of organic co-solvents like DMSO or DMF can cause protein denaturation and precipitation.[2] Keep the final concentration of the organic co-solvent to a minimum, ideally below 15-20%.[2] |
| Product Loss During Purification | The desired conjugate may be lost during purification steps. Ensure the chosen purification method (e.g., Size Exclusion Chromatography (SEC), dialysis, HPLC) is appropriate for your product and is performed correctly.[1][5] |
Experimental Protocols
Protocol 1: General DBCO-Azide Ligation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
-
Prepare Reactants: Dissolve the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).[4] If the DBCO-labeled molecule has poor aqueous solubility, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[2]
-
Mix Reactants: Combine the DBCO and azide-labeled molecules. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-containing molecule.[1][4]
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C.[2][4]
-
Purification: Purify the conjugate to remove excess, unreacted reagents using a suitable method such as size exclusion chromatography, dialysis, or HPLC.[1][4]
Protocol 2: Labeling an Antibody with DBCO-NHS Ester and Conjugation
This two-stage protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.
Stage 1: Labeling a Protein with DBCO-NHS Ester
-
Prepare Protein: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).[3][4] Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[4]
-
Prepare DBCO-NHS Ester: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to a concentration of 10 mM.[4][5][6] DBCO-NHS esters are moisture-sensitive.[4]
-
Reaction Setup: Add a 20 to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[5][6] The final concentration of DMSO should ideally be below 20%.[4][5]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[4][5][6]
-
Quenching (Optional): To quench the reaction, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[4][6]
-
Purification: Remove excess, unreacted DBCO-NHS ester by a spin desalting column or dialysis.[4][6]
Stage 2: Click Reaction with Azide-Modified Molecule
-
Mix Reactants: Combine the purified DBCO-labeled antibody with the azide-modified molecule. A 2 to 4-fold molar excess of the azide-modified molecule is a common starting point.[5][6]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5][6]
-
Purification: Purify the final antibody conjugate using an appropriate method such as HPLC or SEC to remove unreacted reagents.[5][6]
Data Presentation
Table 1: Recommended Reaction Parameters for DBCO-Azide Click Chemistry
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. The ratio can be inverted if the azide-labeled molecule is more precious.[1][4] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1][4] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[2][4] |
| pH | 7.0 to 9.0 | For reactions involving NHS esters, a pH of 7-9 is recommended. For the SPAAC reaction itself, a slightly alkaline pH (7.5-8.5) can be beneficial.[1][4] |
| Organic Solvent (max) | < 20% | Higher concentrations of solvents like DMSO or DMF can lead to protein precipitation.[2][4][5] |
Visualizations
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
Caption: General experimental workflow for DBCO-azide bioconjugation.
References
solving solubility issues with DBCO-PEG4-GGFG-Dxd in aqueous buffers
Welcome to the technical support center for DBCO-PEG4-GGFG-Dxd. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solving solubility and handling challenges with this drug-linker conjugate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve directly in aqueous buffers like PBS?
A1: The limited solubility of this compound in aqueous solutions is due to the hydrophobic nature of both the dibenzocyclooctyne (DBCO) group and the deruxtecan (B607063) (Dxd) payload.[1][] While the PEG4 linker is included to enhance hydrophilicity, its effect can be insufficient to counteract the hydrophobicity of the terminal groups, leading to poor solubility and potential aggregation in aqueous media.[3][4][5]
Q2: What is the recommended procedure for dissolving this compound?
A2: The recommended method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).[6][7][8] This stock solution should then be added slowly, ideally drop-wise while vortexing, into the final aqueous reaction buffer.[1] It is critical to keep the final concentration of the organic solvent low (typically below 10%) to avoid destabilizing proteins or affecting downstream reactions.[1][9] For in-vivo applications, specific co-solvent formulations are required.[6][7]
Q3: My solution turned cloudy after adding the this compound stock solution to my aqueous buffer. What is happening?
A3: Cloudiness or precipitation indicates that the conjugate is aggregating and falling out of solution.[1] This typically occurs when the concentration of the conjugate exceeds its solubility limit in the final aqueous buffer.[1] The hydrophobic DBCO and Dxd moieties drive this self-association to minimize exposure to the aqueous environment.[3][10]
Q4: How does the GGFG peptide linker influence the properties of the conjugate?
A4: The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a cleavable linker designed to be stable in circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, within the target cell.[][12][13] This enzymatic cleavage releases the active Dxd payload. The peptide sequence itself can influence the overall solubility and stability of the antibody-drug conjugate (ADC).[][15]
Q5: What are the consequences of aggregation for my ADC experiments?
A5: Aggregation of your final ADC can severely compromise its efficacy and safety.[16][17] Aggregates can lead to a loss of therapeutic activity, altered pharmacokinetic profiles, and an increased risk of an immunogenic response.[16][18] Physically, aggregation can manifest as turbidity, precipitation, or the appearance of high-molecular-weight species in size-exclusion chromatography (SEC).[3]
Troubleshooting Guide
This guide provides systematic solutions to common solubility and aggregation issues encountered with this compound and the resulting ADCs.
Issue 1: this compound Precipitates During Dissolution or Dilution
| Possible Cause | Recommended Solution | Scientific Rationale |
| High Final Concentration | Lower the final concentration of the drug-linker in the aqueous buffer. | The conjugate has a finite solubility limit in aqueous media. Exceeding this limit leads to precipitation.[1] |
| Improper Mixing Technique | Add the concentrated organic stock solution slowly and drop-wise into the aqueous buffer while vigorously stirring or vortexing. | This prevents localized high concentrations that can initiate aggregation and precipitation.[1] |
| Low Temperature | Gently warm the final solution to approximately 37°C. Brief sonication can also be effective. | Increasing the temperature can enhance the solubility of some compounds. Sonication helps to break up small aggregates.[1][8] |
| Inadequate Solvent System | For challenging preparations, use a multi-component co-solvent system as detailed in the protocols below. | Co-solvents like PEG300 and surfactants like Tween-80 can significantly improve the solubility of hydrophobic molecules in aqueous formulations.[6][7] |
Issue 2: Final Antibody-Drug Conjugate (ADC) Shows Aggregation
| Possible Cause | Recommended Solution | Scientific Rationale |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the this compound used during the conjugation reaction to target a lower DAR. | A higher DAR increases the number of hydrophobic payload molecules on the antibody surface, increasing the propensity for aggregation.[3][18] |
| Suboptimal Buffer pH | Screen a range of buffer pH values. Aim for a pH that is sufficiently far from the isoelectric point (pI) of the ADC to ensure net molecular charge and electrostatic repulsion. | At a pH near the pI, the net charge of the ADC is minimal, reducing electrostatic repulsion and promoting self-association.[3][19] |
| Incorrect Ionic Strength | Optimize the salt concentration (e.g., 50-150 mM NaCl) in the formulation buffer. | Both excessively low and high ionic strengths can destabilize the ADC and lead to aggregation.[3][19] |
| Presence of Organic Solvents | Minimize the concentration of the organic co-solvent used to dissolve the drug-linker during conjugation (typically <10%). | High concentrations of organic solvents can partially denature the antibody, exposing hydrophobic regions that can trigger aggregation.[3][19] |
| Improper Storage | Store the final ADC under recommended conditions. For long-term storage, consider lyophilization with appropriate cryoprotectants like sucrose (B13894) or trehalose. Avoid repeated freeze-thaw cycles. | Physical stressors like temperature fluctuations can destabilize the ADC and induce aggregation.[3][10][16] |
Quantitative Data Summary
The following tables summarize key solubility data for this compound.
Table 1: Stock Solution Preparation
| Solvent | Achievable Concentration | Conditions | Reference |
|---|
| DMSO | 50 mg/mL (36.35 mM) | Ultrasonic, warming, and heat to 60°C may be required. Use newly opened, anhydrous DMSO. |[6][8] |
Table 2: In-Vivo Formulation Co-Solvent Systems
| Formulation Composition | Achievable Solubility | Resulting Solution | Reference |
|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.82 mM) | Clear Solution | [6][7][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (1.82 mM) | Suspended Solution (Requires sonication) | [6][7][8] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (1.82 mM) | Suspended Solution (Requires sonication) |[6][7][8] |
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Working Solution
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 10-50 mg/mL.[6][8] Gentle warming and sonication may be necessary to achieve full dissolution.[8]
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, HEPES). Ensure the buffer does not contain any azide (B81097) salts, which will react with the DBCO group.[9]
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add the DMSO stock solution drop-by-drop to reach the desired final concentration.
-
Final Check: Inspect the solution for any cloudiness or precipitation. If observed, refer to the troubleshooting guide. The final DMSO concentration should ideally be kept below 10%.[9]
Protocol 2: Preparation of Co-Solvent Formulation for In-Vivo Use
This protocol yields a clear solution suitable for injection.
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Sequential Addition: To prepare 1 mL of the final formulation, perform the following steps in order: a. Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again. c. Add 450 µL of saline to bring the total volume to 1 mL.
-
Final Formulation: The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7]
Visual Diagrams
Caption: Workflow for dissolving this compound.
Caption: Decision tree for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. chempep.com [chempep.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmtech.com [pharmtech.com]
Technical Support Center: GGFG Linker Stability in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the premature cleavage of Gly-Gly-Phe-Gly (GGFG) linkers in plasma during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a GGFG linker?
The GGFG tetrapeptide linker is designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment.[1][2] Upon internalization of the antibody-drug conjugate (ADC) into the target tumor cell, these proteases hydrolyze the peptide backbone, releasing the cytotoxic payload.[1][3]
Q2: What are the primary causes of premature GGFG linker cleavage in plasma?
Premature cleavage of the GGFG linker in plasma is a significant concern as it can lead to off-target toxicity and reduced therapeutic efficacy.[4][5] The primary causes include:
-
Enzymatic Cleavage: Although designed for lysosomal cleavage, the GGFG linker can be susceptible to some level of cleavage by certain plasma enzymes, such as neutrophil elastase.[2]
-
Maleimide (B117702) Instability: If the ADC is constructed using maleimide chemistry, the bond between the maleimide and a thiol group on the antibody can undergo a retro-Michael reaction. This is more likely if the succinimide (B58015) ring is not fully hydrolyzed to its more stable ring-opened form, potentially leading to payload transfer to other circulating proteins like albumin.[2]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence GGFG linker stability?
The Drug-to-Antibody Ratio (DAR) is a critical factor affecting the stability of ADCs with GGFG linkers.[2]
-
High DAR (>4): A higher DAR increases the overall hydrophobicity of the ADC, which can lead to a greater tendency for aggregation and faster clearance from plasma.[2] This aggregation can also potentially expose the linker to plasma proteases.
-
Low DAR (<2): A low DAR may result in insufficient potency of the ADC.[2]
An optimal DAR, typically between 2 and 4, is often sought to strike a balance between efficacy and stability.[2]
Q4: How does the GGFG linker compare to the Val-Cit (vc) linker in terms of plasma stability?
Both GGFG and Val-Cit (valine-citrulline) linkers are protease-sensitive and generally show good stability in plasma.[1][3] However, some studies suggest that the Val-Cit linker may be more susceptible to premature cleavage by enzymes like human neutrophil elastase.[1] In contrast, the GGFG linker is considered to offer greater stability than acid- or glutathione-cleavable linkers.[1][3]
Troubleshooting Guide
This guide addresses common issues observed during experiments involving ADCs with GGFG linkers.
Issue 1: Higher than expected levels of free payload detected in plasma stability assays.
This indicates premature cleavage of the GGFG linker.
Diagram: Troubleshooting Premature GGFG Linker Cleavage
Caption: Troubleshooting workflow for premature GGFG linker cleavage.
Troubleshooting Steps:
-
Assess the Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity, potentially leading to aggregation and accelerated clearance.[2]
-
Recommendation: Aim for an optimal DAR, typically between 2 and 4, to balance efficacy and stability.[2]
-
-
Verify Maleimide Linker Stability: If maleimide conjugation was used, incomplete hydrolysis of the succinimide ring can lead to instability.[2]
-
Recommendation: Use mass spectrometry to confirm the ring-opening of the succinimide. Consider optimizing the conjugation process by introducing a basic pH incubation step (e.g., pH 9.0 for a short duration) post-conjugation to ensure complete hydrolysis.[2]
-
-
Consider Linker Modification: The inherent hydrophobicity of the GGFG tetrapeptide can be a contributing factor.[1]
-
Recommendation: Explore incorporating hydrophilic spacers, such as PEG, into the linker design to reduce aggregation and improve pharmacokinetics.
-
-
Evaluate Conjugation Site: The specific site of conjugation on the antibody can influence linker stability.
-
Recommendation: Employ site-specific conjugation technologies to create a more homogeneous ADC product with the linker attached at more stable locations.[5]
-
Data on Linker Stability
The following table summarizes comparative data on the stability of different linker types. Note that direct head-to-head comparisons can be challenging due to variations in ADC constructs and experimental conditions across studies.
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| GGFG | Enzymatic (Cathepsins) | High | Can be hydrophobic; stability may be slightly lower than some newer peptide linkers under certain conditions.[1][6] |
| Val-Cit (vc) | Enzymatic (Cathepsins) | High | May be susceptible to cleavage by neutrophil elastase.[1] |
| Hydrazone | pH-sensitive (Acidic) | Moderate | Can face challenges with inadequate plasma stability, leading to premature drug release.[1] |
| Disulfide | Glutathione-sensitive (Redox) | Variable | Stability is highly dependent on steric hindrance around the disulfide bond; premature cleavage can be an issue.[1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC with a GGFG linker in plasma.
Diagram: Plasma Stability Assay Workflow
Caption: General workflow for an in vitro plasma stability assay.
Methodology:
-
Plasma Preparation: Thaw frozen plasma (human, mouse, or rat) at 37°C. Centrifuge to remove any cryoprecipitates.[2]
-
ADC Incubation: Spike the ADC into the plasma to a final concentration of approximately 50-100 µg/mL.[2]
-
Time Course: Incubate the ADC-plasma mixture at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[2]
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to stop any further reactions.[2]
-
Sample Analysis (LC-MS Method):
-
Thaw the samples.
-
Immunocapture: Use Protein A/G magnetic beads to capture the ADC from the plasma matrix. This step is crucial for separating the ADC from the majority of plasma proteins and any free payload.[2]
-
Elution and Digestion (Optional but Recommended): Elute the ADC from the beads and digest it with an enzyme like papain or IdeS to separate the Fab and Fc fragments, which can simplify analysis.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload.
-
Protocol 2: Lysosomal Cleavage Assay
This assay determines the susceptibility of the GGFG linker to cleavage by lysosomal enzymes.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or tissue.
-
Incubation: Incubate the ADC with the isolated lysosomes at 37°C in a buffer that mimics the acidic pH of the lysosomal environment (pH 4.5-5.0).[7]
-
Time Points: Stop the reaction at various time points.
-
Quantification: Quantify the amount of released payload using methods such as HPLC or LC-MS to determine the rate of cleavage.[7]
References
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in cytotoxicity assay results.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for the same compound and cell line are highly variable between experiments. What are the common causes?
Inconsistent IC50 values are a frequent challenge and can arise from methodological, biological, and chemical factors.[1] Even with the same cell line, published IC50 values can show significant variation.[1]
Common Causes for IC50 Value Variability:
-
Assay Method: Different cytotoxicity assays (e.g., MTT, LDH release) measure different cellular endpoints and can produce varied IC50 values.[1] The MTT assay, for instance, measures metabolic activity and may not always directly correlate with cell death.[1]
-
Cell Density: The initial number of cells seeded can significantly impact the apparent cytotoxicity of a compound, a phenomenon known as density-dependent chemoresistance.[1]
-
Incubation Time: The duration of drug exposure is a critical parameter that will directly influence the IC50 value.[1]
-
Cell Health and Passage Number: For optimal results, cells should be in the exponential growth phase and within a consistent, low passage number range.[1] High passage numbers can lead to genetic drift and altered drug sensitivity.[1][2]
-
Compound Stability and Handling: The stability of the test compound in solution is crucial. Improper storage or repeated freeze-thaw cycles can lead to a loss of potency.[1] For example, Cisplatin is unstable in aqueous solutions and its use with DMSO is discouraged as it can inactivate the compound.[1]
Q2: I'm observing high background or a weak signal in my assay. What could be wrong?
High background or a weak signal can obscure the true cytotoxic effect of your test compound.[1]
Troubleshooting High Background and Weak Signal:
| Issue | Potential Cause | Recommended Solution |
| High Background | Compound Precipitation | Visually inspect wells for precipitates, especially at high concentrations.[1] |
| Chemical Interference | The compound may directly react with the assay reagent. Run a cell-free control with the compound and reagent to check for interference.[1][3][4] | |
| Microbial Contamination | Mycoplasma or other microbial contamination can affect cell metabolism and assay results. Regularly test cell cultures for contamination.[1] | |
| Weak Signal | Suboptimal Cell Number | Too few cells will generate a weak signal. Optimize the initial cell seeding density.[1][5] |
| Low Cell Viability | Ensure cells are healthy and viable before seeding.[6] | |
| Insufficient Incubation Time | The incubation time with the assay reagent may be too short for optimal signal development.[2][5] |
Q3: The results from the outer wells of my 96-well plate are different from the inner wells. How can I prevent this "edge effect"?
The "edge effect" is a common issue where wells on the perimeter of the plate show different results due to increased evaporation, which can concentrate the test compound and affect cell growth.[1][3]
Solutions to Mitigate the Edge Effect:
-
Avoid Outer Wells: The simplest solution is to not use the 36 outer wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.[1][3]
-
Use Hydration Chambers: For long-term incubations, placing plates in a hydration chamber can help minimize evaporation.[7]
-
Maximize Well Volume: Using the maximum possible volume in each well (e.g., 200 µL in a 96-well plate) can reduce the impact of evaporation compared to smaller volumes.[7]
Q4: My colorimetric assay (e.g., MTT, XTT) results are inconsistent. What are some specific troubleshooting tips for these assays?
Tetrazolium-based assays like MTT and XTT are widely used but can be prone to interference and variability.[2][8]
Troubleshooting for MTT and XTT Assays:
| Issue | Potential Cause | Recommended Solution |
| False Positives (Increased Viability) | Direct Reduction of Reagent | Some compounds can directly reduce the tetrazolium salt, leading to a false-positive signal.[3] Include a cell-free control with the compound and MTT/XTT to check for this.[3] |
| Inconsistent Readings | Incomplete Formazan (B1609692) Solubilization (MTT) | Ensure complete solubilization of the formazan crystals by vigorous mixing or using a solubilization buffer containing a detergent like SDS.[3] For suspension cells, pellet the cells before adding the solubilization agent.[9] |
| Presence of Serum or Phenol Red | These components in the culture medium can generate background. Set up background controls with media and the assay reagent but no cells.[10] Using serum-free media during the assay incubation can also help.[10] | |
| Bubbles in Wells | Bubbles can interfere with absorbance readings. Check for and remove bubbles before reading the plate.[11] |
Q5: I'm using a luminescence-based assay (e.g., CellTiter-Glo®) and the signal is unstable. What should I do?
Luminescence assays, which often measure ATP as an indicator of cell viability, are highly sensitive, and signal stability can be affected by several factors.[4]
Troubleshooting for Luminescence-Based Assays:
| Issue | Potential Cause | Recommended Solution |
| Signal Instability | Temperature Gradients | Ensure the plate and reagents have equilibrated to room temperature for at least 30 minutes before use.[4][12] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding to have consistent cell numbers across wells.[12] | |
| Incomplete Cell Lysis | Mix the plate on an orbital shaker for a few minutes after adding the reagent to ensure complete cell lysis and release of ATP.[12] | |
| Short Incubation Time | Allow the plate to incubate at room temperature for about 10 minutes after adding the reagent to stabilize the luminescent signal before reading.[12] |
Troubleshooting Workflow
Experimental Protocols
Protocol: Optimizing Cell Seeding Density
Optimizing cell seeding density is crucial for reproducible results.[6][9]
-
Plate Preparation: Prepare a 96-well plate.
-
Cell Suspension: Harvest cells in their exponential growth phase (70-80% confluency) and create a single-cell suspension.[1]
-
Serial Dilution: Perform a serial dilution of the cell suspension to get a range of cell densities (e.g., 1,000 to 100,000 cells per well).[9]
-
Seeding: Seed 100 µL of each cell density into at least three replicate wells. Add 100 µL of sterile PBS or media to the outer wells to reduce edge effects.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Assay Performance: Perform your chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis: Plot the assay signal (e.g., absorbance, luminescence) against the cell number. The optimal seeding density should fall within the linear portion of this curve.[13]
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10]
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C with 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1% for DMSO).[2] Include vehicle-only and no-cell controls.[2]
-
Incubation: Remove the old medium and add 100 µL of the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[10][14]
-
Formazan Formation: Incubate the plate at 37°C for 2-4 hours, until purple formazan crystals are visible.[14]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][14]
-
Absorbance Reading: Gently shake the plate for 5-15 minutes to ensure complete dissolution.[2][14] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[9][10]
Protocol: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[11][15]
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and culture medium background (medium without cells).[16]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[15]
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.[15]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[15]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[11]
Signaling Pathway and Assay Principle Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. promega.com [promega.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
DBCO-PEG4-GGFG-Dxd stability problems during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DBCO-PEG4-GGFG-Dxd, a drug-linker conjugate for Antibody-Drug Conjugates (ADCs). It offers troubleshooting guides and frequently asked questions to address common challenges encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity and reactivity of the conjugate. Adherence to recommended conditions minimizes degradation and ensures experimental reproducibility. One supplier suggests storing the solid compound at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1] For ADCs in general, ultra-cold temperatures between -20°C and -80°C are standard to maintain stability and potency.[2] It is also recommended to avoid repeated freeze-thaw cycles, which can lead to aggregation.[3][4]
Q2: What are the primary degradation pathways for this conjugate during storage?
The this compound conjugate has several components, each with potential stability liabilities. The primary degradation pathways include:
-
Aggregation: Due to the hydrophobic nature of the Dxd payload, ADC molecules can self-associate and form high molecular weight species.[3][5] This process can be accelerated by improper formulation (e.g., pH near the isoelectric point), temperature fluctuations, and freeze-thaw cycles.[3]
-
Deconjugation/Payload Loss: The bonds connecting the linker to the antibody or the drug to the linker can break. The GGFG peptide linker is designed to be cleaved by lysosomal enzymes like cathepsins inside the target cell but should remain stable in circulation and during storage.[6][7][8][9] However, suboptimal storage conditions could potentially lead to premature cleavage.
-
DBCO Moiety Inactivation: The strained alkyne of the DBCO group, essential for click chemistry conjugation, is susceptible to degradation, particularly under acidic conditions (pH < 5).[10][11]
Q3: How does each component contribute to potential instability?
-
DBCO Group: This is the reactive handle for antibody conjugation. Its stability is pH-dependent, showing good stability in a pH range of 6-9 but degrading under acidic conditions.[11] It is also incompatible with buffers containing azides.[12][13]
-
PEG4 Spacer: The polyethylene (B3416737) glycol spacer enhances the hydrophilicity and solubility of the conjugate.[10] While generally stable, it may not be sufficient to prevent aggregation if the Dxd payload's hydrophobicity is dominant, especially at high drug-to-antibody ratios (DAR).[3]
-
GGFG Peptide Linker: This tetrapeptide is designed for enzymatic cleavage. While considered highly stable in plasma, preventing premature payload release, its long-term stability in various storage buffers should be empirically verified.[14]
-
Dxd (Deruxtecan) Payload: As a hydrophobic small molecule, Dxd is a primary driver of ADC aggregation.[3][15] Ensuring it remains covalently attached and that the overall conjugate stays in solution is a key stability challenge.
Q4: What are the initial signs that my this compound or resulting ADC has degraded?
Initial indicators of degradation can often be observed visually or through standard analytical techniques. These signs include:
-
Visible Precipitation or Turbidity: This is a clear sign of aggregation or poor solubility.[3]
-
Appearance of High Molecular Weight (HMW) Species: When analyzed by Size Exclusion Chromatography (SEC), an increase in peaks eluting earlier than the main monomer peak indicates aggregation.[5][16]
-
Reduced Conjugation Efficiency: If the this compound reagent has been stored improperly, you may observe a significant decrease in its ability to conjugate to an azide-modified antibody, indicating the DBCO group has degraded.[10][17]
-
Presence of Free Payload: Analysis by Reversed-Phase HPLC (RP-HPLC) may reveal a peak corresponding to the free Dxd payload, indicating that the linker has been prematurely cleaved.[18][19]
Summary of Stability & Storage Data
Quantitative data regarding the stability of the conjugate and its components is summarized below.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Compound | -80°C | Up to 6 months | Protect from light; aliquot to avoid repeated handling.[1] |
| Solid Compound | -20°C | Up to 1 month | Protect from light.[1] |
| Aqueous Solution | 4°C | Short-term (prepare fresh) | DBCO reactivity can decrease over weeks.[10] |
| ADC (General) | -20°C to -80°C | Formulation-dependent | Avoid repeated freeze-thaw cycles.[2][3] |
Table 2: Influence of pH and Temperature on DBCO Moiety Stability (Illustrative)
Note: This data is based on a related DBCO-PEG4 compound and should be used as a guideline. In-house testing is recommended.[10]
| Buffer pH | Temperature (°C) | Time (hours) | Estimated Remaining Integrity |
| 5.0 | 25 | 24 | 85 - 90% |
| 7.4 (PBS) | 4 | 48 | >95% |
| 7.4 (PBS) | 25 | 24 | 90 - 95% |
| 7.4 (PBS) | 37 | 24 | 80 - 85% |
| 8.5 | 25 | 24 | 90 - 95% |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary instability concerns for an ADC constructed with this linker-drug.
Caption: Potential degradation pathways for an ADC during storage.
Troubleshooting Guide
This guide addresses specific problems that may arise during the storage and use of this compound and the corresponding ADC.
Problem 1: Reduced or No Conjugation to Azide-Antibody Post-Storage
-
Observation: The this compound reagent fails to efficiently conjugate to your azide-modified antibody, resulting in a low drug-to-antibody ratio (DAR).
-
Potential Cause: The reactive DBCO group has degraded. This is often due to exposure to acidic conditions, moisture, or incompatible buffers.[10][11] Studies on similar compounds show a 3-5% loss of reactivity over four weeks even when stored at 4°C.[10]
-
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. susupport.com [susupport.com]
- 3. benchchem.com [benchchem.com]
- 4. How should I store my antibody? | Cell Signaling Technology [cellsignal.com]
- 5. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 17. interchim.fr [interchim.fr]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Purifying DBCO-PEG4-GGFG-Dxd Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of DBCO-PEG4-GGFG-Dxd antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying ADCs like those made with this compound?
The primary challenges stem from the inherent heterogeneity of the conjugation reaction.[1] This results in a mixture of species that must be separated to obtain a pure and effective ADC. Key challenges include:
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process produces a mixture of ADCs with varying numbers of drug-linkers attached to each antibody.[2][3] The goal of purification is often to isolate a specific DAR species or a narrow range of DARs.
-
Removal of Unconjugated Antibody: Not all antibodies will be successfully conjugated, and this unconjugated fraction must be removed as it competes with the ADC for binding to the target antigen, thereby reducing efficacy.[3]
-
Elimination of Free Drug-Linker: Excess this compound and other reaction-related impurities are cytotoxic and must be completely removed to ensure the safety of the therapeutic.[4][5]
-
Minimizing Aggregates: The conjugation of hydrophobic drug-linkers can induce the formation of high molecular weight aggregates, which can affect efficacy, safety, and immunogenicity.[3][]
-
Solvent Removal: Organic solvents like DMSO or DMAc are often used in the conjugation step and must be cleared during purification.[7]
Q2: Which purification techniques are most effective for this compound ADCs?
A multi-step purification strategy is typically required.[4] Common techniques include:
-
Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is widely used for buffer exchange, removing unconjugated drug-linkers, and concentrating the ADC solution.[][8][9] It is a scalable and efficient method.[8]
-
Chromatography: Various chromatography methods are employed to separate ADC species based on different physicochemical properties.[4][]
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for separating ADCs based on their DAR values.[10] Higher DAR species are more hydrophobic and bind more strongly to the HIC resin.
-
Size Exclusion Chromatography (SEC): SEC is used to remove high molecular weight aggregates and low molecular weight impurities like free drug-linker.[][8]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge differences and can be used to remove impurities and charge variants.[][7]
-
Q3: My Drug-to-Antibody Ratio (DAR) is inconsistent across batches. What could be the cause?
Inconsistent DAR is a common issue in ADC production.[2] Potential causes related to the this compound linker include:
-
Instability of the DBCO group: The dibenzocyclooctyne (DBCO) group can be sensitive to certain reducing agents like TCEP, which may be used in antibody preparation.[11] Complete removal of such agents before conjugation is critical. The DBCO group can also lose reactivity over time in storage.[11]
-
Linker-Payload Quality: The purity and stability of the this compound reagent are crucial.[12] Impurities or degradation can lead to lower conjugation efficiency.
-
Reaction Conditions: Factors such as pH, temperature, and reaction time can influence the efficiency of the click chemistry reaction between the DBCO group and an azide-modified antibody.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield of Purified ADC | ADC loss during purification: The ADC may be binding irreversibly to chromatography columns or aggregating and being removed during purification steps.[12] | Optimize purification methods, such as adjusting buffer composition or selecting a different chromatography resin.[12] Consider using a less aggressive purification strategy if critical quality attributes can still be met.[13] |
| Inefficient conjugation: Low conjugation efficiency will result in a lower yield of the desired ADC.[12] | Verify the quality and reactivity of the this compound linker. Ensure complete removal of any interfering substances, like reducing agents, from the antibody preparation.[11] | |
| High Levels of Aggregates | Hydrophobicity of the ADC: The conjugation of the hydrophobic Dxd payload can induce aggregation.[12] | Optimize the conjugation conditions to minimize over-conjugation, as higher DAR species are often more prone to aggregation. Use SEC to remove existing aggregates.[] Evaluate different buffer formulations to improve ADC stability. |
| Incomplete Removal of Free Drug-Linker | Inefficient purification: The chosen purification method may not be adequate for removing all unconjugated this compound. | Optimize the TFF/diafiltration steps by increasing the number of diavolumes.[5] Employ a polishing step using SEC or HIC to remove residual free drug-linker.[8] |
| Broad DAR Distribution | Inconsistent reaction: The conjugation reaction may not be well-controlled, leading to a wide range of DAR species. | Optimize reaction parameters such as the molar ratio of linker to antibody, reaction time, and temperature. Use HIC to fractionate the ADC and isolate the desired DAR species.[14] |
Experimental Protocols
General ADC Purification Workflow
A typical purification workflow for a this compound ADC involves an initial capture and buffer exchange step, followed by one or more chromatography steps for fine purification.
Caption: A general workflow for the purification of ADCs.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol provides a general method for analyzing the DAR of an ADC.
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High-salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low-salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[12]
-
Procedure: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC using a decreasing salt gradient (e.g., linear gradient from 0% to 100% Mobile Phase B over 30 minutes).[12] d. Monitor the elution profile with a UV detector. Species with higher DAR values are more hydrophobic and will elute at lower salt concentrations. e. Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low ADC Purity
The following diagram illustrates a logical approach to troubleshooting low purity in your final ADC product.
Caption: A decision tree for troubleshooting low ADC purity.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. veranova.com [veranova.com]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
- 7. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Reducing Non-Specific Binding of ADCs In Vitro
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of antibody-drug conjugates (ADCs) in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of ADCs?
Non-specific binding refers to the interaction of an ADC with cells, proteins, or other surfaces that are not the intended therapeutic target. This can lead to off-target toxicity and a reduced therapeutic window. In an in-vitro setting, it often manifests as a high background signal or cytotoxicity in antigen-negative cell lines.
Q2: What are the primary causes of non-specific binding of ADCs in vitro?
The non-specific binding of ADCs is a multifaceted issue, primarily driven by the physicochemical properties of the conjugate. Key contributing factors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to non-specific interactions with cells and tissues, as well as a tendency to aggregate.[1][2] Excessive hydrophobicity is a major driver of non-specific binding.[1]
-
Electrostatic Interactions: The surface charge of the ADC can influence non-specific binding. Unfavorable electrostatic interactions between the ADC and cell surfaces or other proteins can lead to off-target binding.[1]
-
Linker Instability: Premature cleavage of the linker connecting the payload to the antibody can release the cytotoxic agent into the system, leading to non-specific toxicity.[1][3]
-
Aggregation: ADC molecules can self-associate to form aggregates, which may be cleared more rapidly from circulation and can lead to immunogenic responses and off-target toxicity.[1][2]
-
Off-Target Receptor Binding: ADCs can bind non-specifically to receptors other than the intended target, such as Fc receptors on immune cells.[1][4]
Q3: Why is it crucial to minimize non-specific binding?
Minimizing non-specific binding is critical for several reasons:
-
Improved Therapeutic Index: Reducing off-target toxicity while maintaining on-target potency widens the therapeutic window of the ADC.
-
Accurate In Vitro to In Vivo Translation: High non-specific binding in vitro can lead to misleading potency and safety data, poorly predicting in vivo performance.
-
Reduced Risk of Adverse Effects: In a clinical context, non-specific uptake can lead to toxicities in healthy tissues, such as hepatotoxicity or hematologic toxicity.[5][6]
Q4: What are the common indicators of high non-specific binding in an in-vitro assay?
Common indicators include:
-
High background signal in enzyme-linked immunosorbent assays (ELISAs) or flow cytometry.[7]
-
Significant cytotoxicity in antigen-negative cell lines in a cell viability assay.[3]
-
Inconsistent results and poor reproducibility between experimental batches.
-
A narrow therapeutic window where the effective concentration on target cells is close to the toxic concentration on non-target cells.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating non-specific binding of your ADC in vitro.
Problem: High background signal or toxicity in antigen-negative cells.
This is a primary indicator of non-specific binding. The following troubleshooting steps can help identify the cause and a potential solution.
Possible Cause 1: Excessive Hydrophobicity
The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to non-specific interactions.[1][2]
-
Recommended Solution: Characterize the hydrophobicity of your ADC and compare it to the unconjugated antibody. If a significant increase is observed, consider strategies to mitigate this, such as using more hydrophilic linkers or payloads, or employing site-specific conjugation to create a more homogeneous product.[8] PEGylation is another strategy to shield the hydrophobic payload and reduce non-specific uptake.[5]
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
HIC is a technique used to separate molecules based on their hydrophobicity. An increased retention time for an ADC compared to the unconjugated antibody indicates increased hydrophobicity.[1]
-
Column: Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from high to low salt concentration.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Compare the retention time of the ADC to the unconjugated antibody. A longer retention time for the ADC indicates increased hydrophobicity.
Possible Cause 2: Unfavorable Electrostatic Interactions
The charge of the ADC can lead to non-specific binding to charged surfaces on cells or plates.
-
Recommended Solution: Optimize the buffer conditions of your assay. Systematically varying the pH and salt concentration can help to minimize electrostatic interactions.[1][9]
Experimental Protocol: Buffer Optimization Study
-
Prepare Aliquots: Prepare small aliquots of your ADC in a range of buffer conditions.
-
Vary Parameters: Systematically vary the pH (e.g., 6.0-8.0) and salt concentration (e.g., 50-300 mM NaCl).
-
Analyze Non-Specific Binding: Perform an in-vitro cell-based assay using a target-negative cell line for each buffer condition.
-
Identify Optimal Conditions: Select the buffer condition that results in the lowest background signal or cytotoxicity in the target-negative cells while maintaining the desired activity in target-positive cells.
Possible Cause 3: ADC Aggregation
Aggregated ADCs can lead to increased non-specific uptake and altered pharmacokinetic properties.[1]
-
Recommended Solution: Analyze the aggregation state of your ADC preparation. If aggregates are present, optimize the formulation to minimize their formation. This can include adjusting the pH, ionic strength, and including stabilizing excipients.[8]
Experimental Protocol: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The presence of peaks eluting earlier than the monomeric ADC indicates the presence of aggregates.
-
Column: Use an appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that is compatible with your ADC and does not promote aggregation (e.g., phosphate-buffered saline, pH 7.4).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Quantify the percentage of monomer, aggregate, and fragment in your ADC sample. Aim for a high percentage of monomeric ADC.
Possible Cause 4: Premature Payload Release
If the linker is unstable in the assay medium, the released free payload can cause non-specific cytotoxicity.[3]
-
Recommended Solution: Evaluate the stability of your linker in the in-vitro assay conditions. If the linker is found to be unstable, consider using a more stable linker chemistry.[3]
Experimental Protocol: In Vitro Linker Stability Assay
-
Incubation: Incubate the ADC in the complete cell culture medium used for your cytotoxicity assays at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples for the presence of free payload using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[3]
-
Calculation: Determine the percentage of payload released over time.
Data Summary
Table 1: Effect of Buffer Conditions on Non-Specific Binding
| Buffer Condition | pH | NaCl Concentration (mM) | Relative Non-Specific Binding (%)* |
| A | 6.5 | 100 | 100 |
| B | 7.4 | 150 | 65 |
| C | 7.4 | 250 | 40 |
| D | 8.0 | 150 | 80 |
*Note: Data is illustrative and will vary depending on the specific ADC and cell line.
Table 2: Relative Hydrophobicity of Common ADC Payloads
| Payload Class | Example | Relative Hydrophobicity |
| Auristatins | MMAE | High |
| Maytansinoids | DM1 | High |
| Calicheamicins | Ozogamicin | Moderate |
| Camptothecins | Exatecan | Moderate-High |
| PBD Dimers | Tesirine | Very High |
This table provides a general comparison. The overall hydrophobicity of the ADC will also depend on the linker and conjugation method.
Visual Guides
Caption: Troubleshooting workflow for addressing high non-specific binding.
Caption: Key mechanisms contributing to non-specific ADC binding in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: DBCO-PEG4-GGFG-Dxd
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling DBCO-PEG4-GGFG-Dxd. It includes frequently asked questions and troubleshooting guides to address potential degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is critical to prevent degradation. For maximum stability, the lyophilized powder should be stored at -20°C or -80°C, protected from light.[1][2][3][4][5] Once reconstituted in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][6] Peptide solutions are significantly less stable than their lyophilized form.[2] For reconstituted peptides, storage at -20°C in a sterile, slightly acidic buffer (pH 5-7) is recommended.[6]
Q2: What is the general stability of the this compound conjugate in solution?
A2: The stability of the conjugate in solution is dependent on several factors including the solvent, buffer pH, temperature, and exposure to light.[5][7]
-
DBCO Group: The dibenzocyclooctyne (DBCO) moiety is generally stable in aqueous buffers and is required for the copper-free click reaction (SPAAC).[8][9][10][11] However, it can lose reactivity over time in solution due to oxidation or addition of water to the triple bond.[11]
-
GGFG Peptide Linker: The Gly-Gly-Phe-Gly (GGFG) linker is designed to be stable in systemic circulation (physiological pH ~7.4) but is susceptible to cleavage by lysosomal proteases like Cathepsin B and Cathepsin L, which are more active in the acidic environment of tumor cells.[12][13][14] This enzymatic cleavage is the intended mechanism of payload release.[13]
-
Payload (Dxd): The deruxtecan (B607063) (Dxd) payload, once linked to an antibody via the GGFG linker, has demonstrated good stability in human plasma with minimal premature drug release.[15][16][17]
Q3: Which analytical techniques are recommended for monitoring the stability and integrity of my final antibody-drug conjugate (ADC) made with this linker-payload?
A3: A combination of orthogonal analytical methods is essential for characterizing ADCs.[18] Recommended techniques include:
-
Size-Exclusion Chromatography (SEC-HPLC): This is the primary method to detect and quantify aggregation or fragmentation of the ADC.[7][19][20]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC can be used to determine the drug-to-antibody ratio (DAR) and assess heterogeneity, as conjugation with the hydrophobic DBCO-linker-Dxd increases the overall hydrophobicity of the antibody.[18][20]
-
Reverse-Phase HPLC (RP-HPLC): This technique is useful for evaluating the stability of the payload and detecting free drug that may have been prematurely released.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the identity of degradation products, confirming the mass of the intact ADC, and identifying fragments or prematurely cleaved payload.[21][22][23]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimental use of this compound and the resulting ADCs.
Q4: I am observing a loss of ADC efficacy in my cell-based assays. What could be the cause?
A4: A loss of efficacy can stem from several factors related to ADC integrity.
-
Potential Cause 1: Premature Payload Release: The GGFG linker may be undergoing premature cleavage in your experimental setup, leading to a reduced concentration of active ADC.[24][25] This can be caused by linker instability in the culture medium or cleavage by extracellular proteases.
-
Troubleshooting Steps:
-
Analyze Supernatant: Use RP-HPLC or LC-MS to analyze the cell culture supernatant for the presence of free Dxd payload.
-
Assess Linker Stability: Incubate the ADC in the cell culture medium (without cells) for the duration of the experiment and analyze for degradation using the methods above.
-
Confirm Target Cell Enzyme Activity: Ensure that the target cells express sufficient levels of the necessary lysosomal enzymes (e.g., Cathepsin B) to cleave the GGFG linker.[24] This can be measured with specific enzymatic activity assays.[14]
-
-
Potential Cause 2: ADC Aggregation: Aggregated ADCs may have reduced binding affinity to the target antigen and altered cellular uptake, leading to lower efficacy.[26] Aggregation is often driven by the increased hydrophobicity from the linker-payload.[7][26][27]
-
Troubleshooting Steps:
-
Quantify Aggregation: Analyze the ADC solution using SEC-HPLC or Dynamic Light Scattering (DLS) to determine the percentage of high-molecular-weight (HMW) species.[19][26]
-
Optimize Formulation: If aggregation is high, consider optimizing the formulation buffer. This can include adjusting the pH away from the ADC's isoelectric point (pI) or adding stabilizing excipients like sugars (sucrose), amino acids (arginine), or non-ionic surfactants (polysorbate 20/80).[19][26]
-
Q5: My in vivo experiments are showing unexpected off-target toxicity. How can I troubleshoot this?
A5: Unexpected toxicity is often a result of premature payload release in systemic circulation.[24][25]
-
Potential Cause: Linker Instability in Plasma: While the GGFG linker is designed for plasma stability, this can be species-dependent.[12][15] For example, some peptide linkers like Val-Cit are known to be unstable in mouse plasma due to carboxylesterase activity, a phenomenon not observed in human plasma.[24]
-
Troubleshooting Steps:
-
Perform a Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C. At various time points, analyze samples by RP-HPLC or LC-MS to quantify the amount of released payload.
-
Review Linker Chemistry: The GGFG linker is generally considered to have good plasma stability.[12][14] If significant instability is confirmed, it may indicate an issue with the specific ADC construct or formulation.
-
Characterize Released Species: Use LC-MS to identify the exact chemical form of the released species to confirm if it is the intact Dxd payload.[21]
-
Q6: The drug-to-antibody ratio (DAR) of my purified ADC is lower than expected after conjugation and purification.
A6: A lower-than-expected DAR can be due to issues during the conjugation reaction or degradation post-conjugation.
-
Potential Cause 1: Inefficient Conjugation: The DBCO-azide "click" reaction may not have gone to completion.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound reagent has not degraded. If possible, confirm its purity by HPLC before use.
-
Optimize Reaction Conditions: Review the conjugation protocol. Ensure the molar excess of the DBCO reagent is sufficient. While the reaction is generally fast at room temperature, extending the incubation time or adjusting the pH of the buffer (if compatible with the antibody) may improve efficiency.[8]
-
-
Potential Cause 2: Degradation During Handling/Purification: The linker may be susceptible to degradation under the conditions used for purification or buffer exchange.
-
Troubleshooting Steps:
-
Analyze Purification Fractions: Analyze both the desired ADC fractions and the waste/side fractions from your purification column (e.g., HIC or SEC) to see if free drug-linker is present.
-
Assess pH and Temperature Stress: Evaluate if the pH or temperature conditions during purification are causing linker hydrolysis.[22] Conduct forced degradation studies by exposing the ADC to the pH and temperature extremes of your process for a short time and analyzing the impact.
-
Data & Protocols
Quantitative Data Summary
The stability of this compound and ADCs derived from it is influenced by multiple factors. The tables below summarize key parameters.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
|---|---|---|---|
| Lyophilized Powder | -20°C to -80°C | > 6 months | Protect from light, keep desiccated.[1][4][5] |
| Reconstituted Stock (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| Reconstituted Stock (in DMSO) | -20°C | Up to 1 month | Protect from light.[1] |
| ADC in Aqueous Buffer | -80°C | Variable (weeks to months) | pH 5-7, use cryoprotectants for stability.[6] |
| ADC in Aqueous Buffer | 4°C | Variable (days to weeks) | Sterile buffer, pH 5-7.[3] |
Table 2: Factors Influencing Linker-Payload Stability
| Factor | Condition | Impact on Stability | Rationale |
|---|---|---|---|
| pH | Acidic (pH 4.5 - 5.5) | Decreased | Promotes enzymatic cleavage by lysosomal proteases (e.g., Cathepsins).[12][14] Some linkers can also be susceptible to acid-catalyzed hydrolysis.[28][29] |
| Neutral (pH 7.4) | High | The GGFG linker is designed to be stable at physiological pH to minimize premature drug release in circulation.[12][15] | |
| Basic (pH > 8.0) | Decreased | High pH can accelerate hydrolysis of the peptide linker or other components of the ADC.[30] | |
| Temperature | > 25°C | Decreased | Elevated temperatures can accelerate chemical degradation pathways and induce protein unfolding and aggregation.[7][26] |
| Enzymes | Cathepsin B/L | Decreased (Cleavage) | These lysosomal proteases are the intended cleavage agents for the GGFG peptide sequence.[12][13][31] |
| Plasma Proteases | Generally Stable | The GGFG linker shows good stability in human plasma, but susceptibility can be species-specific.[15][24] |
| Reducing Agents | Thiols (e.g., GSH) | Moderate Impact | High concentrations of thiols like glutathione (B108866) (GSH) may interact with and reduce the stability of the DBCO group over time.[32] |
Experimental Protocols
Protocol 1: Assessing ADC Stability by RP-HPLC
Objective: To quantify the premature release of the Dxd payload from an ADC in a buffered solution or biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Incubate the ADC (e.g., at 1 mg/mL) in the desired matrix (e.g., PBS pH 7.4 or human plasma) at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot.[32]
-
For plasma samples, precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[32]
-
Collect the supernatant for analysis. For buffer samples, dilute with the mobile phase as needed.
-
-
Chromatographic Conditions:
-
System: HPLC or UPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: Monitor at the absorbance maximum for Dxd and at 280 nm for the antibody.
-
-
Data Analysis:
-
Identify the peak corresponding to the free Dxd payload by comparing its retention time to a pure standard.
-
Integrate the peak area of the free payload at each time point.
-
Calculate the percentage of released drug relative to the total potential payload in the initial ADC sample.
-
Protocol 2: Quantifying ADC Aggregation by SEC-HPLC
Objective: To measure the percentage of high-molecular-weight (HMW) aggregates in an ADC sample.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter immediately before injection to remove extraneous particles.[19]
-
-
Chromatographic Conditions:
-
System: HPLC or UPLC with a UV or fluorescence detector.
-
Column: A suitable SEC column designed for protein separation (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 20-30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the HMW species (eluting first), the ADC monomer, and any low-molecular-weight (LMW) fragments.
-
Integrate the area of all peaks.
-
Calculate the percentage of aggregates by dividing the HMW peak area by the total area of all peaks and multiplying by 100.[26]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. DBCO Reaction — Principles. Diarylcyclooctynes | by Click Chemistry Tools | Medium [medium.com]
- 11. broadpharm.com [broadpharm.com]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. benchchem.com [benchchem.com]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. pharmtech.com [pharmtech.com]
- 28. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for DBCO Conjugation
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during bioconjugation experiments utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the ideal buffer for DBCO conjugation reactions?
A1: The choice of buffer is critical for a successful DBCO conjugation. For the copper-free click reaction itself, phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4 is a widely recommended and effective buffer.[1] Other suitable buffers include HEPES, MES, and borate (B1201080) buffer.[2][3] It is crucial to ensure that the buffer is free of sodium azide (B81097), as it will react with the DBCO group and inhibit the desired conjugation.[1][4][5]
Q2: What is the optimal pH for DBCO conjugation?
A2: The DBCO-azide cycloaddition reaction is efficient over a broad pH range, typically between pH 7 and 9.[2] Some studies have shown that higher pH values can increase reaction rates, except when using HEPES buffer.[3] However, if you are first labeling a protein with a DBCO-NHS ester, that initial reaction with primary amines requires a pH of 7.2-8.5.[6]
Q3: Can I use buffers containing primary amines like Tris or glycine (B1666218)?
A3: You should avoid buffers containing primary amines, such as Tris and glycine, only during the initial step of labeling your biomolecule with a DBCO-NHS ester.[5][7] The primary amines in these buffers will compete with the target amine groups on your biomolecule, leading to low labeling efficiency.[5] For the subsequent click chemistry reaction between the DBCO-labeled molecule and the azide-labeled molecule, these buffers are generally acceptable, provided the pH is within the optimal range.
Q4: My DBCO reagent is not soluble in aqueous buffers. What should I do?
A4: Many DBCO reagents have poor aqueous solubility. To overcome this, first, dissolve the DBCO reagent in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[5][6][8] This stock solution can then be added to your aqueous reaction buffer containing the azide-functionalized molecule.[8] It is important to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10-20%) to prevent precipitation of proteins or other biomolecules.[5][8]
Q5: What effect do common buffer additives have on the conjugation reaction?
A5: Additives such as glycerol, NaCl, KCl, potassium phosphate, and chelating agents like EDTA generally do not affect the efficiency of the DBCO conjugation reaction.[4][9] However, as mentioned previously, sodium azide must be strictly avoided as it will directly compete with your azide-tagged molecule.[4][9]
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is one of the most common problems encountered during DBCO conjugation. The following sections outline potential causes and their solutions.
Possible Cause 1: Incompatible Buffer System
| Specific Issue | Recommended Solution |
| Buffer contains sodium azide. [1][4] | Remove sodium azide from your buffer system. This can be achieved through dialysis or by using a spin desalting column to exchange the buffer to a suitable alternative like PBS or HEPES.[4] |
| Using Tris or glycine buffer during DBCO-NHS ester labeling. [5] | For the NHS ester labeling step, switch to an amine-free buffer such as PBS, HEPES, or borate buffer at a pH of 7.2-8.5.[2][6] |
| Precipitation of DBCO reagent. | First, dissolve the DBCO reagent in a small amount of DMSO or DMF before adding it to the aqueous reaction buffer. Keep the final organic solvent concentration below 20%.[8] Using DBCO reagents with integrated PEG spacers can also enhance aqueous solubility.[5][10] |
Possible Cause 2: Suboptimal Reaction Conditions
| Parameter | Recommended Optimization Steps |
| Molar Ratio | An excess of one reactant is often used to drive the reaction to completion. A starting point is a 1.5 to 10-fold molar excess of the less critical component.[6] For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.[6] |
| Temperature | DBCO-azide reactions can proceed at temperatures from 4°C to 37°C.[2][6] Higher temperatures generally lead to faster reaction rates.[6] If your biomolecules are stable, consider running the reaction at room temperature (20-25°C) or 37°C.[6] |
| Incubation Time | Typical reaction times range from 4 to 12 hours.[6] For slower reactions, especially at lower concentrations or temperatures, extending the incubation period to 24-48 hours can improve yields.[6] |
Possible Cause 3: Reagent Quality and Handling
| Specific Issue | Recommended Solution |
| Hydrolyzed DBCO-NHS ester. | DBCO-NHS esters are moisture-sensitive.[5][6] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused reconstituted reagent.[2][6] |
| Incomplete initial labeling of starting materials. | It is crucial to confirm that both biomolecules have been successfully functionalized with DBCO and azide groups, respectively, before proceeding with the conjugation reaction.[6] Use analytical methods like UV-Vis spectroscopy or mass spectrometry to verify labeling.[6] |
Experimental Protocols
Protocol 1: General Buffer Preparation for DBCO Conjugation
-
Choose a suitable buffer: Phosphate-buffered saline (PBS) is a common choice. Other options include HEPES or borate buffers.
-
Prepare the buffer solution: For 1x PBS, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.
-
Adjust the pH: Adjust the pH to 7.4 using HCl or NaOH.
-
Final volume: Add purified water to a final volume of 1 liter.
-
Sterilization (optional): If necessary for your application, sterilize the buffer by autoclaving or filtration.
-
Crucial final check: Ensure that no sodium azide has been added to the buffer.
Protocol 2: A Typical DBCO Conjugation Reaction
-
Prepare the azide-containing molecule: Dissolve your azide-functionalized molecule in an appropriate azide-free buffer (e.g., PBS) to the desired concentration.[6]
-
Prepare the DBCO-containing molecule: If the DBCO reagent is not readily soluble in aqueous buffer, prepare a concentrated stock solution by first dissolving it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[8]
-
Set up the reaction: Add the DBCO solution to the azide solution. A typical starting molar ratio is 1.5 to 3 equivalents of DBCO per equivalent of the azide-containing molecule.[8]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[6][8]
-
Purification: After the incubation period, remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or spin desalting columns.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Synthesis of ADCs with Cleavable Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cleavable linkers in Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using cleavable linkers in ADC synthesis?
The most prevalent issues with cleavable linkers in ADCs are premature payload release in the bloodstream, off-target toxicity, ADC aggregation, and challenges in translating preclinical results to clinical settings.[1] An ideal linker must be stable in circulation and only release the cytotoxic payload within the target tumor microenvironment or inside cancer cells.[][3]
-
Premature Payload Release: Compared to non-cleavable linkers, cleavable linkers can exhibit lower stability in the bloodstream, leading to the early release of the cytotoxic drug.[1] This can be triggered by physiological conditions or enzymes present in plasma.[1]
-
Off-Target Toxicity: The premature release of the payload can cause damage to healthy cells, resulting in toxicities such as neutropenia, thrombocytopenia, and hepatotoxicity.[1] This is a significant reason for the failure of some ADCs in clinical trials.[1]
-
ADC Aggregation: Some linkers, particularly those with hydrophobic characteristics like the commonly used valine-citrulline (Val-Cit) linker, can cause the ADC to aggregate.[1][3] Aggregation can negatively impact the ADC's stability, manufacturing, and pharmacokinetic properties.[1]
-
Species-Specific Stability: Certain linkers show different stability profiles in preclinical animal models compared to humans.[1] For instance, the Val-Cit linker is known to be unstable in mouse plasma due to the presence of carboxylesterase Ces1C, which is not the case in human plasma.[1] This can complicate the interpretation of preclinical efficacy and toxicity studies.[1]
Q2: My ADC is showing significant off-target toxicity in vivo. What is the likely cause and how can I investigate it?
Significant off-target toxicity is often a direct result of premature payload release from the ADC in circulation.[1] The linker is designed to be stable in the bloodstream, but various factors can lead to its early cleavage.[1]
Potential Causes:
-
Linker Instability in Plasma: The linker may be susceptible to cleavage by enzymes present in plasma, such as carboxylesterases.[1]
-
Chemical Instability: The chemical bond of the linker (e.g., hydrazone, disulfide) may not be sufficiently stable at physiological pH or in the presence of plasma components.[1]
-
Bystander Effect: While the bystander effect (killing of neighboring antigen-negative cells) can be beneficial for treating heterogeneous tumors, an overly potent and freely diffusible payload released near healthy tissues can cause toxicity.[1]
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Conduct a plasma stability assay to measure the rate of payload release over time in plasma from relevant species.[1]
-
Bystander Effect Assay: Use a co-culture of target-positive and target-negative cells to determine if the released payload is indiscriminately killing neighboring cells.[1]
Q3: My ADC with a Val-Cit linker shows poor efficacy in my mouse model, but I expect it to be effective. Why might this be happening?
A common reason for the discrepancy between expected and observed efficacy of Val-Cit linker-based ADCs in murine models is the linker's instability in mouse plasma.[1] Mouse plasma contains a carboxylesterase that can cleave the Val-Cit linker, leading to premature payload release before the ADC can reach the tumor.[1] This phenomenon is not observed in human or monkey plasma, where the Val-Cit linker is generally stable.[1]
Troubleshooting Steps:
-
Confirm Linker Instability: Perform an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly higher rate of payload release would be expected in mouse plasma.[1]
-
Consider Alternative Linkers: For preclinical studies in mice, consider using a linker with improved stability in mouse plasma, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker.[1]
-
Evaluate In Vitro Potency: Ensure the ADC is potent in vitro against your target cell line using a cytotoxicity assay to rule out any issues with the antibody, payload, or conjugation.[1]
Q4: I am observing aggregation of my ADC during purification and storage. What are the likely causes and how can I mitigate this?
ADC aggregation is a common issue, particularly with hydrophobic payloads and linkers, and can compromise the efficacy and safety of the ADC.[1]
Mitigation Strategies:
-
Linker and Payload Selection: If possible, select more hydrophilic linkers or payloads.[1]
-
Site-Specific Conjugation: Utilize site-specific conjugation technologies to create more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can improve stability.[1]
-
Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common experimental issues.
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Inefficient Conjugation Reaction | Verify reaction parameters (pH, temperature, time). | Optimize reaction conditions. |
| Poor Quality of Linker-Payload | Assess purity and reactivity of the linker-payload reagent. | Use high-quality, well-characterized reagents. |
| Antibody Modification/Degradation | Analyze the antibody for modifications (e.g., oxidation) that may interfere with conjugation. | Ensure consistent antibody production and purification. |
| Inaccurate DAR Measurement | Validate the analytical method used for DAR determination (e.g., HIC-HPLC, LC-MS). | Use a validated and robust analytical method. |
Problem 2: Inconsistent DAR Between Batches
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Variability in Reaction Conditions | Review and standardize all reaction parameters. | Tightly control and document all reaction parameters.[1] |
| Inconsistent Reagent Quality | Qualify new batches of antibody and linker-payload. | Ensure consistent quality of all starting materials.[1] |
| Analytical Method Variability | Assess the precision and robustness of the DAR measurement method. | Validate and standardize the analytical method.[1] |
Problem 3: ADC Shows Lower Than Expected Potency (High IC50) in a Cytotoxicity Assay
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Poor Antibody Binding | Verify antibody binding to target cells using flow cytometry or ELISA. | Confirm high-affinity binding of the unconjugated antibody. |
| Inefficient ADC Internalization | Assess ADC internalization using fluorescently labeled ADCs and microscopy or flow cytometry. | Confirm that the ADC is internalized by the target cells. |
| Inefficient Linker Cleavage | Measure the activity of the target enzyme (e.g., Cathepsin B for Val-Cit linkers) in cell lysates. | Ensure target cells have sufficient levels of the required enzyme.[1] |
| Inactive Payload | Confirm the activity of the free payload in a separate cytotoxicity assay. | Verify the potency of the unconjugated drug. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[4]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[4]
-
At each time point, analyze the samples to quantify the amount of intact ADC and released payload.[4] This can be achieved through methods such as:
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[4]
-
Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).[4]
-
Assess cell viability using an MTT assay.[4]
-
Add MTT solution to each well, incubate to allow formazan (B1609692) crystal formation, and then solubilize the crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the IC50 value by plotting cell viability against the logarithm of the concentration.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP for antigen-negative cells).[4]
-
Treat the co-culture with the ADC at various concentrations.[4]
-
After a defined incubation period, analyze the viability of each cell population separately using flow cytometry or fluorescence microscopy.
-
Determine the extent of killing of the antigen-negative cells to assess the bystander effect.
Visualizations
Logical Workflow for Troubleshooting Low ADC Potency
Caption: Troubleshooting workflow for low ADC potency.
General Mechanism of Action for ADCs with Cleavable Linkers
Caption: Mechanism of action for an ADC with a cleavable linker.
Experimental Workflow for ADC Synthesis and Characterization
References
Technical Support Center: Strategies to Overcome Dxd Payload Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance to Deruxtecan (Dxd) payloads in antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to help you diagnose and address experimental challenges related to Dxd payload resistance.
Category 1: Investigating Loss of ADC Efficacy
Question: My HER2-positive cancer cell line, which was initially sensitive, is now showing reduced response to Trastuzumab Deruxtecan (T-DXd). What are the primary mechanisms I should investigate?
Answer: When observing acquired resistance to T-DXd, the initial investigation should focus on two main areas: alterations in the target antigen and changes related to the payload's mechanism of action.
-
Target-Related Alterations: The most common cause is a change in the HER2 target itself. You should assess:
-
Loss or Downregulation of HER2 Expression: A significant number of clinical cases show a decrease in HER2 expression, with some progressing to complete HER2 loss (IHC 0) after T-DXd treatment.[1][2][3][4][5] This reduction impairs ADC binding and subsequent internalization.
-
Mutations in the HER2 Extracellular Domain: Specific mutations within the trastuzumab binding site (e.g., V597M, P593R) can disrupt the antibody-antigen interaction, preventing the ADC from binding effectively and being internalized.[1][2][3][4]
-
Impaired ADC Internalization: Even with HER2 expression, other factors can limit ADC uptake. Overexpression of EGFR, a dimerization partner of HER2, has been shown to restrict HER2 dynamics and limit T-DXd internalization.[6]
-
-
Payload-Related Alterations: If HER2 expression and binding appear normal, the resistance is likely related to the Dxd payload. Key mechanisms include:
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCC1 and ABCG2, can actively pump the Dxd payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[7][8][9]
-
Mutations in the Payload's Target (TOP1): Acquired mutations in the Topoisomerase I (TOP1) gene can reduce the enzyme's activity or its affinity for the Dxd payload, rendering the drug ineffective.[10][11][12][13]
-
Downregulation of SLFN11: Schlafen family member 11 (SLFN11) is a key determinant of sensitivity to DNA-damaging agents.[14][15] Its epigenetic silencing or loss is a common mechanism of resistance to topoisomerase inhibitors like Dxd.[16]
-
Alterations in DNA Damage Repair (DDR) Pathways: Mutations in genes involved in DNA repair, such as SLX4, can also confer resistance to the TOP1 inhibitor payload.[17][18][19][20]
-
A logical first step is to quantify HER2 surface expression via flow cytometry and assess for mutations in ERBB2 (the gene encoding HER2) and TOP1 using sequencing.
Question: How can I determine if reduced ADC internalization is the cause of resistance in my cell line?
Answer: You can experimentally verify reduced ADC internalization through several methods:
-
Flow Cytometry: Use a fluorescently labeled version of the ADC (or a labeled secondary antibody against the ADC's primary antibody) to quantify the amount of ADC bound to and internalized by the resistant cells compared to the parental (sensitive) cells. A significant decrease in fluorescence in the resistant line suggests an internalization defect.
-
Confocal Microscopy: Visualize the subcellular localization of the fluorescently labeled ADC. In sensitive cells, you should observe the ADC trafficking to lysosomal compartments. In resistant cells with an internalization defect, the ADC may remain on the cell surface or show reduced lysosomal co-localization.
-
LC-MS/MS Analysis: Directly measure the concentration of the Dxd payload inside the cells after a specific incubation time.[1] This quantitative method provides direct evidence of reduced drug delivery and can confirm if less payload is reaching its intracellular target.[1]
Category 2: Addressing Payload-Specific Resistance
Question: My T-DXd resistant cells show cross-resistance to other topoisomerase I inhibitors, but not to microtubule inhibitors. What does this suggest?
Answer: This pattern strongly indicates a payload-specific resistance mechanism. The resistance is tied to the mode of action of the Dxd payload (a TOP1 inhibitor) rather than the antibody-mediated delivery. The most probable causes are:
-
Acquired TOP1 Mutations: The cancer cells may have developed mutations in the TOP1 gene.[10][11] These mutations can alter the protein structure, leading to reduced enzymatic activity or preventing the Dxd payload from binding effectively.[11] This would confer resistance to Dxd and other TOP1 inhibitors like SN-38.[10]
-
Loss of TOP1 Expression: In some preclinical models, resistance was associated with a complete loss of the Topoisomerase I protein, making the payload's target absent.[21]
-
Downregulation of SLFN11: Loss of SLFN11 expression is a known mechanism of resistance to a broad range of DNA-damaging agents, including TOP1 inhibitors.[14][15][16]
-
Upregulation of Efflux Pumps: ABC transporters can have broad substrate specificity. It is possible that the same pumps responsible for effluxing Dxd also recognize and transport other TOP1 inhibitors.[7][8]
To overcome this, consider switching to an ADC with a different class of payload, such as one carrying a microtubule inhibitor (e.g., T-DM1).[21] Alternatively, combination therapies targeting associated pathways, such as ATR inhibitors in SLFN11-low cells, may restore sensitivity.[16][22]
Question: How can I test if drug efflux pumps are causing Dxd resistance in my experiments?
Answer: You can functionally assess the contribution of efflux pumps with the following approaches:
-
Pharmacological Inhibition: Co-incubate your resistant cells with the ADC and a known inhibitor of ABC transporters (e.g., Reversan for ABCC1, KO-143 for ABCG2).[7] If the addition of the inhibitor restores sensitivity to the ADC, it strongly implicates efflux pump activity in the resistance mechanism.
-
Gene Expression Analysis: Use qRT-PCR or RNA-Seq to compare the expression levels of key efflux pump genes (ABCC1, ABCG2, etc.) between your resistant and parental cell lines. A significant upregulation (e.g., 7-fold for ABCC1) in the resistant line is a strong indicator.[7]
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or shRNA to knock out or knock down the expression of the overexpressed efflux pump gene in your resistant cells. A subsequent restoration of sensitivity to the ADC would provide definitive evidence of its role in resistance.[7]
Category 3: Strategies to Overcome Resistance
Question: What are the current therapeutic strategies being explored to overcome resistance caused by HER2 loss?
Answer: Overcoming resistance due to HER2 loss requires delivering the cytotoxic payload through an alternative mechanism. Key strategies include:
-
Combination with a Different ADC: A promising approach is to use a low-dose combination of T-DXd with an ADC targeting a different, highly expressed antigen, such as TROP2 (e.g., Datopotamab Deruxtecan, Dato-DXd).[1][3] This provides an alternative route for the Dxd payload to enter the tumor cells, compensating for the reduced HER2-mediated delivery and overcoming heterogeneous target expression.[1][3][4][23]
-
Leveraging the Bystander Effect: T-DXd is designed with a cleavable linker and a membrane-permeable Dxd payload, which allows it to exert a potent "bystander effect."[24][25][26] The payload, once released from a HER2-positive cell, can diffuse and kill adjacent HER2-negative cells.[26][27] Optimizing dosing to maximize this effect in a mixed-population tumor is an area of active research.
Question: My resistant cells have downregulated SLFN11. Are there strategies to re-sensitize them to the Dxd payload?
Answer: Yes, SLFN11-mediated resistance can be addressed with several combination strategies:
-
Combination with ATR Inhibitors: Cells with low SLFN11 expression are often sensitive to inhibitors of the DNA damage response pathway, particularly ATR inhibitors (e.g., ceralasertib).[16] Combining an ATR inhibitor with a Dxd-based ADC has been shown to re-sensitize SLFN11-low resistant cells both in vitro and in vivo.[16][22][28] PARP inhibitors are also being explored.[7][29]
-
Epigenetic Modulation: Since SLFN11 expression is often suppressed epigenetically, drugs that modify the epigenome can restore its expression.[14] Class I histone deacetylase (HDAC) inhibitors have been shown to strongly induce SLFN11 mRNA and protein levels, thereby sensitizing cancer cells to DNA-damaging agents.[14]
Appendices
Data Presentation
Table 1: Summary of Key Dxd Payload Resistance Mechanisms & Overcoming Strategies
| Resistance Mechanism Category | Specific Alteration | Consequence | Strategy to Overcome |
| Target-Related | Loss/Downregulation of HER2 | Reduced ADC binding & internalization | Combine with an ADC targeting another antigen (e.g., TROP2)[1][3] |
| Mutations in HER2 Binding Site | Prevents ADC binding | Combine with an ADC targeting another antigen[1][4] | |
| EGFR Overexpression | Limits HER2/ADC internalization | Combine with EGFR monoclonal antibodies (e.g., Cetuximab)[6] | |
| Payload-Related | Upregulation of Efflux Pumps (ABCC1, ABCG2) | Increased payload efflux, reduced intracellular concentration | Co-administer with efflux pump inhibitors; Switch to ADC with non-substrate payload[7][8] |
| Mutations or Loss of TOP1 | Payload target is altered or absent | Switch to ADC with a different payload MOA (e.g., microtubule inhibitor)[21] | |
| Loss/Downregulation of SLFN11 | Reduced sensitivity to DNA damage | Combine with DDR inhibitors (e.g., ATRi, PARPi); Use epigenetic modulators (HDACi)[14][16] | |
| Alterations in DDR pathways (e.g., SLX4) | Increased repair of payload-induced DNA damage | Combine with DDR inhibitors (e.g., ATRi, PARPi)[19][22] |
Table 2: Examples of IC50/GI50 Fold Change in Resistant Preclinical Models
| ADC | Cell Line Model | Resistance Mechanism | IC50/GI50 Fold Increase (Resistant vs. Parental) | Reference |
| T-DXd | NCI-H2170 (Lung) | Reduced HER2 expression, Increased efflux (ABCC1) | ~200-fold | [7] |
| T-DXd | HCC1954 (Breast) | Reduced HER2 expression | ~1640-fold | [7] |
| Dato-DXd | NCI-N87 (Gastric) | Loss of SLFN11 | >40-fold | [16] |
Table 3: Frequency of Resistance-Associated Alterations in Clinical Samples
| Alteration | Cancer Type | Frequency in Post-ADC Treatment Cohort | Reference |
| Decrease in HER2 Expression | Metastatic Breast Cancer | 49% of cases showed a decrease; 52% of those had complete loss (IHC 0) | [1][2][4] |
| Acquired TOP1 Mutations | Metastatic Breast Cancer | 6.0% - 12.9% | [10][13] |
Experimental Protocols
Protocol 1: Generation of an ADC-Resistant Cell Line via Pulsatile Dosing
Objective: To generate a stable cell line with acquired resistance to a Dxd-payload ADC for mechanistic studies.
Methodology:
-
Determine Initial IC50: Culture the parental (sensitive) cell line and perform a dose-response assay to determine the initial IC50 of the ADC.
-
Initial Exposure: Treat the parental cells with the ADC at a concentration equivalent to their IC50 for 72-96 hours.
-
Recovery Phase: Remove the drug-containing media, wash the cells with PBS, and culture them in fresh, drug-free media until the cell population recovers and resumes normal proliferation.
-
Dose Escalation: Once the cells have recovered, repeat the treatment (pulse) with a slightly higher concentration of the ADC (e.g., 1.5-2x the previous concentration).
-
Iterative Cycles: Continue this cyclical process of high-dose pulsatile treatment followed by a recovery period.[7][16] The gradual increase in drug concentration selects for resistant clones.
-
Confirmation of Resistance: After several cycles (typically 6-12 months), perform a new dose-response assay on the cultured population. A significant shift in the IC50 (e.g., >10-fold) compared to the original parental line indicates the establishment of a resistant model.
-
Clonal Selection (Optional): Perform single-cell cloning to isolate and expand individual resistant clones for more homogenous downstream analysis.
Protocol 2: Assessment of Efflux Pump Activity using a Fluorescent Substrate
Objective: To functionally assess whether increased efflux pump activity contributes to the resistant phenotype.
Methodology:
-
Cell Preparation: Seed both parental and resistant cells in parallel plates suitable for flow cytometry or fluorescence microscopy (e.g., 12-well plates).
-
Inhibitor Pre-incubation: Treat one set of wells for each cell line with an appropriate efflux pump inhibitor (e.g., 10 µM Reversan) for 1 hour at 37°C. Treat the control set with vehicle (e.g., DMSO).
-
Substrate Loading: Add a fluorescent substrate of the suspected pump (e.g., Calcein-AM for P-gp/MDR1) to all wells and incubate for 30-60 minutes at 37°C. Calcein-AM is non-fluorescent and cell-permeable; inside the cell, esterases cleave it into fluorescent calcein, which is a pump substrate.
-
Wash and Read: Wash the cells with cold PBS to remove extracellular substrate.
-
Quantification:
-
Flow Cytometry: Harvest the cells and analyze them immediately. An increase in intracellular fluorescence in the inhibitor-treated cells compared to the vehicle-treated cells indicates active efflux. A significantly lower baseline fluorescence in resistant cells compared to parental cells (which is rescued by the inhibitor) points to pump overexpression as a resistance mechanism.
-
Fluorescence Microscopy: Capture images to visually confirm differences in intracellular fluorescence between the conditions.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Dxd Resistance
Caption: A logical workflow for diagnosing the mechanism of acquired resistance to Dxd-based ADCs.
Diagram 2: Key Mechanisms of Dxd Payload Resistance
Caption: Overview of major resistance pathways affecting ADC efficacy at different stages.
Diagram 3: Experimental Workflow for Characterizing a Resistant Cell Line
References
- 1. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 6. google.com [google.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TOP1 Mutations and Cross-Resistance to Antibody-Drug Conjugates in Patients with Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Antibody–drug conjugates in breast cancer: mechanisms of resistance and future therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. vjoncology.com [vjoncology.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 27. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. BIOCELL | SLFN11 Deficiency-Induced Gemcitabine Resistance Is Overcome by Agents Targeting the DNA Damage Response in Pancreatic Cancer Cells [techscience.com]
Validation & Comparative
Validating ADC Purity Post-DBCO Conjugation: A Comparative Guide to HPLC-Based Methods
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure safety and efficacy. A critical quality attribute (CQA) is the purity of the final conjugate, particularly after the conjugation step. For ADCs synthesized using modern bioorthogonal techniques like the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" involving Dibenzocyclooctyne (DBCO), validating the purity and assessing the level of aggregation is paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose.
This guide provides an objective comparison of Size-Exclusion Chromatography (SEC-HPLC) with other key HPLC methods for characterizing ADCs post-DBCO conjugation. It includes detailed experimental protocols, comparative data, and workflows to assist researchers in selecting the optimal analytical strategy.
Comparison of Key HPLC Methods for ADC Analysis
While SEC-HPLC is the primary method for assessing ADC purity in terms of aggregation and fragmentation, a comprehensive analysis often involves orthogonal methods like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase (RP) HPLC to provide a complete picture of the ADC's characteristics.
| Method | Principle | Key Information Provided | Advantages | Limitations |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on the hydrodynamic radius (molecular size) in a non-denaturing mobile phase.[1] | - Quantification of high molecular weight species (aggregates) and fragments.[2][3]- Assessment of overall purity and stability.[1] | - Preserves the native structure of the ADC.- Robust and reproducible for monitoring product stability.[4]- Ideal for quantifying aggregates, a critical quality attribute.[2] | - Does not provide information on the drug-to-antibody ratio (DAR).[4]- Potential for non-specific interactions between the ADC and the column matrix can affect results.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the ADC under non-denaturing conditions.[6][7] | - Determination of the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[6][7] | - "Gold-standard" for DAR analysis of cysteine-linked ADCs.[4]- Preserves the native ADC structure during analysis.[8] | - May have limited resolution for highly heterogeneous lysine-linked ADCs.[6]- Unconjugated antibody may co-elute with low-DAR species.[4] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions (organic solvents, acidic pH).[4] | - DAR determination after chemical reduction of the ADC into its light and heavy chain subunits.[2][9]- Quantification of residual free drug and other impurities.[3][4] | - High resolution for reduced ADC subunits.[4]- Can be directly coupled with Mass Spectrometry (MS) for detailed characterization.[4][10] | - Denaturing conditions are not suitable for analyzing the intact, native ADC.[4]- Resolution can be challenging for complex, heterogeneous conjugates.[4] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in ADC characterization.
Protocol 1: SEC-HPLC for Purity and Aggregate Analysis
This protocol is designed to quantify the monomeric ADC and separate it from potential aggregates and fragments.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[2] If necessary, filter the sample through a 0.22 µm spin filter to remove particulates.[11]
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.[11] Calculate the percentage of each species relative to the total integrated peak area to determine purity and the extent of aggregation.[3]
Protocol 2: HIC-HPLC for DAR Determination
This protocol is used to determine the average DAR by separating ADC species with different drug loads.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
HPLC System and Column:
-
System: HPLC with a UV detector.
-
Column: A HIC column, such as a MAbPac HIC-10 or HIC-20.[12]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.[8]
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.[8]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection: UV at 280 nm.[2]
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes to elute species of increasing hydrophobicity.
-
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[2] The unconjugated antibody, being the least hydrophobic, will elute first.[6] Calculate the percentage of each species and the average DAR based on the weighted average of the peak areas.
Protocol 3: RP-HPLC for Reduced Chain Analysis
This protocol assesses DAR by analyzing the individual light and heavy chains of the ADC.
-
Sample Preparation: Reduce the ADC by incubating it with a reducing agent like Dithiothreitol (DTT) at 37°C for 30 minutes to cleave the inter-chain disulfide bonds.[2]
-
HPLC System and Column:
-
System: HPLC with a UV detector, column heater recommended.
-
Column: A reversed-phase column suitable for proteins, such as a Sepax Proteomix RP.[9]
-
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).[2] The average DAR can be calculated from the relative peak areas of these chains.
ADC Characterization Workflow
The overall process from conjugation to final characterization involves several key steps to ensure a high-quality product.
Caption: High-level workflow for ADC synthesis, purification, and analytical characterization.
Logic for Selecting the Appropriate HPLC Method
Choosing the right analytical technique depends on the specific question being asked about the ADC's quality attributes.
Caption: Decision tree for selecting an HPLC method based on the ADC quality attribute.
Summary of Expected Results
The following table summarizes representative data that can be obtained from the different HPLC methods for a purified ADC after DBCO conjugation. The use of a hydrophilic PEG spacer in many DBCO linkers can help mitigate aggregation.[11]
| Analysis Method | Parameter | Example Result | Reference |
| SEC-HPLC | Purity (Monomer %) | >98% | [3] |
| Aggregation % | <2% | [3] | |
| Fragmentation % | <1% | ||
| HIC-HPLC | Average DAR | 3.9 | [1] |
| Unconjugated Ab (DAR0) | <5% | ||
| DAR Distribution | DAR0, DAR2, DAR4 species resolved | [2] | |
| RP-HPLC (Reduced) | Average DAR | 3.8 | [3] |
| Residual Free Drug | <0.5% | [3] | |
| Conjugated Light Chains | L0, L1 peaks quantified | [2] | |
| Conjugated Heavy Chains | H0, H1, H2 peaks quantified | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. ppd.com [ppd.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of DBCO-PEG4-GGFG-Dxd Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The DBCO-PEG4-GGFG-Dxd drug-linker represents a sophisticated platform for targeted cancer therapy, combining a potent topoisomerase I inhibitor payload (Dxd) with a cleavable tetrapeptide linker (GGFG) for controlled release. This guide provides an objective comparison of mass spectrometry-based methodologies for the comprehensive analysis of ADCs featuring this conjugate, supported by established experimental protocols and data interpretation strategies.
The inherent heterogeneity of ADCs, stemming from variations in the drug-to-antibody ratio (DAR) and the specific conjugation sites, presents significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool, offering unparalleled insights into the molecular architecture of these complex biotherapeutics. This guide will delve into the primary MS-based techniques for ADC characterization: intact mass analysis, subunit analysis, peptide mapping for conjugation site determination, and quantification of released payload.
Comparative Analysis of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry strategy is contingent on the specific analytical question being addressed. Each technique provides a unique level of structural detail, from a global overview of the drug load distribution to the precise localization of the drug-linker on the antibody.
| Analytical Technique | Information Obtained | Advantages | Limitations | Typical Mass Spectrometer |
| Intact Mass Analysis | Average Drug-to-Antibody Ratio (DAR), Distribution of different DAR species, Confirmation of overall conjugation. | Rapid assessment of conjugation efficiency and heterogeneity.[1][2] | Does not provide information on the location of conjugation. May have limited resolution for highly heterogeneous ADCs.[3] | Q-TOF, Orbitrap |
| Subunit Mass Analysis (Middle-Down) | DAR for light and heavy chains, Confirmation of chain-specific conjugation, Reduced spectral complexity compared to intact analysis. | Improved resolution and mass accuracy for individual chains.[2][4] Can help localize the payload to specific antibody chains. | Requires reduction of disulfide bonds, which can introduce artifacts if not optimized. Does not pinpoint the exact amino acid residue of conjugation. | Q-TOF, Orbitrap, FT-ICR |
| Peptide Mapping (Bottom-Up) | Precise identification of conjugation sites (amino acid residue), Confirmation of linker integrity. | Provides the highest level of structural detail.[5] Can identify and quantify site-specific occupancy. | More complex and time-consuming sample preparation (enzymatic digestion).[5] Potential for incomplete digestion or modification during sample handling. | Q-TOF, Orbitrap, Triple Quadrupole |
| Released Payload Quantification | Measurement of free Dxd in biological matrices (e.g., plasma), Assessment of ADC stability and linker cleavage kinetics.[6][7][8] | Highly sensitive and specific for the cytotoxic payload.[7][8] Crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies.[9] | Does not provide information about the ADC itself. Requires development of a specific and validated quantitative assay. | Triple Quadrupole, High-Resolution MS (for metabolite identification) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in the mass spectrometry analysis of ADCs.
Protocol 1: Intact Mass Analysis under Denaturing Conditions
Objective: To determine the average DAR and the distribution of different drug-loaded species of the intact ADC.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL in a buffer such as 25 mM ammonium (B1175870) bicarbonate, pH 7.9.[1]
-
For deglycosylation, which can simplify the mass spectrum, treat the ADC with PNGase F according to the manufacturer's protocol.
-
Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters MassPREP).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from approximately 20% to 80% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Data Acquisition: Acquire data in full MS mode over a mass range appropriate for the ADC (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Protocol 2: Released Dxd Quantification in Plasma
Objective: To quantify the concentration of the free Dxd payload in a plasma matrix to assess ADC stability.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 5 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled version of Dxd).
-
Add a mixture of methanol (B129727) and ethanol (B145695) to precipitate plasma proteins.[7]
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS System:
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[7]
-
Gradient: A fast gradient to elute the small molecule payload.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer for high sensitivity and specificity.
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Dxd and the internal standard need to be optimized.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of Dxd in the same biological matrix.
-
Quantify the Dxd concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. A linear response range of 0.4–100 nM for Dxd in mouse serum has been demonstrated.[7]
-
Visualizing the Workflow and Linker Cleavage
To further elucidate the analytical process and the mechanism of drug release, the following diagrams provide a visual representation of the experimental workflow and the enzymatic cleavage of the GGFG linker.
Alternative and Complementary Analytical Methodologies
While mass spectrometry is the gold standard for detailed structural characterization, other techniques can provide valuable complementary information, particularly for quantitative analysis in complex biological matrices.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used ligand-binding assay for quantifying the total antibody concentration (conjugated and unconjugated) or the conjugated ADC.[9] It offers high throughput and sensitivity but lacks the structural resolution of MS.
-
Hybrid Ligand-Binding Affinity LC-MS/MS (LBA-LC-MS/MS): This approach combines the selectivity of an immuno-affinity capture step with the quantitative power and specificity of LC-MS/MS.[8] It is increasingly being used for the sensitive and specific quantification of ADCs and their catabolites in biological samples.
Conclusion
The comprehensive analysis of this compound conjugates requires a multi-faceted approach leveraging the strengths of various mass spectrometry techniques. Intact and subunit mass analysis provide crucial information on DAR and heterogeneity, while peptide mapping is essential for pinpointing conjugation sites. Furthermore, the quantification of released Dxd is critical for understanding the pharmacokinetic and pharmacodynamic properties of the ADC. By selecting the appropriate analytical strategy and employing robust experimental protocols, researchers can gain a thorough understanding of these complex biotherapeutics, ultimately accelerating their development and ensuring their quality, safety, and efficacy.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Head-to-Head Comparison of GGFG and Val-Cit Linker Plasma Stability in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy. This guide provides an objective, data-driven comparison of the plasma stability of two commonly used cathepsin-cleavable peptide linkers: Gly-Gly-Phe-Gly (GGFG) and Val-Cit (B3106666) (valine-citrulline).
The stability of an ADC's linker is a crucial factor influencing its safety and effectiveness.[1][2] Both GGFG and Val-Cit linkers are designed to be cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[3][4] This targeted cleavage mechanism ensures the release of the cytotoxic payload within the cancer cells. However, their stability profiles in plasma can differ significantly, impacting their preclinical and clinical performance.
Quantitative Comparison of Plasma Stability
The following table summarizes quantitative data from various studies on the plasma stability of GGFG and val-cit linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | ADC Example | Species | Assay Type | Incubation Time | Stability Metric (% Payload Release or Intact ADC) | Reference |
| GGFG | Trastuzumab deruxtecan (B607063) (T-DXd) | Rat | In vivo PK | 7 days | ~50% decrease in Drug-to-Antibody Ratio (DAR) | [5][6] |
| GGFG | TROP2 ADC | Mouse | In vitro | 14 days | ~6.6% payload release | [5] |
| Val-Cit | Generic Val-Cit ADC | Human | In vitro | 28 days | No significant degradation | [1][7] |
| Val-Cit | Generic Val-Cit ADC | Mouse | In vitro | 14 days | >95% loss of conjugated drug | [7][8] |
| Val-Cit | TROP2 ADC | Mouse | In vitro | 14 days | ~2% payload release | [5] |
| Val-Cit-PABC-MMAE | Generic ADC | Human | In vitro | 6 days | <1% released MMAE | [8] |
| Val-Cit-PABC-MMAE | Generic ADC | Mouse | In vitro | 6 days | >20% released MMAE | [8] |
| Val-Cit | Generic ADC | Human | In vitro | - | Half-life of ~230 days | [8] |
| Val-Cit | Generic ADC | Mouse | In vitro | - | Half-life of ~80 hours | [8] |
Key Differences in Plasma Stability and Cleavage Mechanisms
The primary determinant of the differing plasma stability between GGFG and val-cit linkers lies in their susceptibility to cleavage by plasma enzymes. The val-cit linker, while generally stable in human plasma, exhibits significant instability in rodent plasma, particularly from mice.[7][9] This is primarily due to the activity of the mouse-specific carboxylesterase 1c (Ces1c), which prematurely cleaves the linker.[9] Some studies also indicate that val-cit linkers may be susceptible to cleavage by human neutrophil elastase, which could be a potential liability.[5]
In contrast, the GGFG linker, used in the highly successful ADC Trastuzumab deruxtecan (Enhertu®), is designed to be stable in plasma, including in rodents, thereby reducing systemic exposure to the payload.[10][11][12] This stability is crucial for minimizing off-target toxicity and ensuring that the ADC reaches the tumor intact.[12] While one study showed a notable decrease in DAR for a T-DXd in a rat pharmacokinetic study, another in vitro study with a different GGFG-ADC showed only minimal payload release in mouse serum over 14 days.[5][6]
Experimental Protocols for Assessing Plasma Stability
A standardized in vitro plasma stability assay is essential for predicting the in vivo behavior of an ADC.[2]
In Vitro Plasma Stability Assay
Objective: To quantify the rate of payload release from an ADC when incubated in plasma from different species over time.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human, mouse, and other relevant species plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator set to 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instruments such as LC-MS (Liquid Chromatography-Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay)[13]
Methodology:
-
Preparation: Prepare a stock solution of the ADC in an appropriate buffer like PBS. Pre-warm the plasma samples to 37°C.[8]
-
Incubation: Spike the ADC into the plasma at a defined concentration. Incubate the mixture at 37°C.[13]
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[2]
-
Sample Processing: Immediately quench the reaction by adding a quenching solution to the collected aliquots to stop any further enzymatic activity.[8] The ADC is then typically separated from plasma proteins using methods like immuno-affinity capture.[2]
-
Analysis:
-
LC-MS: The supernatant can be analyzed by LC-MS to quantify the amount of free payload that has been released.[13]
-
ELISA: The captured ADC can be analyzed by ELISA to determine the amount of intact ADC or the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[13]
-
-
Data Interpretation: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile and calculate metrics like half-life.
Caption: Workflow for an in vitro plasma stability assay.
Conclusion
The choice between a GGFG and a val-cit linker has significant implications for the plasma stability and, consequently, the therapeutic window of an ADC. The GGFG linker generally offers superior stability, particularly in rodent models, making it a robust choice for preclinical development and clinical applications.[3] While the val-cit linker is highly effective and stable in human plasma, its instability in mouse plasma necessitates careful consideration and potential modifications, such as the development of the more stable Glu-Val-Cit (EVCit) linker, for preclinical evaluation.[7][8] Ultimately, the optimal linker choice will depend on the specific ADC, including the antibody, payload, and intended therapeutic application. Rigorous in vitro and in vivo stability testing is paramount to selecting the most suitable linker for a given ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of DBCO-PEG4-GGFG-Dxd and vc-MMAE in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with innovation in linker and payload technology driving the development of more potent and safer cancer therapeutics. Among the plethora of options, two prominent linker-payload systems, DBCO-PEG4-GGFG-Dxd and vc-MMAE, represent distinct approaches to targeted drug delivery. This guide provides an objective, data-driven comparison of these two systems, focusing on their mechanism of action, stability, in vitro cytotoxicity, bystander effect, and in vivo efficacy.
At a Glance: Key Differences
| Feature | This compound | vc-MMAE |
| Payload Type | Topoisomerase I Inhibitor (Deruxtecan derivative, Dxd) | Tubulin Inhibitor (Monomethyl Auristatin E, MMAE) |
| Mechanism of Action | Induces DNA damage and apoptosis.[1] | Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[] |
| Linker Type | Cleavable tetrapeptide (Gly-Gly-Phe-Gly) | Cleavable dipeptide (Val-Cit) |
| Cleavage Mechanism | Primarily by lysosomal proteases (e.g., Cathepsin B).[3] | Primarily by Cathepsin B in the lysosome.[4] |
| Conjugation | Strain-promoted alkyne-azide cycloaddition (SPAAC) via DBCO group | Thiol-maleimide reaction |
| Key Advantage | Potent bystander effect, potential for wider therapeutic window.[5][6] | Well-established, potent cytotoxicity in target cells.[1] |
Mechanism of Action: A Tale of Two Cytotoxins
The fundamental difference between these two systems lies in their cytotoxic payloads and their respective mechanisms of action.
vc-MMAE delivers monomethyl auristatin E (MMAE), a potent anti-mitotic agent that disrupts the cellular microtubule network.[] Upon internalization of the ADC into a cancer cell, the valine-citrulline (vc) linker is cleaved by the lysosomal enzyme Cathepsin B, releasing the active MMAE payload.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
This compound employs a derivative of deruxtecan (B607063) (Dxd), a topoisomerase I inhibitor.[1] The GGFG tetrapeptide linker is also designed to be cleaved by lysosomal proteases.[3] Once released, Dxd intercalates with DNA and inhibits the topoisomerase I enzyme, leading to DNA strand breaks and programmed cell death.[1] The DBCO-PEG4 component facilitates a stable, site-specific conjugation to the antibody via click chemistry and enhances solubility.
Comparative Performance Data
In Vitro Cytotoxicity
The intrinsic potency of the payload significantly influences the in vitro cytotoxicity of the corresponding ADC. Studies have shown that MMAE itself is more potent than Dxd in cell killing assays.[7] However, the efficiency of ADC internalization and payload release also plays a crucial role.
| ADC Target | Cell Line | ADC Construct | IC50 (sub-nM range) | Reference |
| Trop-2 | CFPAC-1 | SY02-MMAE | Subnanomolar | [5] |
| Trop-2 | MDA-MB-468 | SY02-MMAE | Subnanomolar | [5] |
| Trop-2 | CFPAC-1 | SY02-DXd | Subnanomolar | [5] |
| Trop-2 | MDA-MB-468 | SY02-DXd | Subnanomolar | [5] |
| ICAM1 | TFK-1 (ICAM1+) | ICAM1-MMAE | Potent Ablation at 10 µg/mL | [6] |
| ICAM1 | TFK-1 (ICAM1+) | ICAM1-DXd | No significant inhibition at 10 µg/mL | [6] |
Note: The study on ICAM1 ADCs highlights that while MMAE-based ADCs can show higher in vitro potency, this does not always translate to superior in vivo efficacy, where other factors like the bystander effect come into play.[6]
The Bystander Effect: A Key Differentiator
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a critical attribute for treating heterogeneous tumors. This effect is largely dependent on the membrane permeability of the payload.[8]
Experimental data suggests that Dxd, when released from a GGFG linker, exhibits a more potent bystander effect than MMAE released from a vc linker. This is attributed to the higher membrane permeability of Dxd.[6][7]
| ADC Construct | Target Cells (Antigen+) | Bystander Cells (Antigen-) | Bystander Cell Ablation | Reference |
| ICAM1-MMAE (vc linker) | TFK-1 (ICAM1+) | RBE (ICAM1-) | 33% | [6] |
| ICAM1-DXd (GGFG linker) | TFK-1 (ICAM1+) | RBE (ICAM1-) | 78% | [6] |
This enhanced bystander killing by the GGFG-Dxd system can be a significant advantage in a clinical setting, where tumors often exhibit varied antigen expression.[][6]
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo performance of ADCs. Comparative studies have demonstrated that despite lower in vitro cytotoxicity of the payload, Dxd-based ADCs can exhibit superior in vivo anti-tumor activity, likely due to the potent bystander effect.
| ADC Target | Xenograft Model | ADC Construct (Dose) | Tumor Growth Inhibition (TGI) | Reference |
| Trop-2 | CFPAC-1 | SY02-MMAE | Low TGI | [5] |
| Trop-2 | CFPAC-1 | SY02-DXd | 98.2% | [5] |
| Trop-2 | MDA-MB-468 | SY02-MMAE | Complete tumor regression | [5] |
| Trop-2 | MDA-MB-468 | SY02-DXd | Complete tumor regression | [5] |
| ICAM1 | TFK-1 | ICAM1-MMAE (5 mg/kg) | 62% | [6] |
| ICAM1 | TFK-1 | ICAM1-DXd (5 mg/kg) | 73% | [6] |
These findings suggest that for certain tumor types, particularly those with heterogeneous antigen expression, the GGFG-Dxd system may offer a therapeutic advantage.[5][6]
Stability
The stability of the linker-payload in circulation is paramount for minimizing off-target toxicity. Both vc-MMAE and GGFG-Dxd linkers are designed to be stable in plasma and release their payloads in the lysosomal compartment of tumor cells.
-
vc-MMAE: The valine-citrulline linker is known to be stable in human plasma but can be susceptible to cleavage by mouse carboxylesterase, which is a consideration for preclinical mouse model studies.[9][10]
-
GGFG-Dxd: Studies on DS-8201a, which utilizes a GGFG-Dxd system, have shown that the payload release rate in human and rat plasma is very low (less than 2% after 21 days), indicating high stability in the circulatory system.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is a generalized method for assessing the cell-killing activity of ADCs.
-
Cell Seeding: Plate tumor cells (both antigen-positive and antigen-negative lines as controls) in 96-well plates at a density of 1,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC constructs (this compound ADC and vc-MMAE ADC) and control antibodies to the wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.
Bystander Effect Co-culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-cultures with various concentrations of the ADCs.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 5 days).
-
Analysis: Analyze the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.
-
Quantification: Determine the percentage of dead antigen-negative cells in the ADC-treated wells compared to untreated controls.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of ADCs in an animal model.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse. For bystander effect studies, a mix of antigen-positive and -negative cells can be implanted.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, vc-MMAE ADC). Administer the ADCs, typically via intravenous injection, at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
Both this compound and vc-MMAE are potent linker-payload systems for the development of ADCs. The choice between them is nuanced and depends on the specific therapeutic context.
-
vc-MMAE is a clinically validated and highly potent system that excels in killing antigen-positive tumor cells. Its bystander effect, while present, may be less pronounced than that of Dxd-based systems.
-
This compound offers the advantage of a highly potent bystander effect, making it a compelling choice for treating solid tumors with heterogeneous antigen expression.[6] The use of click chemistry for conjugation also allows for precise control over the drug-to-antibody ratio. While the intrinsic cytotoxicity of the Dxd payload may be lower than MMAE in vitro, its superior bystander killing can translate to enhanced in vivo efficacy.[5][6]
Ultimately, the optimal choice will depend on the target antigen's expression pattern, the tumor microenvironment, and the desired therapeutic window. This comparative analysis provides a framework for researchers to make informed decisions in the design and development of next-generation antibody-drug conjugates.
References
- 1. mdpi.com [mdpi.com]
- 3. Antibody-Drug Conjugate (ADC) R&D Innovations and In Vitro ADME Research Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DBCO and TCO Conjugation Efficiency for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of bioconjugation, diagnostics, and targeted therapeutics, the ability to specifically and efficiently label biomolecules is paramount. Among the leading bioorthogonal "click chemistry" tools, the strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stand out as premier strategies.[1] This guide provides a comprehensive, data-driven comparison of DBCO and TCO conjugation efficiencies to empower researchers in selecting the optimal tool for their specific applications.
Executive Summary
The primary distinction between DBCO and TCO lies in their reaction kinetics. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, which are often orders of magnitude higher than the SPAAC reaction between DBCO and an azide.[1][2] This kinetic superiority makes TCO the preferred choice for applications requiring rapid labeling, particularly in dynamic in vivo systems or when dealing with low concentrations of reactants.[1][3] Conversely, the triazole linkage formed from the DBCO-azide reaction is generally considered to be highly stable, making DBCO a robust and widely used tool for applications where reaction speed is not the most critical factor.[2][4]
Data Presentation: A Quantitative Comparison
The efficiency of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which directly reflects the reaction's speed.[1][5] The following table summarizes the key performance metrics for DBCO and TCO conjugation.
| Feature | DBCO (SPAAC) | TCO (IEDDA) | Key Considerations |
| Reactive Partner | Azide | Tetrazine | The choice of reaction partner is inherent to the chemistry. |
| Reaction Mechanism | Strain-Promoted Alkyne-Azide Cycloaddition | Inverse-Electron-Demand Diels-Alder | The IEDDA mechanism with the release of nitrogen gas contributes to the rapid kinetics of the TCO-tetrazine reaction.[4] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~0.1 - 2.3[6] | 10³ - 10⁶[6] | TCO-tetrazine reactions are significantly faster.[1][5] |
| Resulting Linkage | Triazole | Dihydropyridazine | The triazole bond from DBCO-azide reactions is known for its high stability.[2][4] |
| Conjugate Stability | Generally very stable.[2][4] | Stability can be variable and is dependent on the specific TCO and tetrazine structures. Some TCO-based conjugates may be susceptible to degradation in serum.[2] | The stability of the TCO-dihydropyridazine linkage can be a critical factor in long-term studies. |
| Biocompatibility | Good biocompatibility, copper-free.[7][8] | Generally considered to have low immunogenicity and is suitable for in vivo applications.[3] | Both methods avoid the cytotoxicity associated with copper-catalyzed click chemistry.[9] |
Mandatory Visualization
To better understand the chemical transformations and experimental processes, the following diagrams illustrate the reaction mechanisms and a typical workflow for comparing conjugation efficiency.
References
Bystander Killing Effect: A Comparative Analysis of DXd and Auristatin Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in oncology is significantly enhanced by a phenomenon known as the bystander killing effect. This mechanism allows for the eradication of antigen-negative tumor cells located in the vicinity of antigen-positive cells targeted by the ADC. This is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied. The choice of cytotoxic payload is a critical determinant of an ADC's ability to mediate this effect. This guide provides an objective, data-driven comparison of two prominent payload classes: the topoisomerase I inhibitor DXd (deruxtecan) and the auristatin family of microtubule inhibitors, focusing on their respective bystander killing capabilities.
Mechanism of Action: Distinct Pathways to Cytotoxicity
The bystander effect is contingent on the payload's ability to be released from the target cell and traverse the cell membrane to affect adjacent cells.[1][] Both DXd and auristatin payloads are delivered via cleavable linkers, a prerequisite for bystander activity.[][3][4] However, their intracellular targets and the subsequent signaling pathways leading to apoptosis differ significantly.
DXd (Deruxtecan): As a topoisomerase I inhibitor, DXd intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks.[5][6] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[5] The high membrane permeability of DXd is a key attribute that facilitates its potent bystander effect, allowing it to diffuse efficiently into neighboring cells regardless of their antigen expression status.[3][7][8]
Auristatins (MMAE and MMAF): Auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are potent microtubule inhibitors.[9][10] They disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[10] A critical distinction within the auristatin family is their membrane permeability. MMAE is a neutral, hydrophobic molecule with high cell permeability, enabling a robust bystander effect.[11][12][13] In contrast, MMAF possesses a charged phenylalanine residue, rendering it more hydrophilic and significantly less membrane permeable, resulting in a minimal to negligible bystander effect.[9][10][13][14][15]
Quantitative Comparison of Bystander Killing Efficacy
The following tables summarize key quantitative data from preclinical studies, comparing the cytotoxic potency and bystander killing effect of DXd and auristatin payloads.
| Payload | Mechanism of Action | Membrane Permeability | In Vitro Potency (IC50) | Bystander Effect Potential |
| DXd | Topoisomerase I Inhibitor | High[3][7][8] | Nanomolar range | High[3][4] |
| MMAE | Microtubule Inhibitor | High[9][11][12] | Nanomolar range | High[13] |
| MMAF | Microtubule Inhibitor | Low[9][14][15] | Generally higher (less potent) than MMAE[13] | Low to Negligible[9][10][13] |
Table 1: Physicochemical and Biological Properties of DXd and Auristatin Payloads.
| Study Type | ADC | Target Antigen | Cell Lines (Ag+/Ag-) | Key Findings | Reference |
| In Vitro Co-culture | Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | SK-BR-3 / U-87MG | T-DXd induced significant cytotoxicity in HER2-negative U-87 MG cells when co-cultured with HER2-positive SK-BR-3 cells. | [4] |
| In Vitro Co-culture | cAC10-vcMMAE | CD30 | Karpas 299 / Karpas-35R | Demonstrated potent bystander killing of CD30-negative cells. | [9] |
| In Vitro Co-culture | cAC10-vcMMAF | CD30 | Karpas 299 / Karpas-35R | Failed to mediate bystander killing. | [9] |
| In Vivo Admixed Xenograft | Trastuzumab deruxtecan (T-DXd) | HER2 | NCI-N87 / MDA-MB-468 | T-DXd significantly inhibited the growth of HER2-negative MDA-MB-468 tumors when co-inoculated with HER2-positive NCI-N87 cells. | [7] |
| In Vivo Admixed Xenograft | hu1084-DXd | Tissue Factor (TF) | PDX models | Showed greater antitumor efficacy in tumors with weak and heterogeneous TF expression compared to the MMAE-conjugated ADC. | [8] |
| In Vivo Admixed Xenograft | hu1084-MMAE | Tissue Factor (TF) | PDX models | Exhibited higher antitumor effects in tumors with strong and homogeneous TF expression. | [8] |
Table 2: Summary of Preclinical Data on Bystander Killing Effect.
Experimental Protocols for Assessing Bystander Killing
The evaluation of an ADC's bystander killing potential is a critical step in its preclinical development. Two common in vitro methods are the co-culture assay and the conditioned medium transfer assay.[1][16][17]
In Vitro Co-culture Bystander Assay
This assay directly assesses the ability of an ADC to kill antigen-negative "bystander" cells when they are grown together with antigen-positive "target" cells.[1][16]
Methodology:
-
Cell Seeding: A mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells are seeded together in a multi-well plate. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[16][17] Control wells with only Ag+ or Ag- cells are also prepared.
-
ADC Treatment: After cell adherence, the co-cultures are treated with serial dilutions of the ADC.
-
Incubation: The plates are incubated for a period sufficient for the ADC to induce cytotoxicity, typically 72-120 hours.[1][16]
-
Viability Assessment: The viability of the Ag- cell population is quantified. This can be achieved through imaging and counting the live/dead fluorescently labeled cells or by flow cytometry.[18]
-
Data Analysis: The viability of Ag- cells in the co-culture is compared to their viability in monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conditioned Medium Transfer Assay
This method determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.[1][10]
Methodology:
-
Preparation of Conditioned Medium: Ag+ cells are treated with a cytotoxic concentration of the ADC for 48-72 hours.[10] The culture supernatant, which now potentially contains the released payload, is collected and clarified by centrifugation.[1]
-
Treatment of Bystander Cells: Ag- cells are seeded in a separate plate. The conditioned medium from the ADC-treated Ag+ cells is then transferred to the Ag- cells.
-
Incubation: The Ag- cells are incubated with the conditioned medium for 48-72 hours.[1]
-
Viability Assessment: The viability of the Ag- cells is measured using a standard cell viability assay (e.g., MTT, CellTiter-Glo).[1]
-
Data Analysis: The viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells is compared to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability confirms a bystander effect mediated by a secreted payload.
Visualizing the Mechanisms and Workflows
Caption: General mechanism of ADC bystander killing.
Caption: Workflow for an in vitro co-culture bystander assay.
Caption: Simplified signaling pathways for DXd and Auristatin payloads.
Conclusion
The bystander killing effect is a pivotal attribute for enhancing the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors. The choice between DXd and auristatin payloads significantly influences this activity. DXd, with its high membrane permeability and distinct mechanism of action as a topoisomerase I inhibitor, demonstrates a potent bystander effect.[3][4][8] Within the auristatin class, MMAE is a well-established payload with a strong bystander effect due to its high cell permeability.[9][13] Conversely, the charged nature of MMAF limits its membrane diffusion and, consequently, its bystander killing capability.[9][13] Therefore, for therapeutic strategies aiming to leverage the bystander effect to overcome tumor heterogeneity, ADCs armed with DXd or MMAE payloads are superior choices. The selection between these two will depend on further considerations, including the specific tumor biology, target antigen, and desired safety profile.
References
- 1. benchchem.com [benchchem.com]
- 3. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Assessing the Immunogenicity of GGFG Peptide Linkers in Antibody-Drug Conjugates: A Comparative Guide
The immunogenicity of antibody-drug conjugates (ADCs) is a critical consideration in their development, as the induction of anti-drug antibodies (ADAs) can impact their pharmacokinetics, efficacy, and safety. The linker component of an ADC, which connects the antibody to the cytotoxic payload, can contribute to the overall immunogenic profile. This guide provides a comparative assessment of the GGFG (Glycine-Glycine-Phenylalanine-Glycine) peptide linker in terms of its potential immunogenicity, supported by available data and detailed experimental methodologies for its evaluation.
Comparative Analysis of Linker Immunogenicity
Direct head-to-head clinical studies comparing the immunogenicity of different ADC linkers are not extensively published. However, insights can be gleaned from preclinical data and the clinical immunogenicity profiles of approved ADCs utilizing various linkers. The GGFG linker is a cathepsin-cleavable linker utilized in the highly successful ADC, Enhertu® (trastuzumab deruxtecan).
Key Comparison Points:
-
Enzymatic Cleavage and Stability: The GGFG linker is designed for cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This controlled cleavage is intended to ensure payload release at the target site, minimizing systemic exposure.[1][2] Some sources suggest that the cleavage rate of GGFG may not be as rapid as that of the more common valine-citrulline (vc) linker.[3][4] In terms of stability, the GGFG linker is considered to have greater stability in circulation compared to acid-labile or glutathione-sensitive linkers.[2] However, some evidence suggests it may be less stable in serum than some newer generation peptide linkers.[5]
-
Hydrophobicity: The GGFG linker, being composed of hydrophobic amino acids, can contribute to the overall hydrophobicity of the ADC.[6] Increased hydrophobicity can sometimes be associated with challenges such as aggregation and potentially altered pharmacokinetic profiles.[6]
-
Clinical Immunogenicity Data: Clinical data for Enhertu® (which employs a GGFG linker) shows a low incidence of treatment-induced anti-drug antibodies. The prescribing information indicates that ADAs developed in 0.6% (4/640) of patients treated with Enhertu®.[7] This low immunogenicity is a favorable characteristic for an ADC. In comparison, the incidence of ADAs for other ADCs with different linkers can vary. For instance, brentuximab vedotin (Adcetris®), which utilizes a valine-citrulline linker, has a reported ADA incidence of approximately 37%.[8] It is crucial to note that direct comparisons of ADA rates across different clinical trials can be misleading due to variations in assay methodologies, patient populations, and disease states.[7]
Quantitative Data Summary
| Feature | GGFG Linker | Valine-Citrulline (vc) Linker | Non-Cleavable (e.g., SMCC) |
| Cleavage Mechanism | Enzymatic (Cathepsin B/L)[1][2] | Enzymatic (Cathepsin B)[] | Proteolytic degradation of antibody |
| Reported ADA Incidence (Example ADC) | 0.6% (Enhertu®)[7] | ~37% (Adcetris®)[8] | 5.3% (Kadcyla®)[8] |
| Relative Cleavage Rate | Reported to be not as fast as vc[3][4] | Generally considered to have a fast cleavage rate[3] | N/A |
| Relative Stability in Circulation | Generally stable[10][11] | Generally stable, but potential for premature cleavage by neutrophil elastase[5][12] | High stability |
Note: The ADA incidence rates are from different clinical trials and should be interpreted with caution. A direct comparison requires a head-to-head study.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs, starting with screening assays, followed by confirmatory and characterization assays for positive samples.[13]
Anti-Drug Antibody (ADA) Bridging ELISA
Objective: To detect and quantify antibodies directed against the ADC in patient serum.
Methodology:
-
Coating: A 96-well microtiter plate is coated with the ADC (e.g., an ADC with a GGFG linker).
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., 5% BSA in PBST).
-
Sample Incubation: Patient serum samples and controls (positive and negative) are added to the wells and incubated to allow any ADAs to bind to the coated ADC.
-
Washing: The plate is washed to remove unbound components.
-
Detection: A biotinylated version of the same ADC is added, which will bind to the captured ADAs, forming a "bridge".
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotinylated ADC.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
Measurement: The signal intensity is measured using a plate reader, which is proportional to the amount of ADAs in the sample.[14][15][16]
T-cell Proliferation Assay
Objective: To assess the potential of the ADC to induce a T-cell-dependent immune response.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Cell Labeling: PBMCs are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: The labeled PBMCs are cultured in the presence of the test ADC (with GGFG linker), a positive control (e.g., Keyhole Limpet Hemocyanin - KLH), and a negative control (media only).
-
Incubation: The cells are incubated for a period of 5 to 7 days to allow for T-cell proliferation.
-
Staining: Cells are stained with fluorescently labeled antibodies specific for T-cell markers (e.g., CD3, CD4).
-
Flow Cytometry Analysis: The proliferation of CD4+ T-cells is measured by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity. The percentage of proliferating T-cells is quantified.[6][17]
MHC-Associated Peptide Proteomics (MAPPs)
Objective: To identify the specific peptide fragments (epitopes) from the ADC that are presented by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs).
Methodology:
-
APC Culture: Monocyte-derived dendritic cells (moDCs) are generated from healthy donor PBMCs.
-
ADC Incubation: The moDCs are incubated with the ADC containing the GGFG linker to allow for uptake and processing.
-
Cell Lysis: The moDCs are lysed to release the MHC-peptide complexes.
-
Immunoprecipitation: MHC class II-peptide complexes are isolated from the cell lysate using antibodies specific for HLA-DR, -DP, and -DQ molecules, often coupled to magnetic beads.
-
Peptide Elution: The bound peptides are eluted from the MHC molecules.
-
LC-MS/MS Analysis: The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Data Analysis: The identified peptide sequences are mapped back to the sequence of the ADC (antibody and linker-payload) to identify potential T-cell epitopes.[13][18][19]
Visualizing the Immunogenicity Assessment Workflow
The following diagrams illustrate the key experimental workflows and the theoretical pathway of ADC-induced immunogenicity.
Caption: Pathway of ADC-induced T-cell dependent antibody response.
Caption: Tiered workflow for assessing the immunogenicity of ADCs.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays [frontiersin.org]
- 7. adcreview.com [adcreview.com]
- 8. biopharminternational.com [biopharminternational.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MHC-associated peptide proteomics enabling highly sensitive detection of immunogenic sequences for the development of therapeutic antibodies with low immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. proimmune.com [proimmune.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Frontiers | Development of a semi-automated MHC-associated peptide proteomics (MAPPs) method using streptavidin bead-based immunoaffinity capture and nano LC-MS/MS to support immunogenicity risk assessment in drug development [frontiersin.org]
In Vivo Efficacy of DBCO-PEG4-GGFG-Dxd ADCs: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy. A critical component of an ADC is the linker-payload system, which dictates its stability, potency, and overall therapeutic index. This guide provides a comparative overview of the in vivo efficacy of ADCs constructed using the DBCO-PEG4-GGFG-Dxd drug-linker, focusing on its performance in preclinical xenograft models.
The this compound system comprises a Dibenzocyclooctyne (DBCO) group for antibody conjugation via copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) peptide linker, and the potent topoisomerase I inhibitor deruxtecan (B607063) (Dxd) as the cytotoxic payload.[1] This combination is designed to offer stable circulation and efficient, tumor-specific payload release.
Comparative In Vivo Efficacy in Xenograft Models
While direct head-to-head studies for an ADC utilizing the precise this compound linker are not extensively published, valuable insights can be drawn from studies of ADCs employing a highly similar maleimide-GGFG-Dxd (MC-GGFG-Dxd) linker. The primary difference lies in the antibody conjugation chemistry (click chemistry for DBCO vs. maleimide-thiol reaction for MC), while the critical linker-payload release mechanism remains the same.
One such study investigated an anti-ICAM1 antibody conjugated to Dxd via a GGFG linker (ICAM1-DXd) in cholangiocarcinoma (CCA) xenograft models.[2] The performance of ICAM1-DXd was compared with an ADC carrying the microtubule inhibitor monomethyl auristatin E (MMAE).
Table 1: Comparison of In Vivo Antitumor Efficacy of GGFG-Dxd and VC-MMAE ADCs in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model [2]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight |
| PBS (Control) | - | 0 | No significant change |
| ICAM1-MMAE | 5 mg/kg, every 3 days | 62 | No significant change |
| ICAM1-DXd | 5 mg/kg, every 3 days | 73 | No significant change |
Data synthesized from a study on a CCA PDX model with low ICAM1 expression.[2]
The results indicate that the GGFG-Dxd based ADC (ICAM1-DXd) demonstrated superior tumor growth inhibition compared to the MMAE-based ADC in this model, highlighting the potent in vivo activity of the deruxtecan payload when delivered via a cleavable GGFG linker.[2]
Mechanism of Action and Signaling Pathway
The antitumor activity of a this compound ADC is initiated by the binding of the antibody to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex.
Caption: Mechanism of action for GGFG-Dxd ADCs.
Inside the cell, the ADC is trafficked to the lysosome, where cathepsins and other proteases, which are often upregulated in the tumor microenvironment, cleave the GGFG linker.[3] This cleavage releases the active Dxd payload into the cytoplasm. Dxd then inhibits topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and ultimately apoptosis of the cancer cell.[1]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ADC efficacy in vivo. Below are generalized protocols for key experiments based on common practices in the field.
Xenograft Model Establishment
-
Cell Culture: The selected human cancer cell line (e.g., a cholangiocarcinoma cell line like HuCCT1) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD-scid mice, are typically used to prevent rejection of the human tumor cells.[2]
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse. For patient-derived xenograft (PDX) models, small tumor fragments are implanted.[2]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. The volume is often calculated using the formula: (Length x Width²) / 2.[2]
In Vivo Efficacy Study
-
Group Allocation: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups (typically n=5-10 mice per group).
-
ADC Administration: The ADC (e.g., ICAM1-DXd) and control substances (e.g., PBS, unconjugated antibody) are administered, usually intravenously, at specified doses and schedules (e.g., 5 mg/kg every 3 days).[2]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This is often supplemented by monitoring the body weight of the mice as an indicator of toxicity.[2] At the end of the study, tumors may be excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses are performed to determine the significance of the differences between the treatment and control groups.
Caption: General workflow for ADC in vivo efficacy studies.
Conclusion
The this compound linker-payload system represents a promising platform for the development of next-generation ADCs. The use of click chemistry allows for a controlled and efficient conjugation process, while the hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting ADC. The core GGFG-Dxd component has demonstrated potent antitumor activity in preclinical xenograft models, outperforming other payload classes in certain contexts.[2] The data suggests that ADCs utilizing this system can achieve significant tumor regression at well-tolerated doses, making it a compelling choice for researchers and drug developers in the field of oncology. Further studies directly evaluating ADCs constructed with the this compound linker will be valuable in fully elucidating their therapeutic potential.
References
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Deruxtecan (Dxd) in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. In the context of deruxtecan (B607063) (Dxd), a potent topoisomerase I inhibitor, the choice between a cleavable and a non-cleavable linker strategy has profound implications for the therapeutic index of the resulting ADC. This guide provides an objective comparison of these two linker technologies for Dxd, supported by experimental data and detailed methodologies, to inform rational ADC design and development.
Executive Summary
Deruxtecan-based ADCs, most notably Trastuzumab deruxtecan (T-DXd), utilize a cleavable linker to achieve their potent anti-tumor activity.[1] This design facilitates the release of the membrane-permeable Dxd payload within the tumor microenvironment, leading to a powerful "bystander effect" that eradicates neighboring antigen-negative tumor cells.[][3] In contrast, a non-cleavable linker strategy for Dxd is generally considered suboptimal. Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which would result in a charged, less membrane-permeable Dxd-linker-amino acid complex.[4][5] This would likely diminish the bystander effect and overall efficacy. While direct head-to-head quantitative data for a non-cleavable Dxd ADC is scarce due to its anticipated lower efficacy, this guide will compare the known attributes of the cleavable Dxd linker with the projected characteristics of a non-cleavable counterpart based on established principles of ADC technology.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn dictates the ADC's mode of action at the cellular level.
Cleavable Linkers for Dxd: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific enzymes, such as cathepsins, which are abundant in the lysosomal compartment of tumor cells.[1] The most common cleavable linker for Dxd is a tetrapeptide-based linker (Gly-Phe-Gly-Gly).[1] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the potent, membrane-permeable Dxd payload. This free Dxd can then diffuse out of the target cell and kill adjacent tumor cells, irrespective of their antigen expression.[]
Non-Cleavable Linkers for Dxd (Hypothetical): A non-cleavable linker would remain intact during the internalization and lysosomal trafficking of the ADC. The release of the cytotoxic payload would only occur after the complete proteolytic degradation of the antibody backbone.[5][6] This would result in the release of a Dxd-linker-amino acid complex.[4] This complex is typically more hydrophilic and less membrane-permeable than the native payload, which would likely limit its ability to diffuse across cell membranes and induce a bystander effect.[5]
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters for cleavable and hypothetical non-cleavable linkers for Dxd, based on available experimental data and established principles of ADC engineering.
| Feature | Cleavable Linker (e.g., GGFG) for Dxd | Non-Cleavable Linker for Dxd (Projected) |
| Plasma Stability | High, with minimal premature payload release. | Very high, generally more stable than cleavable linkers. |
| Payload Release Mechanism | Enzymatic cleavage (e.g., by cathepsins) in the lysosome.[1] | Proteolytic degradation of the antibody in the lysosome.[5][6] |
| Released Payload | Unmodified, membrane-permeable Dxd. | Dxd-linker-amino acid complex (charged, less permeable).[4] |
| Bystander Effect | Potent, a key driver of efficacy.[][3] | Limited to negligible due to poor membrane permeability of the released payload.[5] |
| Efficacy in Heterogeneous Tumors | High, due to the bystander effect.[1] | Lower, as it would primarily affect antigen-positive cells. |
| Off-Target Toxicity | Potential for off-target toxicity if the linker is prematurely cleaved. | Lower risk of systemic toxicity due to higher stability and limited bystander effect.[6] |
Table 1: Qualitative Comparison of Cleavable vs. Non-Cleavable Linkers for Dxd.
| Parameter | Trastuzumab Deruxtecan (Cleavable Linker) | Reference |
| Drug-to-Antibody Ratio (DAR) | ~8 | [1] |
| In Vitro Cytotoxicity (IC50) in HER2-positive cells | Potent (nanomolar range) | [7] |
| In Vivo Efficacy (Xenograft Models) | Significant tumor growth inhibition and prolonged survival.[7][8] | [7][8] |
| Plasma Stability (DAR retention over time) | The DAR of T-DXd decreased by approximately 50% within 7 days in a rat PK study.[9] | [9] |
Table 2: Quantitative Performance Data for Trastuzumab Deruxtecan (Cleavable Linker).
Mandatory Visualization
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating Cathepsin-Mediated Cleavage of the GGFG Linker: A Comparative Guide
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within tumor cells.[1][2] Its efficacy hinges on its stability in systemic circulation and its selective cleavage by lysosomal proteases, primarily cathepsins, which are often overexpressed in the tumor microenvironment.[1][3] This guide provides a comparative analysis of the GGFG linker, supported by experimental data and detailed methodologies for its validation.
Comparative Performance of Cleavable Linkers
The ideal cleavable linker for an ADC exhibits high plasma stability to prevent premature drug release and efficient cleavage at the target site to ensure potent cytotoxicity.[1] The GGFG linker is often compared to other protease-sensitive linkers, as well as those with different cleavage mechanisms.
| Linker Type | Linker Sequence/Moiety | Primary Cleavage Stimulus | Plasma Stability | Key Characteristics |
| Protease-Cleavable | GGFG (Gly-Gly-Phe-Gly) | Cathepsin B, Cathepsin L [4][5][6] | High [1][4][7] | Good balance of stability and efficient cleavage; used in successful ADCs like DS-8201a.[7][8] |
| Protease-Cleavable | Val-Cit (Valine-Citrulline) | Cathepsin B[5][9] | High, but some susceptibility to neutrophil elastase[5][8] | Widely used, but may have liabilities related to off-target cleavage.[5][8] |
| Protease-Cleavable | GFLG (Gly-Phe-Leu-Gly) | Cathepsin B[3][10] | Generally high | A well-established cathepsin-cleavable sequence.[3][11] |
| Protease-Cleavable | GPLG (Gly-Pro-Leu-Gly) | Cathepsin B[3][12] | High | Showed faster cleavage than GFLG, Val-Cit, and Val-Ala in a comparative study.[3][11][12] |
| pH-Sensitive | Hydrazone | Acidic pH (Endosomes/Lysosomes)[5] | Moderate | Susceptible to hydrolysis at physiological pH, potentially leading to lower stability.[5] |
| Reduction-Sensitive | Disulfide | High Glutathione Concentration | Moderate to High | Relies on the differential reducing environment between plasma and the intracellular space. |
Visualizing the Mechanisms and Workflows
Understanding the pathway of ADC processing and the experimental steps for validation is crucial for researchers.
Caption: Cathepsin-mediated cleavage of a GGFG-linked ADC within a tumor cell.
Caption: Experimental workflow for validating GGFG linker cleavage.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in vivo.[1]
-
Objective: To determine the rate of premature payload deconjugation in plasma.
-
Materials:
-
ADC with GGFG linker
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
-
-
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 10 µM) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately quench the reaction in each aliquot by adding a quenching solution to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Plot the percentage of intact ADC or the drug-to-antibody ratio (DAR) over time to determine the linker's stability.[1]
-
Protocol 2: In Vitro Lysosomal Cleavage Assay
This assay assesses the efficiency of payload release in a simulated lysosomal environment.[1][6]
-
Objective: To measure the rate and extent of cathepsin-mediated payload release.
-
Materials:
-
Methodology:
-
Prepare reaction mixtures containing the ADC, the lysosomal preparation or purified enzyme, and the catabolism buffer.[6]
-
Initiate the reaction by adding the ADC to a final concentration of 1-5 µM.[6]
-
Incubate the mixtures at 37°C, collecting samples at various time points (e.g., 0, 1, 4, 8, 24 hours).[6]
-
Quench the reaction at each time point by adding an ice-cold quenching solution.[6]
-
Process the samples to separate the released payload from the ADC (e.g., protein precipitation).
-
Quantify the released payload in the supernatant using LC-MS/MS.[6]
-
Calculate the percentage of payload released over time to determine the cleavage efficiency.
-
Conclusion
The GGFG linker represents a robust and effective choice for ADC development, offering high plasma stability and efficient cleavage by lysosomal cathepsins.[4][7] While it performs favorably compared to many alternatives, the choice of linker is a critical design consideration that must be tailored to the specific antibody, payload, and target indication.[1][5] Rigorous validation using standardized in vitro assays is essential to predict in vivo performance and ensure the development of safe and effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acrobiosystems.com [acrobiosystems.com]
- 10. Part:BBa K5237010 - parts.igem.org [parts.igem.org]
- 11. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
A Comparative Guide to Cross-Reactivity of Antibody-Drug Conjugates Featuring DBCO-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-PEG4-GGFG-Dxd linker-payload system against other common ADC platforms. Cross-reactivity is a critical parameter in ADC development, influencing both efficacy and toxicity. This document summarizes key experimental data, provides detailed methodologies for crucial experiments, and visualizes complex processes to aid in the rational design and evaluation of next-generation ADCs.
Understanding the Components: this compound
The this compound drug-linker consists of several key components that dictate its function:
-
DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" for site-specific conjugation to an azide-modified antibody, allowing for precise control over the drug-to-antibody ratio (DAR).
-
PEG4 (Polyethylene Glycol): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload. Upon release, Dxd intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA damage and apoptotic cell death.
A key feature of the GGFG-Dxd combination is its ability to induce a potent bystander effect . The released Dxd payload is membrane-permeable, allowing it to diffuse from the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs with different linker-payload technologies.
Note: Direct head-to-head preclinical studies comparing a wide range of linker-payloads under identical conditions are limited. The data presented for GGFG-Dxd is largely based on studies with Trastuzumab Deruxtecan (T-DXd), which utilizes a closely related maleimide-GGFG-Dxd linker. This serves as a strong surrogate for the performance of a this compound ADC.
In Vitro Cytotoxicity
| ADC (Target) | Linker-Payload | On-Target Cell Line (Antigen Status) | IC50 (ng/mL) | Off-Target Cell Line (Antigen Status) | IC50 (ng/mL) |
| Trastuzumab-Deruxtecan (HER2) | GGFG-Dxd | SK-BR-3 (HER2-positive) | 1.94[2] | MDA-MB-231 (HER2-negative) | >100[2] |
| Trastuzumab-Deruxtecan (HER2) | GGFG-Dxd | HCC1419 (HER2-positive) | 18.3[2] | - | - |
| Trastuzumab-Deruxtecan (HER2) | GGFG-Dxd | ZR-75-1 (HER2-low) | 30.25[2] | - | - |
| ICAM1-ADC (ICAM1) | GGFG-DXd | TFK-1 (ICAM1-positive) | Not significantly inhibitory up to 10,000 ng/mL | 293T (ICAM1-negative) | No toxicity observed |
| ICAM1-ADC (ICAM1) | VC-MMAE | TFK-1 (ICAM1-positive) | Potent inhibition at 10,000 ng/mL | 293T (ICAM1-negative) | No toxicity observed |
| Trastuzumab-Emtansine (HER2) | mc-DM1 (non-cleavable) | KPL-4 (HER2-positive) | ~10 | - | - |
In Vivo Antitumor Activity & Toxicity
| ADC (Target) | Linker-Payload | Tumor Model | Dosing Regimen | Key Efficacy Outcome | Key Toxicity Findings (Preclinical) |
| Trastuzumab-Deruxtecan (HER2) | GGFG-Dxd | SNU-601 Gastric Cancer Xenograft (HER2-low) | 4 mg/kg | Significant tumor growth inhibition and increased apoptosis.[2] | Generally well-tolerated in preclinical models; clinical toxicities include hematological and gastrointestinal events.[3][4] |
| Patritumab Deruxtecan (HER3) | GGFG-Dxd | EGFR-mutated NSCLC Xenografts | 5.6 mg/kg (MTD) | Significant antitumor activity in models with EGFR TKI resistance.[5] | Most common grade ≥3 treatment-emergent adverse events were hematologic toxicities.[5] |
| ICAM1-ADC (ICAM1) | GGFG-DXd | Cholangiocarcinoma Xenograft | 5 mg/kg | 73% tumor growth inhibition.[1] | No significant effect on mouse bodyweight.[1] |
| ICAM1-ADC (ICAM1) | VC-MMAE | Cholangiocarcinoma Xenograft | 5 mg/kg | 62% tumor growth inhibition.[1] | No significant effect on mouse bodyweight.[1] |
| Trastuzumab-Emtansine (HER2) | mc-DM1 (non-cleavable) | KPL-4 Breast Cancer Xenograft | 15 mg/kg | Tumor stasis | Higher incidence of hepatobiliary toxicity compared to T-DXd in clinical settings.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of data across different studies.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cell line by 50% (IC50).
-
Cell Seeding: Plate both antigen-positive (on-target) and antigen-negative (off-target) cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the test ADC (e.g., with this compound) and comparator ADCs. Add the diluted ADCs to the respective wells. Include untreated cells and cells treated with a non-binding isotype control ADC as controls.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (e.g., 72-120 hours for topoisomerase inhibitors and tubulin inhibitors).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a tetrazolium-based (MTT) or a luminescence-based (e.g., CellTiter-Glo®) assay that measures metabolic activity.
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Line Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 1:9 of Ag-:Ag+). Include control wells with only GFP-labeled antigen-negative cells.
-
ADC Treatment: Treat the co-cultures with a concentration of the ADC that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from single-cell line cytotoxicity assays).
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive (antigen-negative) cells. The reduction in the number of viable antigen-negative cells in the co-culture compared to the monoculture control indicates the extent of the bystander effect.
Tissue Cross-Reactivity (TCR) Study by Immunohistochemistry (IHC)
This study assesses the binding of the ADC to a panel of normal human tissues to identify potential on-target, off-tumor and off-target toxicities.
-
Tissue Preparation: Obtain a panel of snap-frozen normal human tissues (typically a minimum of 32 different tissues from at least three unrelated donors, as per FDA recommendations). Cryosection the tissues to a thickness of 5-10 µm and mount on slides.
-
Staining Protocol Development: Optimize the staining protocol using positive and negative control tissues. This includes determining the optimal concentration of the test ADC and a negative control isotype-matched antibody.
-
Staining Procedure:
-
Fix the tissue sections (e.g., with cold acetone).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with the test ADC at a high and a low concentration, and with the negative control antibody.
-
Wash the slides.
-
Incubate with a labeled secondary antibody that detects the ADC's primary antibody.
-
Develop the signal using a chromogenic substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Pathological Evaluation: A qualified pathologist evaluates the stained slides to identify the specific cell types and tissues that show positive staining. The intensity and distribution of staining are documented.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for an ADC with a cleavable GGFG-Dxd linker.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A typical workflow for assessing the cross-reactivity of an ADC.
References
- 1. onclive.com [onclive.com]
- 2. e-crt.org [e-crt.org]
- 3. Adverse Event Profile Differences between Trastuzumab Emtansine and Trastuzumab Deruxtecan: A Real-world, Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Event Profile Differences between Trastuzumab Emtansine and Trastuzumab Deruxtecan: A Real-world, Pharmacovigilance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Dxd-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant advancement. Among these, ADCs utilizing the potent topoisomerase I inhibitor deruxtecan (B607063) (DXd) have demonstrated remarkable efficacy. This guide provides a comparative analysis of the therapeutic window of three prominent Dxd-based ADCs: Trastuzumab deruxtecan (DS-8201a), Patritumab deruxtecan (U3-1402), and Ifinatamab deruxtecan (I-DXd). By examining their efficacy and toxicity profiles, supported by experimental data, this document aims to offer valuable insights for researchers and drug development professionals.
Quantitative Data Summary
The therapeutic window of an ADC is a critical measure of its clinical utility, defined by the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window indicates a more favorable safety and efficacy profile. The following tables summarize key quantitative data for the three Dxd-based ADCs.
| ADC (Target) | Recommended Phase 2 Dose (RP2D) | Maximum Tolerated Dose (MTD) | Key Efficacy (Objective Response Rate - ORR) | Key Toxicities (Grade ≥3) |
| Trastuzumab deruxtecan (HER2) | 5.4 or 6.4 mg/kg every 3 weeks[1] | Not reached in Phase 1 dose-escalation study[1][2] | 54.5% in HER2-positive breast cancer[3] | Decreased neutrophil count (15.4%), Anemia (14.9%), Decreased white blood cell count (12.4%), Decreased platelet count (10.4%)[3] |
| Patritumab deruxtecan (HER3) | 5.6 mg/kg every 3 weeks[4][5] | 5.6 mg/kg[5] | 39% in EGFR-mutated NSCLC[4] | Platelet count decrease, Neutrophil count decrease, Fatigue, Anemia[6][7] |
| Ifinatamab deruxtecan (B7-H3) | 12 mg/kg every 3 weeks (selected for expansion)[8] | Not explicitly defined, dose escalation up to 16.0 mg/kg[9][10] | 52.4% in Small Cell Lung Cancer (SCLC)[9] | Neutropenia, Leukopenia, Anemia[11] |
Signaling Pathways and Mechanism of Action
The specificity of these ADCs is determined by their monoclonal antibody component, which targets a distinct cell surface antigen. The subsequent internalization and release of the cytotoxic payload, DXd, leads to tumor cell death.
Trastuzumab deruxtecan (HER2 Signaling)
Trastuzumab deruxtecan targets the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding to HER2, the ADC is internalized, and the DXd payload is released, leading to DNA damage and apoptosis. Dysregulation in the ErbB signaling pathway has been associated with resistance to Trastuzumab deruxtecan[12].
Caption: HER2 signaling pathway targeted by Trastuzumab deruxtecan.
Patritumab deruxtecan (HER3 Signaling)
Patritumab deruxtecan targets the Human Epidermal Growth Factor Receptor 3 (HER3). HER3 has minimal intrinsic kinase activity and typically forms heterodimers with other HER family members, like HER2 or EGFR, to activate downstream signaling pathways such as PI3K/Akt, promoting cell survival and proliferation[13]. Patritumab deruxtecan binding to HER3 leads to internalization and subsequent release of DXd.
Caption: HER3 signaling pathway targeted by Patritumab deruxtecan.
Ifinatamab deruxtecan (B7-H3 Signaling)
Ifinatamab deruxtecan targets B7 homolog 3 (B7-H3), a transmembrane protein overexpressed in various cancers and associated with poor prognosis[14][15]. The binding of Ifinatamab deruxtecan to B7-H3 facilitates its internalization and the release of the DXd payload, leading to tumor cell death[16]. The precise downstream signaling of B7-H3 is still being elucidated but is known to be involved in promoting tumor growth and immune evasion[17].
Caption: B7-H3 signaling pathway targeted by Ifinatamab deruxtecan.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental designs for key clinical trials investigating these Dxd-based ADCs.
Trastuzumab deruxtecan (DESTINY-Gastric03)
-
Study Design: A Phase 1b/2, multicenter, open-label, dose-escalation and dose-expansion study[18].
-
Patient Population: Patients with HER2-overexpressing locally advanced, unresectable, or metastatic gastric or gastroesophageal junction cancer[18].
-
Dose Escalation (Part 1): Patients who had received prior trastuzumab-containing therapy were assigned to one of five arms evaluating T-DXd in combination with other agents[18].
-
Dose Expansion (Part 2): Patients with no prior treatment for metastatic disease were randomized to different T-DXd-containing regimens[18].
-
Primary Endpoints: Safety, determination of recommended phase 2 doses (Part 1), and investigator-assessed confirmed ORR (Part 2)[18].
Caption: Experimental workflow for the DESTINY-Gastric03 trial.
Patritumab deruxtecan (HERTHENA-Lung01)
-
Study Design: A Phase 2, randomized, open-label study[19][20].
-
Patient Population: Patients with previously treated metastatic or locally advanced EGFR-mutated non-small cell lung cancer (NSCLC)[19][20].
-
Treatment Arms: Patients were randomized to receive either a fixed-dose regimen (5.6 mg/kg) or an uptitration dose regimen of patritumab deruxtecan intravenously every 3 weeks[4][20].
-
Primary Endpoint: Confirmed objective response rate (ORR) by blinded independent central review per RECIST v1.1[3][20].
-
Methodology: The trial included a screening period, a treatment period, and a follow-up period. Tumor assessments were performed at baseline and at regular intervals during treatment[20].
Caption: Experimental workflow for the HERTHENA-Lung01 trial.
Ifinatamab deruxtecan (IDeate-PanTumor01 & IDeate-Lung01)
-
Study Design: IDeate-PanTumor01 is a Phase 1/2, first-in-human, open-label study with dose-escalation and dose-expansion parts. IDeate-Lung01 is a subsequent Phase 2 trial[9][21][22].
-
Patient Population: IDeate-PanTumor01 enrolled patients with advanced solid tumors refractory to standard treatment. IDeate-Lung01 specifically enrolled patients with previously treated extensive-stage small cell lung cancer (ES-SCLC)[9][22].
-
Dose Escalation (IDeate-PanTumor01): Assessed the safety and tolerability of increasing doses of ifinatamab deruxtecan to determine the maximum tolerated dose and recommended dose for expansion (RDE)[9][23].
-
Dose Optimization (IDeate-Lung01): Patients were randomized to receive either 8 mg/kg or 12 mg/kg of I-DXd to determine the optimal dose for the expansion phase[24].
-
Primary Endpoints: Dose-limiting toxicities and safety in the dose escalation part, and ORR in the dose expansion and Phase 2 parts[9][25].
Caption: Logical relationship of the IDeate-PanTumor01 and IDeate-Lung01 trials.
References
- 1. Safety, pharmacokinetics, and antitumour activity of trastuzumab deruxtecan (DS-8201), a HER2-targeting antibody-drug conjugate, in patients with advanced breast and gastric or gastro-oesophageal tumours: a phase 1 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HERTHENA-Lung01, a Phase II Trial of Patritumab Deruxtecan (HER3-DXd) in Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer After Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esmo.org [esmo.org]
- 5. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Patritumab Deruxtecan Data at ASCO Demonstrates Tumor Response Across Multiple Resistance Mechanisms in Patients with Advanced EGFR-Mutated NSCLC- Daiichi Sankyo US [daiichisankyo.us]
- 8. Ifinatamab Deruxtecan Granted Breakthrough Therapy Designation by U.S. FDA for Patients with Pretreated Extensive-Stage Small Cell Lung Cancer- Daiichi Sankyo US [daiichisankyo.us]
- 9. Ifinatamab Deruxtecan Continues to Demonstrate Durable Responses in Patients with Advanced Small Cell Lung Cancer in Early Trial- Daiichi Sankyo US [daiichisankyo.us]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. ErbB signaling and cell cycle pathways associated with trastuzumab deruxtecan resistance in HER2-positive metastatic breast cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merck.com [merck.com]
- 15. targetedonc.com [targetedonc.com]
- 16. What diseases does Ifinatamab deruxtecan treat? [synapse.patsnap.com]
- 17. ascopubs.org [ascopubs.org]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. ascopubs.org [ascopubs.org]
- 23. daiichisankyo.com [daiichisankyo.com]
- 24. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 25. drugs.com [drugs.com]
A Cost-Benefit Analysis of DBCO-PEG4-GGFG-Dxd for Antibody-Drug Conjugate Research
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapeutics, the selection of an appropriate drug-linker for an antibody-drug conjugate (ADC) is a critical determinant of both preclinical success and clinical translatability. This guide provides a comprehensive cost-benefit analysis of DBCO-PEG4-GGFG-Dxd, a widely used agent-linker conjugate, by comparing its performance with common alternatives. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel ADCs.
This compound is a sophisticated drug-linker system composed of a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer, a protease-cleavable GGFG peptide linker, and the potent topoisomerase I inhibitor, Dxd (a derivative of exatecan). This combination offers a streamlined approach for the site-specific conjugation of a highly potent payload to an antibody. However, the optimal choice of a drug-linker is highly dependent on the specific target, tumor microenvironment, and desired therapeutic index.
Performance Comparison of ADC Drug-Linker Systems
To provide a clear comparison, we will evaluate this compound against two other commonly employed drug-linker systems:
-
MC-VC-PAB-MMAE: A cleavable linker system utilizing a maleimide (B117702) (MC) for conjugation, a valine-citrulline (VC) peptide cleavable by cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, and the microtubule inhibitor monomethyl auristatin E (MMAE).
-
SMCC-DM1: A non-cleavable linker system employing a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to conjugate the maytansinoid microtubule inhibitor DM1.
The following tables summarize the key characteristics and performance metrics of these drug-linker systems based on available preclinical data.
Table 1: General Characteristics of ADC Drug-Linker Systems
| Feature | This compound | MC-VC-PAB-MMAE | SMCC-DM1 |
| Conjugation Chemistry | Copper-free Click (SPAAC) | Thiol-maleimide | Thiol-maleimide |
| Linker Type | Cleavable (Protease) | Cleavable (Protease) | Non-cleavable |
| Payload | Dxd (Topoisomerase I Inhibitor) | MMAE (Microtubule Inhibitor) | DM1 (Microtubule Inhibitor) |
| Bystander Effect | High | Moderate to High | Low to None |
Table 2: Comparative In Vitro Cytotoxicity Data
| Payload | Cancer Cell Line | IC50 (nM) | Reference |
| Dxd | CFPAC-1 (Pancreatic) | Subnanomolar | [1] |
| MDA-MB-468 (Breast) | Subnanomolar | [1] | |
| MMAE | Various | Picomolar to low nanomolar | [2] |
| DM1 | HCC1954 (Breast) | 17.2 | [3] |
| MDA-MB-468 (Breast) | 49.9 | [3] |
Note: IC50 values are highly dependent on the antibody, target antigen expression, and specific experimental conditions. The data presented is for the free payload to illustrate relative potency.
Table 3: Comparative In Vivo Efficacy Data
| ADC System | Cancer Model | Efficacy Outcome | Reference |
| Anti-Trop-2-Dxd | CFPAC-1 Xenograft | 98.2% Tumor Growth Inhibition | [1] |
| MDA-MB-468 Xenograft | Complete Tumor Regression | [1] | |
| Anti-Trop-2-MMAE | MDA-MB-468 Xenograft | Complete Tumor Regression | [1] |
| Trastuzumab-DM1 | JIMT-1 Breast Cancer | Superior efficacy to lower DAR conjugates | [4] |
Note: This data is from separate studies and not a direct head-to-head comparison of ADCs with the same antibody and target.
Cost Analysis
The cost of ADC drug-linker conjugates is a significant factor in research and development. While prices can vary between suppliers and are subject to change, the following table provides an estimated cost comparison based on currently available information.
Table 4: Estimated Cost of ADC Drug-Linker Conjugates
| Drug-Linker Conjugate | Estimated Price (per 5mg) |
| This compound | Price on request, but multiple suppliers available. |
| MC-VC-PAB-MMAE | ~$215.99 |
| SMCC-DM1 | ~$180 - $200 |
Note: Prices are for research-grade material and may not reflect bulk or GMP-grade pricing. Researchers are advised to obtain quotes from multiple vendors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against target cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 to 120 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Sterile PBS or serum-free medium
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells as described in the in vitro protocol. Resuspend the cell pellet in cold, sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor growth. Begin treatment when tumors reach a mean volume of 100-150 mm³.[6]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses). Administer the treatments via an appropriate route (e.g., intravenous).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically when tumors in the control group reach a predetermined size.[6]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of Dxd (Topoisomerase I Inhibition)
Caption: Mechanism of action of the Dxd payload following ADC internalization.
Experimental Workflow for ADC Efficacy Evaluation
Caption: A generalized workflow for the preclinical evaluation of ADCs.
Logical Comparison of Drug-Linker Attributes
Caption: A logical comparison of the key attributes of the three ADC drug-linker systems.
Conclusion
The choice between this compound and its alternatives is a multifactorial decision that requires careful consideration of the research objectives and the specific biological context.
-
This compound offers the advantage of site-specific conjugation through copper-free click chemistry, which can lead to more homogeneous ADCs. Its highly potent Dxd payload and the potential for a strong bystander effect make it an attractive option for treating heterogeneous tumors. The cost is a key consideration, and researchers should obtain quotes to accurately assess this aspect.
-
MC-VC-PAB-MMAE is a well-established and effective cleavable linker system. The MMAE payload is highly potent, and the valine-citrulline linker has been clinically validated. It represents a robust and often more cost-effective alternative to DBCO-based systems, although the thiol-maleimide conjugation may result in a more heterogeneous product.
-
SMCC-DM1 provides a non-cleavable linker strategy, which can offer greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity. The lack of a bystander effect makes it more suitable for targeting homogeneously expressed antigens. It is also a relatively cost-effective option.
Ultimately, the optimal choice will depend on a thorough evaluation of the target antigen biology, the tumor microenvironment, and the desired balance between efficacy and safety. This guide provides a framework for making an informed decision in the selection of a drug-linker system for ADC research.
References
- 1. aacr.figshare.com [aacr.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
A Comparative Guide to Antibody-Drug Conjugates Developed with DBCO-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) featuring the DBCO-PEG4-GGFG-Dxd linker-payload system. We will explore its performance characteristics in relation to other common ADC technologies, supported by available experimental data. This document aims to inform the rational design and selection of components for novel ADC development.
Introduction to the this compound System
The this compound linker-payload combines three key elements: a conjugation handle (DBCO), a spacer and cleavable motif (PEG4-GGFG), and a cytotoxic payload (Dxd). This system is designed for the targeted delivery of the potent topoisomerase I inhibitor, Dxd, to cancer cells.
-
Dibenzocyclooctyne (DBCO): This moiety enables copper-free "click chemistry," a bioorthogonal conjugation method that allows for the specific and efficient attachment of the linker-payload to an azide-modified antibody under mild conditions. This method avoids the potential for copper-induced antibody degradation.
-
PEG4: The polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage allows for the controlled release of the payload within the target cell.
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload. Upon release, Dxd induces DNA damage and apoptosis in cancer cells. Its membrane permeability also contributes to a significant "bystander effect," where it can kill neighboring antigen-negative tumor cells.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound system follows a multi-step process designed for targeted cytotoxicity.
Comparative Performance Analysis
The selection of a linker and payload is a critical determinant of an ADC's therapeutic index. Below is a comparison of the GGFG-Dxd system with other widely used technologies.
Linker Technology Comparison
The stability of the linker in plasma is crucial to prevent premature payload release and associated off-target toxicity. The GGFG tetrapeptide is a protease-cleavable linker, and its performance can be compared to other cleavable and non-cleavable linkers.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| GGFG (tetrapeptide) | Enzymatic (Cathepsins) | Generally good, considered more stable than some dipeptide linkers. | Clinically validated efficacy; efficient intracellular release. | Can be more hydrophobic than shorter peptide linkers, potentially leading to aggregation with high drug-to-antibody ratios (DAR). |
| Val-Cit (dipeptide) | Enzymatic (Cathepsins) | Good in human plasma, but can be less stable in rodent plasma. | Well-established; efficient cleavage. | Potential for premature cleavage by other proteases like human neutrophil elastase. |
| Hydrazone | pH-sensitive (acidic) | Can be prone to hydrolysis at physiological pH, leading to premature release. | Targets the acidic environment of endosomes and lysosomes. | Generally less stable than peptide-based linkers. |
| Disulfide | Reductive (Glutathione) | Variable; can be susceptible to reduction in the bloodstream. | Exploits the higher glutathione (B108866) concentration inside cells. | Potential for off-target release in the reducing environment of plasma. |
| Thioether (non-cleavable) | Proteolytic degradation of the antibody | High | Very stable in circulation, minimizing off-target toxicity. | Released payload is attached to an amino acid, which can reduce membrane permeability and the bystander effect. |
Payload Technology Comparison
The choice of cytotoxic payload influences the mechanism of cell killing and the potential for a bystander effect.
| Payload | Mechanism of Action | Bystander Effect | Potency |
| Dxd (Deruxtecan) | Topoisomerase I inhibitor | High (membrane permeable) | High |
| MMAE (Monomethyl auristatin E) | Tubulin inhibitor | High (membrane permeable) | High |
| MMAF (Monomethyl auristatin F) | Tubulin inhibitor | Low (charged molecule, less permeable) | High |
| DM1 (Mertansine) | Tubulin inhibitor | Low (less permeable) | High |
| SN-38 | Topoisomerase I inhibitor | Moderate to High | High |
Experimental Data Summary
Direct head-to-head comparative studies of ADCs with the specific this compound linker-payload against a comprehensive panel of alternatives are limited in publicly available literature. The following tables summarize available data from various studies, which may not be direct comparisons but offer valuable insights.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker-Payloads
| ADC | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-GGFG-Dxd (T-DXd) | HER2+ Gastric Cancer (NCI-N87) | ~1.5 | [1] |
| Trastuzumab-Val-Cit-MMAE | HER2+ Breast Cancer (SK-BR-3) | ~10 | [2] |
| Trastuzumab-SMCC-DM1 (T-DM1) | HER2+ Breast Cancer (SK-BR-3) | ~5 | [3] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of treatment. The data presented is illustrative and sourced from different studies.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-GGFG-Dxd (T-DXd) | HER2+ Uterine Serous Carcinoma | 5 mg/kg | Significant tumor growth suppression and prolonged survival. | [4][5] |
| Trastuzumab-GGFG-Dxd (T-DXd) | HER2+ Epithelial Ovarian Cancer | 10 mg/kg | Significant reduction in tumor volume and increased survival. | [6] |
| Trastuzumab-Val-Ala-Exatecan | HER2+ Gastric Cancer (NCI-N87) | 3 mg/kg | Tumor growth inhibition. | [1] |
Table 3: Comparative Linker Stability
| Linker | Condition | Stability Metric | Result | Reference |
| Maleimide-based | Human Plasma | % Deconjugation | 50-75% after 7-14 days | [7] |
| Mono-sulfone-PEG | 1 mM Glutathione | % Conjugation Retained | >95% after 7 days | [8] |
Note: The stability of the DBCO-PEG4 portion of the linker is generally high due to the stable triazole and ether bonds formed. The maleimide (B117702) data is included as it is a common alternative conjugation chemistry.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and comparison of experimental data. Below are generalized protocols for key assays used to evaluate ADC performance.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Analyze the samples using techniques such as ELISA to measure the concentration of total antibody and conjugated antibody, or LC-MS to determine the drug-to-antibody ratio (DAR).
-
The rate of decrease in conjugated antibody or DAR over time indicates the stability of the ADC.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To determine the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells. The Ag- cells are often labeled with a fluorescent marker (e.g., GFP) for identification.
-
Treat the co-culture with the ADC at various concentrations.
-
After a defined incubation period (e.g., 72-120 hours), stain the cells with viability dyes.
-
Use high-content imaging or flow cytometry to quantify the viability of the Ag- cell population. A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of DBCO-PEG4-GGFG-Dxd: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for a Potent Antibody-Drug Conjugate Linker.
DBCO-PEG4-GGFG-Dxd is a complex chemical entity integral to the development of antibody-drug conjugates (ADCs). As a compound containing a potent cytotoxic agent, deruxtecan (B607063) (Dxd), a topoisomerase I inhibitor, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3][4] This guide provides detailed procedures for the safe disposal of this compound in a research setting.
Hazard Identification and Risk Assessment
Despite some safety data sheets classifying this compound as non-hazardous, the presence of the cytotoxic Dxd payload necessitates that this compound be handled as a hazardous and cytotoxic substance.[1][2][3][4] The primary risk is associated with the cytotoxic component, which can cause DNA damage.[2] Therefore, all waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as cytotoxic waste.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), appropriate PPE must be worn. This includes:
-
Double gloving: Two pairs of chemotherapy-rated nitrile gloves.
-
Protective clothing: A disposable gown with long sleeves and closed cuffs.
-
Eye protection: Safety glasses with side shields or goggles.
-
Respiratory protection: A fit-tested N95 respirator or higher, particularly when handling the powder form to avoid aerosol inhalation.
Waste Segregation and Containment
Proper segregation of cytotoxic waste is crucial to ensure it is handled and disposed of correctly.
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, tubes, vials, contaminated gloves, gowns, and bench paper, should be disposed of in a designated, leak-proof, puncture-resistant container. This container must be clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" sticker and often utilizes a specific color code (e.g., yellow or purple).
-
Liquid Waste: Aqueous and organic liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. This container should be compatible with the solvents used. Do not dispose of this liquid waste down the drain.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated sharps container that is also labeled as cytotoxic waste.
Decontamination and Chemical Inactivation
While physical removal and segregation into cytotoxic waste streams is the primary disposal method, chemical inactivation can be employed for decontaminating surfaces and potentially treating liquid waste before final disposal, in accordance with institutional guidelines.
Deruxtecan is a derivative of exatecan, a camptothecin (B557342) analogue.[3] The active form of these compounds contains a lactone ring that is susceptible to pH-dependent hydrolysis, leading to an inactive carboxylate form.[5][6] Studies on the degradation of other antineoplastic drugs, including a camptothecin analog, have shown that sodium hypochlorite (B82951) (bleach) can be effective.[7][8][9]
Decontamination of Surfaces:
For cleaning and decontaminating benchtops and equipment, a two-step process is recommended:
-
Initial Cleaning: Use a detergent solution to remove visible contamination.
-
Inactivation: Wipe the surface with a freshly prepared solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach, resulting in >5000 ppm available chlorine) and allow for a contact time of at least 15 minutes.[7][8][9] Follow this with a wipe-down with 70% ethanol (B145695) to remove chlorine residue. Always check for the compatibility of bleach with the surface material.
Treatment of Liquid Waste (use with caution and institutional approval):
Chemical degradation of liquid waste containing this compound should only be performed by trained personnel in a designated area, such as a chemical fume hood, and in compliance with your institution's environmental health and safety (EHS) policies.
A potential method, based on the degradation of other camptothecin analogs, involves treatment with sodium hypochlorite.[7] The efficacy of this method for Dxd has not been specifically published and should be approached with caution. After chemical treatment, the waste may still need to be disposed of as hazardous chemical waste.
Final Disposal
All segregated and properly contained cytotoxic waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste contractor for high-temperature incineration.
Component Stability and Degradation
The stability of the individual components of this compound can influence its handling and disposal.
| Component | Stability and Degradation Considerations |
| DBCO | Generally stable under physiological conditions. Can degrade at acidic pH and may react with thiols. |
| PEG4 | Generally stable. The length and chemical environment can influence its degradation. |
| GGFG peptide | Designed to be cleaved by lysosomal enzymes, such as cathepsins. |
| Dxd | Contains a lactone ring that is crucial for its activity and is susceptible to pH-dependent hydrolysis. It is a cytotoxic topoisomerase I inhibitor. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers can handle and dispose of this compound safely, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of sodium hypochlorite in the degradation antineoplastic drugs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
